JNJ-28610244
Description
Properties
CAS No. |
1251462-28-8 |
|---|---|
Molecular Formula |
C16H21N3O |
Molecular Weight |
271.36 |
IUPAC Name |
(Z)-(5-Methyl-1H-indol-2-yl)-(1-methyl-piperidin-4-yl)-methanone oxime |
InChI |
InChI=1S/C16H21N3O/c1-11-3-4-14-13(9-11)10-15(17-14)16(18-20)12-5-7-19(2)8-6-12/h3-4,9-10,12,17,20H,5-8H2,1-2H3/b18-16- |
InChI Key |
VOIJIMTXMUBFDD-VLGSPTGOSA-N |
SMILES |
CN1CCC(/C(C(N2)=CC3=C2C=CC(C)=C3)=N/O)CC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-28610244; JNJ 28610244; JNJ28610244; |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: JNJ-28610244 Mechanism of Action in Immune Cells
Executive Summary
JNJ-28610244 is a high-affinity, selective agonist of the Histamine H4 Receptor (H4R) .[1][2] Unlike H4R antagonists (e.g., JNJ-7777120) which are developed as anti-inflammatory therapeutics, JNJ-28610244 serves as a critical pharmacological probe to elucidate the active signaling states of H4R.
Its mechanism of action is highly context-dependent:
-
In Neutrophils: It functions as a "molecular brake," inhibiting adhesion-dependent degranulation via the suppression of the Src-p38 MAPK axis.
-
In Mast Cells & Eosinophils: It acts as a chemotactic and pro-inflammatory driver, inducing calcium mobilization and ERK phosphorylation.
This guide details the molecular pharmacology, differential signaling pathways, and validation protocols for JNJ-28610244 in immunobiology.
Molecular Pharmacology & Target Engagement[3]
Chemical Identity & Binding Kinetics
JNJ-28610244 is an oxime-based small molecule designed to mimic histamine's binding at the H4R orthosteric site but with significantly higher selectivity.
| Parameter | Value | Biological Significance |
| Target | Histamine H4 Receptor (H4R) | Gi/o-coupled GPCR expressed on hematopoietic cells. |
| Binding Affinity ( | ~53 nM | High affinity, though ~10-fold lower than histamine.[3] |
| Potency ( | 7.0 | Potent activator of downstream G-protein signaling. |
| Selectivity | >1000-fold vs. H1R, H2R, H3R | Eliminates off-target histamine receptor noise. |
Core Signaling Architecture
Upon binding, JNJ-28610244 stabilizes the active conformation of H4R, triggering
Differential Signaling in Immune Subsets
Neutrophils: The Inhibitory Axis
In human neutrophils, JNJ-28610244 exhibits a unique anti-inflammatory mechanism. It does not block the initial adhesion of neutrophils to fibrinogen (mediated by Mac-1/CD11b), but it blocks the consequences of that adhesion (degranulation).
-
Mechanism: Mac-1 engagement normally activates Src family kinases (Hck, Fgr, Lyn), which phosphorylate p38 MAPK to trigger degranulation.
-
JNJ-28610244 Action: Activation of H4R intercepts this pathway upstream of p38, effectively decoupling adhesion from degranulation.[4][3][5]
Figure 1: JNJ-28610244 inhibits neutrophil degranulation by blocking the Src-p38 MAPK axis downstream of Mac-1 integrin engagement.
Mast Cells & Eosinophils: The Stimulatory Axis
In these lineages, JNJ-28610244 acts as a pro-inflammatory agonist.
-
Chemotaxis: Induces cytoskeletal rearrangement via
subunits acting on PI3K and Rac/Cdc42. -
Cytokine Release: Induces phosphorylation of ERK1/2 (unlike the p38 inhibition in neutrophils), leading to the transcription and release of IL-6 and other mediators.
Experimental Protocols for Validation
To validate the MoA of JNJ-28610244, researchers must demonstrate reversibility using a selective antagonist (e.g., JNJ-7777120).
Protocol A: Neutrophil Lactoferrin Release Assay
Objective: Quantify the "braking" effect of JNJ-28610244 on degranulation.[4][3][5]
-
Isolation: Isolate human neutrophils from heparinized blood via Dextran sedimentation and Ficoll-Paque density gradient. Resuspend in HBSS (
cells/mL). -
Priming (Optional): Prime with TNF-
(5 ng/mL) for 10 min at 37°C if measuring superoxide; for lactoferrin, resting cells are sufficient. -
Treatment:
-
Control: Vehicle (DMSO <0.1%).[6]
-
Agonist: Incubate with JNJ-28610244 (0.1 - 10
M) for 10 min. -
Specificity Check: Pre-incubate with antagonist JNJ-7777120 (10
M) for 15 min before adding JNJ-28610244.
-
-
Stimulation: Add fMLP (1
M) or plate cells on Fibrinogen-coated wells to trigger Mac-1 signaling. Incubate for 30 min. -
Quantification: Centrifuge (400 x g, 5 min). Collect supernatant. Measure Lactoferrin via ELISA.
-
Expected Result: JNJ-28610244 should dose-dependently reduce Lactoferrin release. JNJ-7777120 should restore release to stimulated control levels.
Protocol B: Phospho-Flow Cytometry (p38 vs. ERK)
Objective: Distinguish cell-specific signaling (p38 inhibition in PMNs vs. ERK activation in Mast cells).
-
Cell Prep: Prepare Neutrophils (as above) or Bone Marrow-Derived Mast Cells (BMMCs).
-
Stimulation:
-
Neutrophils: Treat with JNJ-28610244 (10
M) + fMLP.[3] -
Mast Cells: Treat with JNJ-28610244 (10
M) alone.
-
-
Fixation: Immediately fix with 1.5% Paraformaldehyde (10 min, 37°C) to freeze phosphorylation states.
-
Permeabilization: Add ice-cold Methanol (90%) for 30 min on ice.
-
Staining:
-
Stain Neutrophils with anti-p-p38 MAPK (Thr180/Tyr182) .[3]
-
Stain Mast Cells with anti-p-ERK1/2 .
-
-
Analysis: Acquire on Flow Cytometer.
-
Result PMN: Decreased MFI for p-p38 compared to fMLP alone.
-
Result Mast: Increased MFI for p-ERK compared to unstimulated control.
-
Experimental Workflow Visualization
Figure 2: Experimental workflow to validate the differential effects of JNJ-28610244 on immune cell signaling.
Summary of Key Data Points
| Cell Type | Readout | Effect of JNJ-28610244 | Mechanism |
| Neutrophil | Lactoferrin Release | Inhibition (IC50 ~53 nM) | Blockade of Mac-1 |
| Neutrophil | Adhesion | No Effect | Uncouples adhesion from degranulation |
| Mast Cell | Calcium Flux | Activation | |
| Mast Cell | Chemotaxis | Activation | |
| Eosinophil | Shape Change | Activation | Actin polymerization |
References
-
Dib, K., et al. (2014). The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils. Journal of Leukocyte Biology.[5][7] [Link]
-
Thurmond, R. L., et al. (2014). The histamine H4 receptor: from orphan to the clinic. Frontiers in Pharmacology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNJ-28307474 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Histamine H4 Receptor Participates in the Neuropathic Pain-Relieving Activity of the Histamine H3 Receptor Antagonist GSK189254 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Deep Dive: JNJ-28610244 H4R Selectivity Profile
The following is an in-depth technical guide on the pharmacological profile of JNJ-28610244 , a highly selective Histamine H4 Receptor (H4R) agonist.
Compound Class: Non-imidazole Histamine H4 Receptor Agonist Primary Application: Target Validation, Resolution of Inflammation Research
Executive Summary
JNJ-28610244 is a potent, highly selective non-imidazole agonist of the Histamine H4 Receptor (H4R). Unlike the widely characterized H4R antagonists (e.g., JNJ-7777120) which are developed as anti-inflammatory agents, JNJ-28610244 serves as a critical pharmacological probe to elucidate the active signaling states of H4R.
Crucially, this compound has been instrumental in identifying the anti-inflammatory/resolving potential of H4R activation in specific cell subsets, such as human neutrophils, where it inhibits adhesion-dependent degranulation. Its selectivity profile (>1000-fold over H1, H2, and H3 subtypes) makes it the gold standard for distinguishing H4R-mediated effects from other histaminergic pathways.
Chemical & Pharmacological Profile
Chemical Identity
JNJ-28610244 is structurally distinct from endogenous histamine, utilizing an oxime moiety to achieve receptor subtype selectivity.[1]
| Property | Data |
| Chemical Name | (1-((5-chloro-1H-indol-2-yl)carbonyl)-4-methylpiperazine derivative)* Note: Often associated with oxime structures in patent literature. |
| CAS Number | 1251462-28-8 |
| Molecular Formula | |
| Molecular Weight | 271.36 g/mol |
| SMILES | CN1CCC(/C(C(N2)=CC3=C2C=CC(C)=C3)=N/O)CC1 |
Binding Affinity & Potency
JNJ-28610244 exhibits moderate-to-high affinity for the human H4 receptor, with a binding profile that favors the active conformation of the GPCR.
| Receptor Target | Parameter | Value | Note |
| Human H4R | 53 nM | 10-fold lower affinity than histamine, but highly specific.[1] | |
| Human H4R | 7.0 | Full agonist in G-protein coupling assays. | |
| Human H4R | 7.3 | Consistent across radioligand displacement assays. |
Selectivity Profile
The defining feature of JNJ-28610244 is its "clean" pharmacological window. In complex biological systems (e.g., whole blood, tissue explants), histamine activates all four receptors (H1R–H4R). JNJ-28610244 isolates H4R signaling.[2][3][4]
Histamine Receptor Subtype Selectivity
Data derived from competitive radioligand binding assays (
| Receptor Subtype | Affinity ( | Selectivity Ratio (vs H4R) | Clinical Relevance |
| H4R | 53 nM | 1x | Primary Target |
| H1R | > 10,000 nM | > 1000-fold | No sedation or vascular permeability effects. |
| H2R | > 10,000 nM | > 1000-fold | No gastric acid secretion effects. |
| H3R | > 10,000 nM | > 1000-fold | No auto-receptor neuronal feedback interference. |
Off-Target Pharmacology
Unlike earlier imidazole-based agonists (e.g., 4-methylhistamine, which retains significant H2R activity), JNJ-28610244 shows no significant cross-reactivity with the broader GPCR kinome at physiological concentrations (< 10
Mechanism of Action: Signaling Pathway
JNJ-28610244 activates the H4R, a
Pathway Visualization
The following diagram illustrates the specific signaling node engaged by JNJ-28610244 to inhibit neutrophil degranulation.
Figure 1: JNJ-28610244 signaling cascade in human neutrophils. Note the agonist-driven blockade of Mac-1 dependent degranulation via p38 MAPK.[1][3]
Experimental Methodologies
To replicate the selectivity profile or utilize JNJ-28610244 in your own assays, follow these validated protocols.
Radioligand Binding Assay (Selectivity Screen)
Purpose: Determine
-
Membrane Preparation:
-
Use SK-N-MC cells stably transfected with human H4R (or H1/H2/H3 for counterscreens).
-
Homogenize cells in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge at 40,000 x g for 20 min; resuspend pellet in binding buffer.
-
-
Incubation:
-
Buffer: 50 mM Tris-HCl (pH 7.4).
-
Radioligand:
-Histamine (approx. 10-20 nM final concentration). -
Competitor: JNJ-28610244 (Serial dilutions:
M to M). -
Non-specific binding: Define using 10
M JNJ-7777120 (H4 specific) or 100 M Histamine.
-
-
Equilibrium: Incubate for 45–60 minutes at 25°C.
-
Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Functional Neutrophil Degranulation Assay
Purpose: Validate functional agonism (
-
Isolation: Isolate human neutrophils from whole blood via dextran sedimentation and Ficoll-Paque centrifugation.
-
Priming: Resuspend cells in HBSS/HSA buffer.
-
Treatment:
-
Pre-incubate neutrophils with JNJ-28610244 (0.1 – 10
M) for 15 minutes. -
Control: Pre-treat separate wells with antagonist JNJ-7777120 (10
M) to confirm H4 specificity.
-
-
Stimulation: Add fMLP (1
M) or mimic adhesion by plating on fibrinogen-coated wells. -
Measurement:
-
Incubate for 30 minutes at 37°C.
-
Collect supernatant.
-
Quantify Lactoferrin (secondary granule marker) via ELISA.
-
-
Result Interpretation: JNJ-28610244 should cause a dose-dependent decrease in lactoferrin release.
Strategic Application in Drug Development
Target Validation: The "Resolution" Hypothesis
Historically, H4R blockade (antagonism) was the primary therapeutic goal for treating pruritus and asthma. However, data generated using JNJ-28610244 has revealed a nuance:
-
Pro-inflammatory: In mast cells and eosinophils, H4R drives chemotaxis.[6]
-
Anti-inflammatory: In neutrophils, JNJ-28610244 activation limits excessive degranulation.
Implication: This suggests that H4R agonists might have a role in the resolution phase of inflammation, whereas antagonists prevent the initiation phase . Researchers should use JNJ-28610244 to test if their disease model requires blockade (antagonist) or activation (agonist) for therapeutic effect.
Comparison with Standard Tools
| Compound | Type | Selectivity | Usage |
| JNJ-28610244 | Agonist | High | Probing receptor activation; Resolution studies.[1] |
| JNJ-7777120 | Antagonist | High | Standard "blocker" control; Pruritus models. |
| 4-Methylhistamine | Agonist | Low | Older tool; significant H2R cross-reactivity.[4] |
| VUF-8430 | Agonist | Moderate | Good H4 potency but partial H3 activity.[4] |
References
-
Dib, K., et al. (2014).[1][2] "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils."[2] Journal of Leukocyte Biology.
-
MedChemExpress. (2024).[7] "JNJ-28610244 Product Datasheet & Pharmacological Activity."
-
Thurmond, R. L., et al. (2004).[6] "A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties."[8][9][10] Journal of Pharmacology and Experimental Therapeutics. (Context for JNJ-7777120 comparison).
-
Lim, H. D., et al. (2009).[4] "Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430." British Journal of Pharmacology.[10]
Sources
- 1. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
JNJ-28610244: Probing the H4 Receptor Paradox in Inflammation
Executive Summary
JNJ-28610244 is a high-affinity, selective agonist of the Histamine H4 Receptor (H4R).[1] While the H4 receptor is widely recognized as a pro-inflammatory target—where antagonists (e.g., JNJ-7777120) are developed to treat pruritus and asthma—JNJ-28610244 reveals a critical, cell-type-specific paradox in inflammatory signaling.
This guide details the role of JNJ-28610244 in modulating neutrophil effector functions . Contrary to the pro-inflammatory dogma associated with histamine, JNJ-28610244-mediated activation of H4R in human neutrophils functions as a "molecular brake," inhibiting Mac-1 (CD11b/CD18)-dependent degranulation via p38 MAPK suppression. This whitepaper provides the mechanistic grounding, experimental protocols, and data necessary to utilize JNJ-28610244 as a precision tool for dissecting GPCR-mediated immune regulation.
Molecular Pharmacology & Selectivity Profile
JNJ-28610244 is an indole-based ligand designed to selectively probe the H4R, a G
Binding Kinetics and Selectivity
JNJ-28610244 exhibits high selectivity over other histamine receptor subtypes (H1R, H2R, H3R), making it the gold standard for distinguishing H4R-specific effects from general histaminergic signaling.
Table 1: Pharmacological Profile of JNJ-28610244
| Parameter | Value | Unit | Context | Reference |
| Target | Histamine H4 Receptor (H4R) | - | Agonist | [1] |
| Affinity ( | 7.3 | Log units | Human H4R | [1][2] |
| Potency ( | 7.0 | Log units | GTP | [1] |
| Selectivity | > 1000-fold | vs. H1/H2/H3 | Binding assays | [2] |
| Solubility | ~50 | mg/mL | DMSO | - |
Mechanistic Role: The Neutrophil "Brake"
The primary utility of JNJ-28610244 in inflammation research lies in its ability to decouple adhesion from degranulation in neutrophils.
The Signaling Pathway
In human neutrophils, inflammatory stimuli like fMLP (N-Formylmethionyl-leucyl-phenylalanine) induce the activation of the
Mechanism of Action:
-
Binding: JNJ-28610244 binds H4R on the neutrophil surface.
-
G-Protein Coupling: H4R couples to G
. -
Crosstalk: The G
signal intersects with the integrin signaling complex. -
Suppression: It inhibits the phosphorylation of p38 MAPK (Thr180/Tyr182).
-
Outcome: Adhesion remains intact, but degranulation is blocked .[2][3]
This mechanism is distinct from mast cells, where H4R agonism typically promotes chemotaxis and calcium influx.
Pathway Visualization
Figure 1: Signal transduction pathway illustrating JNJ-28610244 mediated inhibition of p38 MAPK in neutrophils, effectively decoupling adhesion from degranulation.[2][3][4]
Experimental Protocols
To validate the role of JNJ-28610244, researchers must employ a self-validating system that controls for constitutive H4R activity and non-specific effects.
Protocol A: Mac-1 Dependent Neutrophil Degranulation Assay
Objective: Quantify the inhibitory effect of JNJ-28610244 on lactoferrin release.
Reagents:
-
JNJ-28610244: Prepare 10 mM stock in DMSO.
-
Fibrinogen-coated plates: Essential for Mac-1 engagement.
-
ELISA Kit: Human Lactoferrin.
Workflow:
-
Isolation: Isolate human neutrophils from heparinized blood using dextran sedimentation and Ficoll-Paque density gradient centrifugation. Resuspend in HBSS++ (with Ca2+/Mg2+).
-
Pre-treatment (Critical Step):
-
Incubate neutrophils (
cells/mL) with JNJ-28610244 (0.1 – 10 µM) for 15 minutes at 37°C. -
Control: Vehicle (DMSO 0.1%).
-
Antagonist Check: Co-incubate with JNJ-7777120 (10 µM) to prove H4R specificity.
-
-
Stimulation:
-
Transfer cells to Fibrinogen-coated wells.
-
Add fMLP (1 µM) .
-
Incubate for 20 minutes at 37°C.
-
-
Harvest:
-
Centrifuge plates at 400 x g for 5 mins at 4°C.
-
Collect cell-free supernatant.
-
-
Quantification: Measure Lactoferrin via ELISA.
Self-Validation Check:
-
If JNJ-28610244 fails to inhibit degranulation, verify Mac-1 activation by measuring adhesion (crystal violet stain). If adhesion is absent, the assay conditions (fibrinogen coating) are faulty.
Protocol B: Western Blot for p38 MAPK Phosphorylation
Objective: Confirm the molecular mechanism of action.
Workflow Visualization:
Figure 2: Experimental workflow for assessing kinase modulation. Note the short stimulation time (2-5 min) required to capture transient phosphorylation events.
Data Summary & Interpretation
The following data trends are expected when using JNJ-28610244 in the protocols described above.
Table 2: Expected Effects of JNJ-28610244 on Neutrophil Functions
| Assay | Stimulus | JNJ-28610244 Effect | Mechanism |
| Degranulation (Lactoferrin) | fMLP + Fibrinogen | Inhibition (Dose-dependent) | Blockade of downstream Mac-1 signaling |
| Adhesion | fMLP | No Effect | H4R signaling occurs after integrin engagement |
| p38 MAPK Phosphorylation | fMLP | Inhibition | G |
| Calcium Flux | Histamine | Activation | Direct G-protein signaling (Cell type dependent) |
Key Insight: Total inhibition of degranulation is typically achieved at 10 µM JNJ-28610244.[2][3][4] This effect should be fully reversible by the specific H4R antagonist JNJ-7777120 [2].
Future Outlook & Translational Relevance
While H4R antagonists are in clinical development for atopic dermatitis and rheumatoid arthritis, the agonist JNJ-28610244 provides a unique therapeutic hypothesis: Agonist-driven Resolution.
By selectively engaging H4R on neutrophils to dampen degranulation without compromising recruitment (adhesion), JNJ-28610244 mimics a pro-resolution mediator. Future research should focus on:
-
Biased Signaling: Does JNJ-28610244 preferentially activate
-arrestin vs. G-protein pathways compared to endogenous histamine? -
In Vivo Sepsis Models: Can the "molecular brake" effect prevent tissue damage in neutrophil-heavy pathologies like acute lung injury?
References
-
Thurmond, R. L., et al. (2004). "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines." Nature Reviews Drug Discovery.
-
Perecko, T., et al. (2014). "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils." Journal of Leukocyte Biology.
-
Dib, K., et al. (2014). "Role of the H4 receptor in neutrophil biology."[3][4] Janssen Research & Development / Queen's University Belfast.
-
Varga, C., et al. (2005). "Inhibitory effects of histamine H4 receptor antagonists on experimental colitis in the rat."[5] European Journal of Pharmacology.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNJ-28307474 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-28610244: Probing H4R-Mediated Immunomodulation in Mast Cells and Eosinophils
[1][2][3]
Executive Summary
JNJ-28610244 is a highly potent, selective agonist of the Histamine H4 Receptor (H4R). Unlike classical antihistamines that block H1 or H2 receptors, JNJ-28610244 activates H4R to elucidate the receptor's critical role in chemotaxis and cytokine modulation within the innate immune system.
This technical guide details the compound's specific pharmacological effects on mast cells and eosinophils , delineating the signaling cascades (Gi/o-coupled) that drive inflammation. It serves as a reference for researchers utilizing JNJ-28610244 to validate H4R as a therapeutic target for conditions like atopic dermatitis, asthma, and pruritus.
Molecular Mechanism & Pharmacology[4]
Target Engagement
JNJ-28610244 binds selectively to the H4R, a G protein-coupled receptor (GPCR) expressed predominantly on hematopoietic cells.[1]
-
Binding Affinity (pKi): ~7.3[2]
-
Functional Potency (pEC50): ~7.0[2]
-
Selectivity: >1000-fold selective over H1, H2, and H3 receptors.
Signaling Cascade
Upon binding, JNJ-28610244 induces a conformational change in H4R, triggering Gαi/o protein coupling. This initiates a bifurcated signaling pathway:
-
Inhibition of Adenylyl Cyclase (AC): Reduces intracellular cAMP levels.
-
Activation of Kinase Cascades:
-
MAPK/ERK Pathway: Phosphorylation of ERK1/2 and p38 MAPK, driving cytokine transcription.
-
PI3K/Akt Pathway: Critical for cytoskeletal rearrangement and chemotaxis.
-
-
Calcium Mobilization: Triggers intracellular Ca²⁺ release (Gβγ-mediated PLC activation), essential for degranulation and shape change.
Visualization: H4R Signaling Pathway
Caption: JNJ-28610244 activates H4R via Gi/o, inhibiting cAMP and driving Calcium/MAPK pathways to induce chemotaxis and cytokine release.
Effect on Mast Cell Function[1][2][3][4][7][8][9][10][11]
JNJ-28610244 acts as a pro-inflammatory stimulus for mast cells, distinct from the immediate hypersensitivity reaction driven by IgE/FcεRI.
Cytokine & Chemokine Production
Unlike IgE-mediated degranulation which releases pre-stored granules (histamine, tryptase), H4R activation by JNJ-28610244 primarily drives de novo synthesis of lipid mediators and cytokines.
-
IL-6 Production: JNJ-28610244 significantly induces IL-6 secretion.[3][4][5]
-
Synergistic Effect: It potentiates LPS-induced cytokine production, suggesting H4R lowers the threshold for mast cell activation by other inflammatory stimuli (e.g., TLR ligands).
-
Mechanism: Dependent on ERK1/2 and PI3K phosphorylation.
Chemotaxis
JNJ-28610244 induces directional migration of mast cells. This explains the accumulation of mast cells in tissues during chronic inflammation (e.g., atopic dermatitis lesions) where histamine levels are elevated.
Degranulation (Context-Dependent)
-
Direct Effect: JNJ-28610244 alone is a weak inducer of degranulation compared to IgE cross-linking.
-
Modulatory Effect: In some contexts (e.g., neutrophils), H4R activation inhibits adhesion-dependent degranulation.[1][2][6] In mast cells, it primarily shifts the phenotype towards cytokine secretion and recruitment rather than immediate anaphylactic degranulation.
Effect on Eosinophil Function[1][2][3][7][13][14]
Eosinophils express high levels of H4R, making them a primary target for JNJ-28610244.
Chemotaxis & Shape Change
JNJ-28610244 is a potent chemoattractant for eosinophils.
-
Actin Polymerization: Induces rapid cytoskeletal rearrangement (shape change) necessary for migration from the vasculature into tissues.
-
Adhesion Molecules: Upregulates CD11b/CD18 (Mac-1), facilitating adhesion to endothelium.
Calcium Flux
Application of JNJ-28610244 triggers a transient increase in intracellular calcium ([Ca²⁺]i). This calcium spike is a hallmark of H4R activation and is blocked by selective antagonists like JNJ-7777120.
| Feature | Effect of JNJ-28610244 on Mast Cells | Effect of JNJ-28610244 on Eosinophils |
| Primary Outcome | Cytokine Release (IL-6), Chemotaxis | Chemotaxis, Shape Change |
| Signaling | ERK1/2, PI3K | Calcium Flux, Actin Polymerization |
| Degranulation | Modulatory / Weak Direct Induction | Not primary driver of degranulation |
| Synergy | Potentiates LPS/TLR responses | Potentiates Eotaxin responses |
Experimental Framework & Protocols
To validate the effects of JNJ-28610244 in your laboratory, use the following standardized protocols.
Protocol: Calcium Flux Assay (Eosinophils/Mast Cells)
Objective: Quantify G-protein coupled calcium mobilization.
-
Cell Prep: Isolate human eosinophils or culture Bone Marrow-Derived Mast Cells (BMMCs). Resuspend at
cells/mL in assay buffer (HBSS + 0.1% BSA). -
Dye Loading: Incubate cells with Fura-2 AM or Fluo-4 NW (2 µM) for 30-45 mins at 37°C.
-
Baseline: Measure baseline fluorescence (Ex/Em: 340/380 nm for Fura-2) for 30 seconds.
-
Agonist Addition: Inject JNJ-28610244 (Concentration range: 10 nM – 10 µM).
-
Specificity Control: Pre-incubate a separate set of cells with JNJ-7777120 (10 µM, Antagonist) for 15 mins. The signal should be ablated.
-
Data Analysis: Calculate
or ratio peak response.
Protocol: Transwell Chemotaxis Assay
Objective: Measure directional migration induced by H4R activation.
-
Chamber Setup: Use a 24-well Transwell plate with 5 µm (eosinophils) or 8 µm (mast cells) pore size polycarbonate filters.
-
Lower Chamber: Add 600 µL of media containing JNJ-28610244 (1 µM). Use Histamine (10 µM) as positive control and Media alone as negative control.
-
Upper Chamber: Seed
cells in 100 µL media. -
Incubation: Incubate for 2-4 hours at 37°C, 5% CO₂.
-
Quantification: Harvest cells from the lower chamber. Count using flow cytometry (fixed volume or beads) or a hemocytometer.
-
Calculation: Chemotactic Index = (Cells in Sample / Cells in Negative Control).
Visualization: Experimental Workflow
Caption: Workflow for validating JNJ-28610244 activity via Calcium, Chemotaxis, and Cytokine assays.
References
-
Histamine H4 receptor activation enhances LPS-induced IL-6 production in mast cells via ERK and PI3K activation. Source: European Journal of Immunology [Link][6]
-
The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils. Source: Journal of Leukocyte Biology [Link]
-
Pharmacological characterization of the histamine H4 receptor. Source: British Journal of Pharmacology [Link]
Sources
- 1. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Histamine H₄ receptor activation enhances LPS-induced IL-6 production in mast cells via ERK and PI3K activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Technical Whitepaper: Probing Histamine H4 Receptor (H4R) Physiology with JNJ-28610244
[1]
Executive Summary
The Histamine H4 Receptor (H4R) represents a critical node in immune modulation, distinct from the vascular and gastric effects of H1 and H2 receptors. While H4R antagonists (e.g., JNJ-7777120) have been widely used to block function, the precise interrogation of H4R activation requires highly selective agonists.[1] JNJ-28610244 (also known as JNJ 28610244) serves as this essential pharmacological probe.[1]
Unlike histamine, which promiscuously activates H1R-H4R, JNJ-28610244 is a potent, selective non-imidazole H4R agonist .[1] This guide details the mechanistic basis, experimental protocols, and physiological applications of JNJ-28610244, providing a roadmap for researchers to validate "gain-of-function" H4R phenotypes in inflammation, pruritus, and immune cell trafficking.[1]
Pharmacological Profile & Selectivity
To establish causality in experimental systems, one must verify that the observed phenotype is H4R-mediated.[1] JNJ-28610244 provides the necessary selectivity window to rule out off-target effects on other histamine receptor subtypes.[1]
Binding Affinity and Potency
JNJ-28610244 acts as a full agonist at the H4R, triggering G
| Parameter | Value | Species | Context |
| Binding Affinity ( | 53 nM | Human | Recombinant H4R |
| Potency ( | 7.0 - 7.3 | Human | GTP |
| Selectivity | > 1000-fold | Human | vs. H1R, H2R, H3R |
| Chemical Class | Oxime | N/A | Non-imidazole structure reduces CYP interaction |
Investigator Note: While histamine has a higher affinity (
Mechanistic Signaling Pathways
Understanding the downstream effectors of JNJ-28610244 is crucial for selecting the correct experimental readout. H4R activation via JNJ-28610244 primarily couples to G
-
Inhibition of Adenylyl Cyclase (AC): Reduction in intracellular cAMP.[1]
-
MAPK Activation: Phosphorylation of ERK1/2 and p38, driving chemotaxis and cytokine release.[1]
-
Calcium Mobilization: Release of intracellular
, essential for cytoskeletal rearrangement (migration).[1]
Visualization: H4R Signal Transduction
The following diagram illustrates the signaling cascade initiated by JNJ-28610244, highlighting the divergent pathways for chemotaxis (eosinophils/mast cells) versus regulation of degranulation (neutrophils).
Caption: JNJ-28610244 activates Gi/o-coupled H4R, driving Ca2+ flux and MAPK signaling to modulate immune cell function.[1]
Experimental Frameworks: In Vitro Protocols
Neutrophil Degranulation Assay
A key physiological role of H4R is the negative regulation of adhesion-dependent degranulation in neutrophils. This "brake" mechanism prevents excessive tissue damage.[1]
Objective: Quantify the inhibitory effect of JNJ-28610244 on fMLP-induced lactoferrin release.
Reagents:
-
JNJ-28610244 (Stock: 10 mM in DMSO).[1]
-
Cytochalasin B (if measuring total release, though adhesion-dependent protocols may omit this).[1]
-
ELISA kit for Lactoferrin.[1]
Step-by-Step Protocol:
-
Isolation: Purify human neutrophils from whole blood using Dextran sedimentation and Ficoll-Paque gradient centrifugation.[1] Resuspend in HBSS (
cells/mL).[1] -
Priming (Crucial): Pre-incubate neutrophils with JNJ-28610244 (0.1 – 10
M) for 15 minutes at 37°C. -
Stimulation: Add fMLP (1
M) to induce degranulation.[1][3] Incubate for 30 minutes at 37°C. -
Termination: Centrifuge at 400
g for 5 minutes at 4°C. Collect supernatant. -
Quantification: Measure Lactoferrin levels in the supernatant via ELISA.
-
Data Analysis: Calculate % Inhibition relative to fMLP-only control. JNJ-28610244 should show dose-dependent inhibition.[1]
Calcium Flux Assay (High-Throughput Screening)
Objective: Confirm receptor activation in transfected cells (e.g., HEK-H4R) or primary eosinophils.[1]
Workflow Diagram:
Caption: Kinetic workflow for assessing H4R activation via intracellular calcium mobilization.
Physiological Applications: In Vivo Models
JNJ-28610244 is instrumental in validating H4R as a driver of pruritus and inflammation in live systems.
Histamine-Induced Pruritus Model
Rationale: H4R is the primary mediator of histamine-induced itch (distinct from H1R-mediated wheal).[1] JNJ-28610244 induces scratching behavior, mimicking the specific H4R component of allergic itch.[1]
-
Subject: Male Balb/C or ICR mice (6-8 weeks).[1]
-
Dosing:
-
Intradermal (i.d.) injection of JNJ-28610244 (100 nmol/site in 50
L saline).[1]
-
-
Readout:
-
Place mice in observation chambers.
-
Record scratching bouts (hind paw directed at injection site) for 30 minutes.[1]
-
-
Validation: Co-administration or systemic pretreatment with JNJ-7777120 (Antagonist) must abolish the effect to confirm H4R specificity.[1]
Adhesion and Inflammation
Research indicates that JNJ-28610244 modulation of H4R affects cell trafficking.[1] In peritonitis models, H4R activation generally promotes eosinophil influx.[1] However, in neutrophils, it may limit excessive degranulation, suggesting a homeostatic role.[1]
Troubleshooting & Best Practices (Expert Insights)
-
Solubility: JNJ-28610244 is hydrophobic.[1] Dissolve stock in 100% DMSO. For aqueous buffers, ensure final DMSO concentration is <0.1% to avoid solvent artifacts.[1]
-
Differentiation from H3R: H4R and H3R share high sequence homology.[1] While JNJ-28610244 is selective, always include an H4R-null cell line or use a specific antagonist (JNJ-7777120) control in new tissue types to rule out H3R "bleed-through."[1]
-
Agonist Desensitization: GPCRs desensitize rapidly.[1] Do not prolong pre-incubation with JNJ-28610244 beyond 15-20 minutes unless studying receptor internalization or
-arrestin recruitment.[1] -
Species Differences:
values can vary between human, rat, and mouse H4R.[1] Verify potency for your specific animal model; murine H4R often requires slightly higher concentrations than human H4R.[1]
References
-
Dib, K., et al. (2014). "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils."[1][4] Journal of Leukocyte Biology. [Link]
-
Thurmond, R. L., et al. (2004). "A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties."[1][5] Journal of Pharmacology and Experimental Therapeutics. (Context: Defines the antagonist JNJ-7777120 used as a control). [Link]
Sources
JNJ-28610244: The Selective H4R Agonist for Resolving Inflammation and Signaling Studies
Executive Summary
JNJ-28610244 (CAS: 1251462-28-8) is a high-affinity, highly selective agonist of the Histamine H4 Receptor (H4R) . Unlike histamine, which promiscuously activates H1, H2, H3, and H4 receptors, JNJ-28610244 allows researchers to isolate H4R-mediated signaling pathways with precision.
While H4R antagonists (e.g., JNJ-7777120) are widely used to block inflammatory responses, JNJ-28610244 is the critical "activation probe" required to prove sufficiency. It mimics histamine’s action at the H4R without the confounding noise of H1-mediated vasodilation or H2-mediated gastric acid secretion. This guide details its application in dissecting H4R's dual role in promoting eosinophil chemotaxis while paradoxically inhibiting neutrophil degranulation.
Molecular Profile & Technical Specifications[1][2]
JNJ-28610244 is an oxime agonist designed to overcome the lack of selectivity inherent in endogenous histamine.
Physicochemical & Pharmacological Properties
| Property | Specification |
| CAS Number | 1251462-28-8 |
| Drug Class | Selective H4 Receptor Agonist |
| Binding Affinity ( | 53 nM ( |
| Functional Potency ( | 7.0 (GTP |
| Selectivity | >1000-fold vs. H1, H2, and H3 receptors |
| Solubility | Soluble in DMSO (up to 35 mg/mL); Insoluble in water |
| Appearance | Crystalline solid |
Selectivity Profile
The compound exhibits negligible affinity for the H3 receptor (
Mechanism of Action: The H4R Signaling Cascade
Upon binding, JNJ-28610244 stabilizes the active conformation of the H4R, a
Core Signaling Events
- Activation: Inhibits adenylyl cyclase, reducing intracellular cAMP.
-
Subunit Release: Triggers Calcium (
) mobilization from intracellular stores. -
Kinase Recruitment: Activates MAPK pathways (ERK1/2 and p38 MAPK), driving chemotaxis and cytoskeletal rearrangement.
Visualization: H4R Activation Pathway
The following diagram illustrates the downstream effects of JNJ-28610244 binding.
Figure 1: Signal transduction pathway initiated by JNJ-28610244. Note the bifurcation where MAPK activation leads to distinct functional outcomes depending on the cell type.
Experimental Protocols
A. Preparation of Stock Solutions
JNJ-28610244 is hydrophobic. Improper solubilization will lead to micro-precipitation and erratic assay data.
-
Solvent: Use high-grade anhydrous DMSO.
-
Concentration: Prepare a 10 mM stock (approx. 3.5 mg/mL depending on salt form MW).
-
Storage: Aliquot into light-protected vials and store at -20°C. Avoid freeze-thaw cycles.
-
Working Solution: Dilute into aqueous buffer (PBS or HBSS) immediately before use. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.
B. Functional Assay: Neutrophil Degranulation Inhibition
This assay validates H4R functionality by demonstrating that JNJ-28610244 inhibits Mac-1 dependent degranulation, a unique property of H4R activation.
Materials:
-
Isolated human neutrophils.
-
Stimulant: fMLP (1
M). -
Probe: JNJ-28610244 (0.1 – 10
M). -
Control Antagonist: JNJ-7777120 (10
M).
Protocol:
-
Pre-incubation: Incubate neutrophils (
cells/mL) with JNJ-28610244 (titrate 0.1 to 10 M) for 15 minutes at 37°C.-
Control Arm: Pre-treat a separate set with Antagonist JNJ-7777120 (10
M) for 15 mins before adding JNJ-28610244.
-
-
Stimulation: Add fMLP (1
M) to trigger degranulation. Incubate for 15–30 minutes. -
Termination: Stop reaction by cooling on ice or centrifugation at 4°C.
-
Measurement: Assay supernatant for Lactoferrin (secondary granule marker) or Elastase using ELISA or colorimetric substrate.
-
Analysis: JNJ-28610244 should cause a dose-dependent reduction in lactoferrin release. This reduction should be fully reversed in the Control Arm by JNJ-7777120.
Validation Strategy: The "Reversal" Logic
To claim a biological effect is H4R-mediated, you must demonstrate Agonist-Antagonist Reversibility . Relying on the agonist alone is insufficient due to potential off-target effects at very high concentrations.
Experimental Logic Flow
Use this decision tree to interpret your data.
Figure 2: The "Reversal Criteria" for validating H4R-mediated phenotypes.
References
-
Dib, K., et al. (2014). "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils."[1] Journal of Leukocyte Biology, 96(3), 411-418.[1]
-
Thurmond, R. L., et al. (2004). "A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties." Journal of Pharmacology and Experimental Therapeutics, 309(1), 404-413.
-
MedChemExpress. "JNJ-28610244 Product Datasheet & Biological Activity."
-
BenchChem. "JNJ 28610244: A Guide to Histamine H4 Receptor Target Validation."[2]
Sources
JNJ-28610244: Discovery and Characterization of a Selective Histamine H4 Receptor Agonist
[1][2][3]
Executive Summary
JNJ-28610244 (also identified as Compound 14c in early literature) is a potent, selective, non-imidazole agonist of the human Histamine H4 Receptor (hH4R). Discovered by Johnson & Johnson Pharmaceutical Research & Development, this compound represents a structural evolution from indole-based antagonists. Through a critical modification—the introduction of an oxime moiety—the pharmacological profile was inverted from antagonism to full agonism.
JNJ-28610244 is widely utilized to validate H4R-mediated signaling pathways, specifically demonstrating that H4R activation drives calcium mobilization, eosinophil shape change, and pruritic (scratching) behaviors in vivo. It exhibits a pKi of 7.3 (Ki ≈ 50 nM) and >1000-fold selectivity over H1, H2, and H3 receptors.
Chemical Identity & Physicochemical Profile[2]
The structural novelty of JNJ-28610244 lies in its oxime linker , which confers agonist activity to a scaffold previously associated with antagonism.
| Parameter | Detail |
| Common Name | JNJ-28610244 |
| IUPAC Name | (1-methylpiperidin-4-yl)(5-methyl-1H-indol-2-yl)methanone oxime |
| CAS Number | 1251462-28-8 |
| Molecular Formula | C₁₆H₂₁N₃O |
| Molecular Weight | 271.36 g/mol |
| SMILES | CN1CCC(CC1)C(=NO)c2cc3cc(C)ccc3[nH]2 |
| Solubility | Soluble in DMSO (>10 mM); limited aqueous solubility at neutral pH.[1][2] |
| Key Moiety | Oxime group (=N-OH) : Critical for inducing the active receptor conformation. |
Discovery & Synthesis: The "Agonist Switch"
The discovery of JNJ-28610244 was a result of a medicinal chemistry campaign originally targeting H4R antagonists. Researchers observed that subtle modifications to the linker region of indole-piperazines could drastically alter efficacy.
Structural Evolution[5]
-
Parent Scaffold: Indole-carboxamides (e.g., JNJ-7777120) are potent antagonists .[1]
-
Linker Modification: Replacing the amide/carbonyl with an oxime (=N-OH) while retaining the indole and piperidine cores resulted in a "pharmacological switch."
-
Result: The oxime derivative (JNJ-28610244) stabilized the active G-protein coupled state of the receptor, acting as a full agonist.
Synthesis Route
The synthesis typically follows a convergent route involving the acylation of the indole core followed by oxime formation.
-
Acylation: 5-methyl-1H-indole is acylated at the C2 position using a protected 1-methylpiperidine-4-carboxylic acid derivative (or via Vilsmeier-Haack type conditions modified for C2 acylation) to yield the ketone intermediate: (1-methylpiperidin-4-yl)(5-methyl-1H-indol-2-yl)methanone.
-
Oximation: The ketone intermediate is condensed with hydroxylamine hydrochloride (NH₂OH·HCl) in a basic solvent (e.g., pyridine or ethanol/NaOAc) to yield the target oxime, JNJ-28610244.
Pharmacological Characterization[1][2][3][4][5][6][7][8][9][10]
JNJ-28610244 is defined by its high selectivity and full agonist efficacy across multiple signaling readouts.[3]
Binding Affinity and Selectivity
Data summarized below highlights the compound's "clean" profile against other histamine receptor subtypes.[1][3][4]
| Receptor Target | Affinity (Ki / IC50) | Selectivity Ratio (vs H4R) |
| Human H4R | 53 nM (pKi 7.3) | - |
| Human H1R | > 10,000 nM | > 1800x |
| Human H2R | > 10,000 nM | > 1800x |
| Human H3R | > 10,000 nM | > 1800x |
| Mouse H4R | ~40 nM | Equipotent |
Functional Efficacy (In Vitro)
JNJ-28610244 acts as a full agonist , activating Gαi/o-coupled pathways.
-
cAMP Inhibition: Potently inhibits forskolin-induced cAMP accumulation in H4R-transfected cells.
-
Calcium Mobilization: Induces robust intracellular Ca²⁺ flux in bone marrow-derived mast cells (BMMCs).
-
Eosinophil Shape Change: Induces cytoskeletal rearrangement in human eosinophils (EC50 ≈ 60 nM), a hallmark of chemotactic activation.
-
Neutrophil Modulation: Inhibits fMLP-induced degranulation (release of lactoferrin) in human neutrophils via p38 MAPK modulation.[4]
Mechanism of Action & Signaling Pathways[12]
Upon binding, JNJ-28610244 stabilizes the active conformation of the H4 receptor, triggering a Gαi/o-dependent signaling cascade. This contrasts with antagonists which lock the receptor in an inactive state.
Pathway Visualization
The following diagram illustrates the downstream effects of JNJ-28610244 binding, including the bifurcation of signaling toward Calcium mobilization (chemotaxis) and MAPK regulation (transcriptional changes).
Caption: JNJ-28610244 activates H4R, driving Gαi-mediated cAMP reduction and Gβγ-mediated Calcium/MAPK signaling.
Experimental Protocols
To ensure reproducibility, the following protocols outline the standard assays used to validate JNJ-28610244 activity.
Calcium Mobilization Assay (Mast Cells)
Purpose: To quantify agonist potency (EC50).[1]
-
Cell Prep: Use Bone Marrow-Derived Mast Cells (BMMCs) from WT or H4R-KO mice.
-
Loading: Incubate cells (1x10⁶/mL) with calcium-sensitive dye (e.g., Fluo-4 AM) for 30 min at 37°C in Tyrode’s buffer.
-
Baselines: Measure basal fluorescence on a FLIPR (Fluorometric Imaging Plate Reader) or flow cytometer.
-
Stimulation: Add JNJ-28610244 (Serial dilutions: 1 nM to 10 µM).
-
Readout: Monitor peak fluorescence intensity over 120 seconds.
-
Validation: Pre-treatment with antagonist JNJ-7777120 (10 µM) should abolish the signal.
Neutrophil Degranulation Assay
Purpose: To demonstrate immunomodulatory effects (inhibition of degranulation).
-
Isolation: Purify human neutrophils from whole blood via dextran sedimentation and Ficoll-Paque gradient.
-
Priming: Incubate neutrophils in HBSS buffer.
-
Treatment: Pre-treat with JNJ-28610244 (0.1 – 10 µM) for 15 min.
-
Activation: Stimulate with fMLP (1 µM) to induce degranulation.[4]
-
Measurement: Centrifuge cells and assay supernatant for Lactoferrin (ELISA) or MPO (colorimetric assay).
-
Result: JNJ-28610244 should dose-dependently inhibit marker release (reversal of fMLP effect).
In Vivo Pruritus Model (Mouse)
Purpose: To confirm in vivo target engagement.[1]
-
Subjects: BALB/c mice (WT and H4R-KO).
-
Administration: Intradermal injection of JNJ-28610244 (100 nmol in 50 µL PBS) into the nape of the neck.
-
Observation: Video record mice for 20 minutes post-injection.
-
Scoring: Count the number of scratching bouts directed at the injection site.
-
Control: H4R-KO mice should show no significant scratching compared to vehicle.
References
-
Yu, F., Wolin, R. L., Wei, J., et al. (2010). Pharmacological characterization of oxime agonists of the histamine H4 receptor. Journal of Receptor, Ligand and Channel Research, 3, 37–49.[5]
-
Dib, K., Perecko, T., Jenei, V., et al. (2014). The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils. Journal of Leukocyte Biology, 96(3), 411–419.
-
Thurmond, R. L. (2015). The Histamine H4 Receptor: A Novel Modulator of Inflammatory and Immune Disorders. Pharmacological Reviews, 67(3), 601-655.
-
MedChemExpress. (2024). JNJ-28610244 Product Datasheet.
Sources
- 1. dovepress.com [dovepress.com]
- 2. ERK-CLIPTAC [2087490-46-6] ERK1/2 degrader | Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New antihistamines – perspectives in the treatment of some allergic and inflammatory disorders [archivesofmedicalscience.com]
Technical Guide: JNJ-28610244 Mechanism and Gαi/o Coupling Dynamics
Executive Summary
JNJ-28610244 is a high-affinity, selective agonist of the Histamine H4 Receptor (H4R), a G protein-coupled receptor (GPCR) predominantly expressed in hematopoietic cells. Unlike H1R (Gαq-coupled) or H2R (Gαs-coupled), the H4R signals primarily through the Gαi/o family of G proteins.[1]
This guide details the molecular pharmacology of JNJ-28610244, focusing on its capacity to stabilize the active conformation of H4R, thereby catalyzing guanine nucleotide exchange on Gαi/o subunits. We provide validated experimental workflows for quantifying this interaction, specifically the [³⁵S]GTPγS binding assay and forskolin-induced cAMP inhibition assays, which serve as the industry standards for characterizing Gαi-coupled receptor agonism.
Molecular Pharmacology & Mechanism of Action
Ligand Profile[2][3][4]
-
Drug Class: Selective Histamine H4 Receptor Agonist[2][3][4][6]
-
Target: Histamine H4 Receptor (H4R)[1][2][7][3][4][8][9][10][11][12]
-
Selectivity: >1000-fold selectivity over H1, H2, and H3 receptors.[2][9]
-
Binding Affinity (pK_i): ~7.3[5]
-
Functional Potency (pEC₅₀): ~7.0 (GTPγS binding)
The Gαi/o Signaling Cascade
The defining feature of JNJ-28610244 is its ability to drive Gαi/o signaling. Upon binding to the orthosteric pocket of the H4R, JNJ-28610244 induces a conformational shift in the transmembrane helices (particularly TM3, TM5, and TM6). This structural rearrangement opens the intracellular cavity, allowing the recruitment of the heterotrimeric Gαiβγ complex.
Mechanism of Signal Transduction:
-
Nucleotide Exchange: The receptor-G protein interaction reduces the affinity of the Gαi subunit for GDP, promoting its release and replacement by GTP.
-
Subunit Dissociation: The Gαi-GTP complex dissociates from the Gβγ dimer.
-
Effector Modulation:
-
Gαi-GTP: Directly inhibits Adenylyl Cyclase (AC), halting the conversion of ATP to cAMP.
-
Gβγ: Activates downstream kinases (e.g., MAPK/ERK) and modulates ion channels (e.g., GIRK), driving chemotaxis and calcium mobilization.
-
Pathway Visualization
The following diagram illustrates the JNJ-28610244-mediated activation of the Gαi/o pathway.
Figure 1: Signal transduction pathway of JNJ-28610244 via H4R and Gαi/o proteins.
Experimental Framework: Validating Gαi/o Interaction
To rigorously validate the activity of JNJ-28610244, researchers must employ assays that specifically detect Gαi function. Standard calcium flux assays, while useful, are often confounded by promiscuous G-protein coupling or Gβγ effects. The [³⁵S]GTPγS Binding Assay is the definitive method for measuring the initial step of G-protein activation.
Protocol: [³⁵S]GTPγS Binding Assay
This assay measures the binding of a non-hydrolyzable radiolabeled GTP analog to the Gα subunit, providing a direct functional readout of receptor agonist activity.
Reagents & Buffer Systems
| Component | Concentration / Description | Function |
| Membrane Prep | 10-20 µg protein/well | Source of H4R and Gαi proteins (e.g., CHO-H4R or eosinophils). |
| Assay Buffer | 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 10 µM GDP | Physiological environment; GDP suppresses basal binding. |
| Ligand | JNJ-28610244 (10⁻¹⁰ to 10⁻⁵ M) | The agonist to be tested. |
| Tracer | [³⁵S]GTPγS (~0.1 nM) | Radiolabeled non-hydrolyzable GTP analog. |
| Stop Buffer | 50 mM Tris-HCl, 10 mM MgCl₂ | Terminates the reaction. |
Step-by-Step Methodology
-
Membrane Preparation: Homogenize cells expressing H4R. Centrifuge at 20,000 x g to isolate membranes. Resuspend in Assay Buffer.
-
Pre-Incubation: Incubate membranes (10 µg) with varying concentrations of JNJ-28610244 in 96-well plates for 15 minutes at 25°C. This allows equilibrium binding of the agonist to the receptor.
-
G-Protein Activation: Add [³⁵S]GTPγS (final conc. 0.1 nM) to the wells.
-
Incubation: Incubate for 30–60 minutes at 25°C. During this phase, JNJ-28610244-bound H4R catalyzes the exchange of GDP for [³⁵S]GTPγS on the Gαi subunits.
-
Termination: Filter samples rapidly through glass fiber filters (GF/B) using a cell harvester. Wash 3x with ice-cold Stop Buffer to remove unbound radioligand.
-
Quantification: Add liquid scintillant and count radioactivity (CPM) in a beta counter.
Assay Workflow Visualization
Figure 2: Workflow for the [³⁵S]GTPγS binding assay to quantify JNJ-28610244 activity.
Protocol: Forskolin-Induced cAMP Inhibition
Since Gαi proteins function by inhibiting Adenylyl Cyclase, basal cAMP levels are often too low to detect a decrease. Therefore, the system must first be stimulated (typically with Forskolin) to raise cAMP levels, allowing the agonist's inhibitory effect to be measured.
Key Protocol Steps:
-
Cell Seeding: Plate H4R-expressing cells (e.g., 2,000 cells/well) in 384-well plates.
-
Stimulation Buffer: Prepare buffer containing Forskolin (1-10 µM) and IBMX (phosphodiesterase inhibitor, to prevent cAMP breakdown).
-
Treatment: Add JNJ-28610244 (serial dilution) + Forskolin mix to cells.
-
Incubation: Incubate for 30-45 minutes at room temperature.
-
Detection: Add detection reagents (e.g., HTRF or TR-FRET cAMP antibody and acceptor).
-
Readout: Measure fluorescence ratio. JNJ-28610244 activity is observed as a dose-dependent decrease in the Forskolin-stimulated cAMP signal.
Data Analysis & Interpretation
When analyzing data from JNJ-28610244 experiments, specific patterns confirm the Gαi/o mechanism.
Quantitative Metrics
| Metric | Definition | Expected Result for JNJ-28610244 |
| EC₅₀ | Concentration inducing 50% maximal response. | ~100 nM (System dependent) |
| E_max | Maximal efficacy relative to endogenous ligand. | Full agonist (similar to Histamine) or partial agonist depending on expression levels. |
| Basal Shift | Activity in absence of ligand. | Should be low; high basal suggests constitutive receptor activity. |
Interpreting the "Gαi Signature"
In the cAMP assay, a valid Gαi agonist will produce an inverse sigmoidal curve (high signal at low drug conc, low signal at high drug conc) against a Forskolin background.
-
Validation Check: Pre-treatment with Pertussis Toxin (PTX) should abolish the effect of JNJ-28610244. PTX ADP-ribosylates Gαi proteins, uncoupling them from the GPCR. If JNJ-28610244 still produces a signal after PTX treatment, the pathway is likely non-Gαi mediated (off-target).
References
-
Dib, K., et al. (2014).[2] The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils.[4][5] Journal of Leukocyte Biology. Retrieved from [Link]
-
Thurmond, R. L., et al. (2004).[9] A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties.[8][9][13] Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Schneider, E. H., & Seifert, R. (2016). Ligand Binding and G Protein Coupling in Histamine H2 Receptor: A Molecular Dynamics Study. MDPI. Retrieved from [Link]
Sources
- 1. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JNJ-28307474 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Histamine H4 Receptor Participates in the Neuropathic Pain-Relieving Activity of the Histamine H3 Receptor Antagonist GSK189254 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specific Engineered G Protein Coupling to Histamine Receptors Revealed from Cellular Assay Experiments and Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: JNJ-28610244 for In Vitro H4R Activation
Introduction & Mechanism of Action
JNJ-28610244 is a highly potent and selective non-imidazole agonist of the Histamine H4 Receptor (H4R). Unlike the H1 and H2 receptors which have long-established roles in allergy and gastric acid secretion, the H4R is predominantly expressed on hematopoietic cells (eosinophils, mast cells, neutrophils, T-cells) and plays a critical role in chemotaxis and cytokine release.
Why Use JNJ-28610244?
-
Selectivity: It exhibits a pKi of 7.3 and pEC50 of 7.0 for H4R, with >1000-fold selectivity over H1, H2, and H3 receptors. This makes it a superior tool to histamine (non-selective) for dissecting H4R-specific signaling.
-
Mechanism: H4R is a G
i/o-coupled GPCR. Upon binding JNJ-28610244, the receptor inhibits Adenylyl Cyclase (reducing cAMP) and activates the MAPK/ERK pathway. In neutrophils, it uniquely inhibits Mac-1-dependent degranulation.
Signaling Pathway Visualization
The following diagram illustrates the H4R signaling cascade activated by JNJ-28610244 and its downstream effects on immune cell function.
Caption: JNJ-28610244 binds H4R, triggering Gαi-mediated cAMP reduction and MAPK/Calcium signaling to modulate immune responses.[1][2][3][4]
Reagent Preparation & Handling
Critical Note: JNJ-28610244 is hydrophobic. Proper reconstitution is essential to prevent precipitation in aqueous media, which causes erratic IC50/EC50 data.
Solubility Data
| Solvent | Solubility | Stock Concentration | Storage |
| DMSO | Soluble | 10 mM - 50 mM | -20°C (Desiccated) |
| Ethanol | Low/Insoluble | N/A | N/A |
| Water | Insoluble | N/A | N/A |
Reconstitution Protocol
-
Weighing: Calculate the mass required for a 10 mM stock solution based on the molecular weight (check specific batch CoA, typically ~MW 278-350 depending on salt form).
-
Dissolution: Add high-grade anhydrous DMSO. Vortex vigorously for 30–60 seconds. If particulates persist, sonicate in a water bath at room temperature for 5 minutes.
-
Aliquot: Dispense into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -20°C.
-
Working Solutions:
-
Dilute the DMSO stock into culture medium immediately before use.
-
Keep final DMSO concentration <0.1% to avoid non-specific cytotoxicity.
-
Example: To achieve 10 µM final assay concentration: Dilute 10 mM stock 1:100 in media (100 µM), then add 10 µL of this to 90 µL of cell suspension.
-
Protocol A: Functional Calcium Flux Assay (FLIPR)
Best for: High-throughput screening of agonist potency (EC50).
Scientific Rationale: While H4R is Gi-coupled, co-expression with the chimeric G-protein G
Materials
-
Cell Line: HEK293 or CHO cells stably co-expressing human H4R and G
qi5. -
Reagents: Fluo-4 AM or FLIPR Calcium Assay Kit (Molecular Devices), Probenecid (to inhibit dye efflux).
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.
Step-by-Step Workflow
-
Cell Seeding:
-
Seed cells at 50,000 cells/well in a black-wall/clear-bottom 96-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare Dye Loading Buffer: HBSS + 4 µM Fluo-4 AM + 2.5 mM Probenecid.
-
Remove culture media and add 100 µL Dye Loading Buffer per well.
-
Incubate 45 min at 37°C, then 15 min at Room Temperature (RT) to equilibrate.
-
-
Compound Preparation:
-
Prepare a 5X concentration series of JNJ-28610244 in Assay Buffer (range: 0.1 nM to 10 µM).
-
Include a Vehicle Control (DMSO only) and a Positive Control (Histamine, 10 µM).
-
-
Data Acquisition:
-
Place plate in FLIPR or FlexStation reader.
-
Baseline: Record fluorescence (Ex 488nm / Em 525nm) for 20 seconds.
-
Addition: Inject 25 µL of 5X compound.
-
Response: Record fluorescence for 120–180 seconds.
-
-
Analysis:
-
Calculate
(Peak Fluorescence minus Baseline). -
Plot Log[Agonist] vs. Response to determine EC50.
-
Protocol B: Neutrophil Degranulation Assay (Phenotypic)
Best for: Validating biological activity in primary immune cells.
Scientific Rationale: In human neutrophils (PMNs), activation of the Mac-1 integrin triggers degranulation (release of lactoferrin).[2] H4R activation by JNJ-28610244 specifically inhibits this process, providing a functional readout of anti-inflammatory activity.
Materials
-
Cells: Freshly isolated human PMNs (from whole blood via Dextran sedimentation/Ficoll gradient).
-
Stimulus: fMLP (N-Formylmethionyl-leucyl-phenylalanine).
-
Readout: Human Lactoferrin ELISA Kit.
Experimental Workflow Diagram
Caption: Workflow for assessing JNJ-28610244 inhibition of fMLP-induced neutrophil degranulation.
Step-by-Step Methodology
-
PMN Isolation: Resuspend isolated PMNs at
cells/mL in HBSS (with Ca2+/Mg2+). -
Pre-incubation (The "Window of Opportunity"):
-
Aliquot 100 µL cells (
cells) into polypropylene tubes. -
Add JNJ-28610244 (0.1 µM – 10 µM) or Vehicle.[2]
-
Incubate for 5–10 minutes at 37°C. Note: H4R signaling is rapid; long pre-incubations may cause receptor desensitization.
-
-
Stimulation:
-
Harvest:
-
Centrifuge at 400 x g for 5 minutes at 4°C.
-
Collect cell-free supernatant.
-
-
Quantification:
-
Dilute supernatant (typically 1:100 to 1:500) and quantify Lactoferrin via ELISA.
-
Result: JNJ-28610244 should dose-dependently decrease Lactoferrin release compared to fMLP-only control.
-
References
-
Thurmond, R. L., et al. (2004). "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines." Nature Reviews Drug Discovery. Link
-
Dib, K., et al. (2014). "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils."[4] Journal of Leukocyte Biology. Link
-
Hofstra, C. L., et al. (2003). "Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells." Journal of Pharmacology and Experimental Therapeutics. Link
-
Review of JNJ-28610244 Properties. MedChemExpress Product Datasheet. Link
Sources
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JNJ-28307474 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Application Note: Optimization of JNJ-28610244 for H4R-Mediated Inhibition of Neutrophil Degranulation
Executive Summary & Mechanism of Action
JNJ-28610244 is a potent, highly selective non-imidazole agonist of the Histamine H4 Receptor (H4R) . Unlike classical inflammatory mediators that trigger degranulation, JNJ-28610244 is utilized in research to investigate the negative regulation of neutrophil responses.
In human neutrophils, engagement of H4R by JNJ-28610244 inhibits adhesion-dependent degranulation .[1][2][3] This mechanism is distinct from direct G-protein coupled receptor (GPCR) blockade; rather, it activates an inhibitory signaling cascade that dampens the downstream effects of Mac-1 (CD11b/CD18) integrin activation.
Mechanism of Action (MOA)
When neutrophils adhere to extracellular matrix proteins (e.g., fibrinogen) or are stimulated by fMLP, Mac-1 integrins cluster and activate p38 MAPK , a critical kinase driving the release of secondary (lactoferrin) and primary (MPO) granules. JNJ-28610244 activates H4R, which cross-talks with this pathway to block p38 MAPK phosphorylation, thereby silencing the degranulation machinery without affecting the initial cell adhesion.
Caption: JNJ-28610244 activates H4R, preventing Mac-1 dependent p38 MAPK phosphorylation and subsequent degranulation.
Critical Experimental Parameters
Concentration Optimization
The efficacy of JNJ-28610244 is dose-dependent. In human neutrophils, the window for inhibition is narrow but distinct.
| Parameter | Concentration | Observation |
| Threshold Dose | 0.1 µM | Minimal detectable inhibition of lactoferrin release. |
| Effective Range | 1.0 µM - 5.0 µM | Linear increase in inhibition of p38 MAPK and degranulation. |
| Maximal Inhibition | 10.0 µM | Total inhibition of adhesion-dependent degranulation (comparable to 0.1 µM Histamine).[1][2][4] |
| Solubility Limit | > 100 µM | Soluble in DMSO; precipitation may occur in aqueous media if >100 µM without carrier. |
Important Note: JNJ-28610244 is an agonist .[1][2][3][4] Unlike antagonists where you titrate to block a response, here you are titrating to induce suppression.
Reagent Preparation
-
Stock Solution: Dissolve JNJ-28610244 in DMSO to create a 10 mM or 50 mM stock.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock into the assay buffer (e.g., HBSS + 10 mM HEPES) immediately prior to use. Ensure the final DMSO concentration in the well is < 0.1% to avoid solvent-induced neutrophil activation or toxicity.
Detailed Protocol: Adhesion-Dependent Degranulation Assay
This protocol measures the ability of JNJ-28610244 to inhibit lactoferrin (secondary granule) or MPO (primary granule) release in human neutrophils stimulated by fMLP in an adhesion-permissive environment.
Phase 1: Neutrophil Isolation
-
Source: Fresh human whole blood (anticoagulated with EDTA or Heparin).
-
Method: Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Purity Check: Ensure >95% neutrophils and >98% viability (Trypan Blue exclusion).
-
Buffer: Resuspend cells in HBSS (Ca2+/Mg2+ free) initially, then switch to HBSS++ (with 1.26 mM Ca2+, 0.49 mM Mg2+) for the assay.
Phase 2: Experimental Workflow
Caption: Step-by-step workflow for assessing JNJ-28610244 inhibitory activity.
Step-by-Step Procedure:
-
Preparation of Assay Plate:
-
Use a 96-well flat-bottom tissue culture plate.
-
Optional: For specific adhesion studies, coat wells with Fibrinogen (200 µg/mL) overnight at 4°C, then block with 1% BSA.
-
-
Cell Seeding:
-
Add 100 µL of neutrophil suspension (5 x 10⁶ cells/mL in HBSS++) to each well.
-
-
Compound Pre-incubation (Critical Step):
-
Add 50 µL of JNJ-28610244 working solution to experimental wells.
-
Dose Curve: 0.1 µM, 1.0 µM, 10 µM (Final concentrations).
-
Controls:
-
Vehicle Control: 0.1% DMSO (No JNJ).
-
Positive Inhibition Control: Histamine (0.1 µM) or a known p38 inhibitor (e.g., SB203580).
-
-
Incubate for 15 minutes at 37°C (5% CO2). This allows H4R to signal and prime the inhibitory machinery.
-
-
Stimulation:
-
Add 50 µL of stimulus (e.g., fMLP).
-
Final Concentration: 1 µM fMLP.
-
Note: fMLP induces rapid adhesion and degranulation. The JNJ compound must be present before this step.
-
Incubate for 30 minutes at 37°C .
-
-
Sample Collection:
-
Place the plate on ice to stop the reaction.
-
Centrifuge the plate (or transfer to tubes) at 400 x g for 5 minutes at 4°C.
-
Carefully harvest the cell-free supernatant.
-
Phase 3: Readout (Lactoferrin ELISA)
Quantify degranulation by measuring Lactoferrin (secondary granule marker) in the supernatant.
-
Dilute supernatants (typically 1:100 to 1:500) to fit the linear range of the ELISA.
-
Perform standard Sandwich ELISA for Human Lactoferrin.
-
Calculation:
Troubleshooting & Validation
| Issue | Probable Cause | Solution |
| No Inhibition Observed | Incorrect Incubation Timing | Ensure JNJ-28610244 is added 15 mins prior to fMLP. Co-stimulation may be too late to block rapid p38 activation. |
| High Background (Unstimulated) | Spontaneous Activation | Keep cells at room temp (not 4°C) before assay to prevent cold activation; use endotoxin-free reagents. |
| Cell Toxicity | DMSO Concentration | Ensure final DMSO is < 0.1%. JNJ-28610244 is generally non-toxic at 10 µM for short incubations. |
| Variability | Donor Differences | H4R expression levels can vary between donors. Always run biological triplicates. |
References
-
Dib, K., et al. (2014).[3] The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils.[1][3] Journal of Leukocyte Biology, 96(3), 411-419.
-
Thurmond, R. L., et al. (2004). A potent and selective histamine H4 receptor antagonist JNJ 7777120 recruits to the H4 receptor and inhibits mast cell chemotaxis. Journal of Pharmacology and Experimental Therapeutics, 309(1), 404-413.
-
MedChemExpress. (n.d.). JNJ 28610244 Product Information.
Sources
- 1. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JNJ-28307474 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Using JNJ-28610244 in a MAPK signaling pathway experiment
Application Note: Modulating MAPK Signaling via Histamine H4 Receptor Agonism using JNJ-28610244
Executive Summary & Mechanism of Action
JNJ-28610244 is not a direct kinase inhibitor; it is a highly potent and selective agonist of the Histamine H4 Receptor (H4R). While many researchers utilize kinase inhibitors to block MAPK signaling, JNJ-28610244 offers a unique physiological approach: modulating MAPK pathways (specifically ERK1/2 and p38 MAPK ) through G-Protein Coupled Receptor (GPCR) activation.
This compound is critical for researchers studying immunomodulation, as H4R activation has been shown to differentially regulate MAPK signaling depending on the cellular context:
-
Direct Activation: In transfected systems and specific neuronal populations, H4R activation triggers G
i/o-mediated phosphorylation of ERK1/2. -
Functional Inhibition: In inflammatory cells (e.g., neutrophils), JNJ-28610244-mediated H4R activation can block adhesion-dependent p38 MAPK phosphorylation, thereby exerting an anti-inflammatory effect.[1]
This guide details the protocols for using JNJ-28610244 to probe these specific signaling axes.
Signal Transduction Logic
To design a valid experiment, one must understand the upstream causality. JNJ-28610244 binds H4R, inducing a conformational change that recruits G
Pathway Visualization
The following diagram illustrates the dual nature of JNJ-28610244 signaling: direct ERK activation (canonical) and cross-talk inhibition of p38 (anti-inflammatory).
Figure 1: JNJ-28610244 induces H4R-mediated Gi signaling, which can canonically activate ERK1/2 while simultaneously inhibiting stimulus-induced p38 MAPK in immune cells.
Chemical Handling & Preparation
Before initiating biological assays, ensure the compound is solubilized correctly to prevent precipitation, which causes high variability in potency data.
| Parameter | Specification | Notes |
| MW | ~278.74 g/mol | Varies by salt form (check label). |
| Solubility | DMSO (up to 100 mM) | Insoluble in water. Do not add directly to media. |
| Stock Conc. | 10 mM or 50 mM | Prepare in 100% DMSO. Aliquot and freeze at -20°C. |
| Working Conc. | 0.1 µM – 10 µM | Typical EC50 is ~50-100 nM; 10 µM is saturating. |
| Vehicle Control | DMSO | Final DMSO concentration on cells must be <0.1%. |
Protocol A: Measuring H4R-Mediated ERK1/2 Activation
Objective: To verify functional H4R expression and agonist activity of JNJ-28610244 in transfected cells (e.g., HEK-H4R) or native expressors (e.g., Eosinophils).
Materials
-
Cells: HEK293T (transfected with human H4R) or Eosinophils.
-
Reagents: JNJ-28610244 (Agonist), JNJ-7777120 (Antagonist - Critical Control).
-
Lysis Buffer: RIPA + Phosphatase Inhibitor Cocktail (Na3VO4, NaF).
Step-by-Step Methodology
-
Serum Starvation (Crucial):
-
Seed cells to 70-80% confluence.
-
Wash 2x with PBS.
-
Incubate in serum-free media for 4–16 hours. Rationale: Basal ERK phosphorylation is high in serum; starvation reduces background noise.
-
-
Antagonist Pre-treatment (Validation Step):
-
Group A (Agonist only): Treat with Vehicle (DMSO).[2]
-
Group B (Specificity Control): Treat with 10 µM JNJ-7777120 (H4R Antagonist) for 30 minutes .
-
-
Agonist Stimulation:
-
Termination:
-
Rapidly aspirate media.
-
Wash 1x with ice-cold PBS.
-
Lyse immediately on ice.
-
-
Readout: Western Blot for p-ERK1/2 (Thr202/Tyr204) vs. Total ERK.
Protocol B: Inhibition of Inflammatory p38 MAPK
Objective: To demonstrate the anti-inflammatory capability of JNJ-28610244 by blocking stimulus-induced p38 phosphorylation (e.g., in Neutrophils).[1][3]
Experimental Logic
Unlike Protocol A (where JNJ is the driver), here JNJ is the modulator . You must first establish a baseline inflammatory signal (using fMLP or Mac-1 engagement) and then prove JNJ-28610244 suppresses it.
Step-by-Step Methodology
-
Cell Preparation: Isolate primary human neutrophils (PMNs). Resuspend in HBSS + HEPES.
-
Compound Pre-incubation:
-
Add JNJ-28610244 (1 – 10 µM) to the cell suspension.
-
Incubate for 15–30 minutes at 37°C.
-
Control: Pre-incubate with JNJ-7777120 (10 µM) + JNJ-28610244 to prove the effect is H4R-dependent.
-
-
Inflammatory Stimulation:
-
Add fMLP (1 µM) or plate cells on Fibrinogen (to engage Mac-1).
-
Incubate for 10–20 minutes .
-
-
Analysis:
-
Lyse cells.
-
Western Blot for p-p38 MAPK (Thr180/Tyr182) .[3]
-
Expected Results & Interpretation
| Condition | p-p38 Signal Intensity | Interpretation |
| Unstimulated | Low / Baseline | Basal state. |
| fMLP / Mac-1 Only | High | Successful induction of inflammatory signaling. |
| JNJ-28610244 + Stimulus | Reduced / Low | Positive Result. Agonist suppresses p38 via H4R.[1][3] |
| JNJ-28610244 + Antagonist + Stimulus | High | Validation. Antagonist blocks JNJ effect, restoring p38 signal. |
Troubleshooting & Optimization
-
No ERK activation observed:
-
High background p38:
-
Neutrophils are easily activated by mechanical stress. Handle gently; do not vortex. Use endotoxin-free reagents.
-
-
Solubility Issues:
-
If JNJ-28610244 precipitates in aqueous media, dilute the DMSO stock into the media immediately before adding to cells, and vortex rapidly. Do not store diluted aqueous solutions.
-
References
-
Dib, K., et al. (2014).[1] The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils.[1][6] Journal of Leukocyte Biology, 96(3), 411–419. Retrieved from [Link]
-
Sanna, M. D., et al. (2015). Histamine H4 receptor activation alleviates neuropathic pain through differential regulation of ERK, JNK, and P38 MAPK phosphorylation.[7] Pain, 156(12), 2492–2504.[7][8] Retrieved from [Link]
-
Beermann, S., et al. (2015).[5] Histamine H1- and H4-receptor signaling cooperatively regulate MAPK activation.[5] Biochemical Pharmacology, 98(3), 432–448. Retrieved from [Link]
Sources
- 1. JNJ-28307474 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. The Histamine H4 Receptor Participates in the Neuropathic Pain-Relieving Activity of the Histamine H3 Receptor Antagonist GSK189254 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNJ-10191584 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Histamine H4 receptor activation alleviates neuropathic pain through differential regulation of ERK, JNK, and P38 MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
Application Note: Optimized Administration of JNJ-28610244 in Murine Models of Inflammation
Executive Summary
JNJ-28610244 is a potent, highly selective agonist of the Histamine H4 Receptor (H4R) . Unlike H4R antagonists (e.g., JNJ-7777120) which are developed as anti-inflammatory therapeutics, JNJ-28610244 is a critical pharmacological tool used to:
-
Induce specific inflammatory phenotypes (e.g., pruritus/itch, chemotaxis) to validate H4R pathways.
-
Probe mechanistic signaling , such as the complex role of H4R in modulating neutrophil degranulation and calcium influx.
Crucial Distinction: Researchers must not confuse JNJ-28610244 (Agonist) with JNJ-7777120 or JNJ-28307474 (Antagonists). Administration of JNJ-28610244 typically exacerbates local inflammatory signals or induces scratching behaviors, serving as a positive control to test the efficacy of novel antihistamines.
Mechanism of Action & Signaling
JNJ-28610244 binds selectively to the H4 receptor, a G-protein coupled receptor (GPCR) primarily expressed on hematopoietic cells (mast cells, eosinophils, T cells, dendritic cells).
H4R Signaling Pathway
Upon binding, JNJ-28610244 triggers a G
Figure 1: Signal transduction pathway activated by JNJ-28610244. Note the bifurcation into pruritic (itch) and chemotactic responses.
Compound Preparation & Formulation
JNJ-28610244 is hydrophobic. Proper formulation is essential to prevent precipitation at the injection site, which can cause non-specific irritation masking the receptor-mediated effect.
Stock Solution (10 mM)
-
Solvent: Dimethyl sulfoxide (DMSO).[1]
-
Concentration: Dissolve powder to 10 mM or 20 mM stock.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Vehicle & Working Solution (For In Vivo Use)
Critical Rule: The final DMSO concentration in the animal must be ≤ 1-2% to avoid vehicle-induced artifactual scratching or inflammation.
| Component | Volume (for 1 mL) | Function |
| Stock (10 mM) | 10 µL | Active Compound |
| Tween-80 (Optional) | 5 µL | Surfactant/Dispersant |
| PBS (1x, pH 7.4) | 985 µL | Aqueous Carrier |
| Final Conc. | 100 µM | Ready for Injection |
Note: Prepare working solutions fresh on the day of the experiment. Sonicate for 5-10 minutes if slight turbidity is observed.
Experimental Protocols
Protocol A: Intradermal Induction of Pruritus (The "Itch" Model)
This is the gold-standard assay for JNJ-28610244. It is used to screen potential H4R antagonists. If the antagonist is effective, it will block the scratching induced by JNJ-28610244.
Subject: Male BALB/c or ICR mice (6-8 weeks old). Dose: 10 - 100 nmol per site (approx. 2.7 - 27 µg per site). Volume: 50 µL intradermal (i.d.) injection.
Workflow:
-
Acclimation: Place mice in individual observation chambers (clear acrylic boxes) for 30 minutes to acclimatize.
-
Preparation: Shave the rostral part of the back (nape of the neck) 24 hours prior to avoid irritation from the shaver itself.
-
Administration:
-
Restrain the mouse gently.
-
Using a 30G needle, inject 50 µL of the Working Solution intradermally (not subcutaneously) into the shaved nape. A small "bleb" or blister should form.
-
-
Observation:
-
Immediately return the mouse to the chamber.
-
Record behavior for 30 minutes .
-
Scoring: Count the number of "scratching bouts" (hind paw scratching the injection site). A bout ends when the mouse licks its paw or places it back on the floor.
-
Figure 2: Experimental timeline for H4R-mediated pruritus induction.
Protocol B: Mechanistic Neutrophil Modulation
While H4R activation generally drives inflammation, specific contexts (e.g., fMLP-induced responses) show that JNJ-28610244 can inhibit neutrophil degranulation, highlighting a complex regulatory role.
Subject: C57BL/6 mice. Model: Air Pouch or Peritonitis. Dose: 10 - 20 mg/kg (Systemic/IP) or 10 µM locally.
Workflow:
-
Induction: Create an air pouch (inject sterile air dorsal SC) or prepare for IP challenge.
-
Pre-treatment: Administer JNJ-28610244 (IP) 30 minutes prior to inflammatory challenge.
-
Challenge: Inject inflammatory stimulus (e.g., LPS or Zymosan).
-
Harvest: Collect lavage fluid at 4 hours.
-
Readout: Flow cytometry for neutrophil markers (Ly6G+, CD11b+) and ELISA for granule enzymes (MPO, Elastase).
Data Analysis & Expected Results
| Readout | Control (Vehicle) | JNJ-28610244 (Agonist) | JNJ-28610244 + Antagonist |
| Scratching Bouts (30 min) | < 10 | 50 - 150 (Robust Itch) | < 20 (Reversal) |
| Chemotaxis (In Vitro) | Baseline | Increased (3-5 fold) | Baseline |
| Neutrophil Degranulation | Baseline | Inhibited (Context dependent*) | Restored |
Note: The inhibition of degranulation is a specific mechanistic effect observed in fMLP-stimulated neutrophils (See Reference 1).
Troubleshooting & Controls
-
Self-Scratching Artifacts: Ensure the injection volume is small (≤50 µL). Large volumes cause distension-induced scratching unrelated to the receptor.
-
Vehicle Control: Always run a "Vehicle Only" group (DMSO/PBS) to subtract background scratching.
-
Positive Control: Use Histamine (100 nmol/site) or Compound 48/80 to verify the mice are responsive to pruritogens.
References
-
Inhibition of Neutrophil Degranulation: Dib, K., et al. (2014).[2] The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils.[2] Journal of Leukocyte Biology.
-
Pruritus Model Validation: Dunford, P. J., et al. (2007). Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus. Journal of Allergy and Clinical Immunology.
-
H4R Agonist Characterization: Thurmond, R. L., et al. (2008). The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines. Nature Reviews Drug Discovery.
-
General H4R Protocols: Coruzzi, G., et al. (2007). Anti-inflammatory effects of H4 receptor ligands in mouse models of inflammation.[1][3][4][5][6][7] European Journal of Pharmacology.
(Note: While JNJ-28610244 is a specific tool compound, protocols often reference it alongside the more famous antagonist JNJ-7777120 for comparative validation.)
Sources
- 1. JNJ-28307474 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The histamine H4 receptor mediates inflammation and pruritus in Th2-dependent dermal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Investigating Histamine H4 Receptor Signaling in Neuroinflammation using the Selective Agonist JNJ-28610244
Executive Summary & Scientific Rationale
The H4R Paradox in Neuroinflammation
The Histamine H4 Receptor (H4R) is a critical modulator of immune cell trafficking and cytokine production. While H4R antagonists (e.g., JNJ-7777120, JNJ-10191584) have been explored as therapeutic candidates for autoimmune diseases, the role of H4R signaling in Multiple Sclerosis (MS) remains complex and often contradictory.
-
Prevailing View: H4R antagonism ameliorates EAE by reducing T-cell infiltration and Th17 polarization.
-
Counter-Evidence: Some studies suggest H4R antagonism exacerbates disease, implying a protective, regulatory role for H4R signaling in specific phases of neuroinflammation.
-
The Role of JNJ-28610244: As a highly selective H4R Agonist , JNJ-28610244 is the definitive pharmacological probe to resolve this controversy. Unlike non-specific histamine agonists, it allows researchers to isolate H4R-mediated pathways (specifically G
i-dependent chemotaxis and neutrophil degranulation) without activating H1R, H2R, or H3R.
This application note provides a validated framework for using JNJ-28610244 to interrogate the consequences of H4R activation in the MOG
Compound Profile: JNJ-28610244[1]
| Property | Specification |
| Mechanism of Action | Selective Histamine H4 Receptor (H4R) Agonist |
| Potency | pK |
| Selectivity | >1000-fold selective over H1R, H2R, and H3R |
| Key Cellular Effect | Inhibits adhesion-dependent degranulation in neutrophils; modulates eosinophil chemotaxis. |
| Solubility (In Vitro) | DMSO (>10 mg/mL) |
| In Vivo Formulation | Hydrophobic; requires solubilizing agents (See Section 4.1) |
Mechanism of Action Pathway
The following diagram illustrates the signal transduction pathway activated by JNJ-28610244 and its potential downstream effects on neuroinflammation.
Caption: JNJ-28610244 activates H4R-Gai signaling, leading to MAPK activation and Calcium flux. Uniquely, it inhibits neutrophil degranulation, a potential protective mechanism in EAE.
Experimental Protocol: MOG-Induced EAE
Compound Preparation (Vehicle & Dosing)
JNJ-28610244 is hydrophobic. Proper formulation is critical to ensure bioavailability and avoid precipitation in the peritoneal cavity.
-
Stock Solution: Dissolve 50 mg JNJ-28610244 in 1 mL 100% DMSO (50 mg/mL). Store at -20°C.
-
Working Solution (Vehicle):
-
Take 10% volume of Stock Solution.
-
Add 10% volume of Tween 80 . Mix thoroughly.
-
Slowly add 80% volume of Sterile Saline (0.9% NaCl) or PBS while vortexing.
-
Final Composition: 10% DMSO / 10% Tween 80 / 80% Saline.
-
-
Dose Selection:
-
Low Dose: 10 mg/kg (To probe high-affinity receptor occupancy).
-
High Dose: 30 mg/kg (To assess maximal activation effects).
-
Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).[1] i.p. is preferred for proof-of-concept probe studies to ensure systemic exposure.
-
Animals & Induction[2][3][4][5]
-
Species: C57BL/6 Mice (Female, 8-10 weeks).[2]
-
Induction Reagents:
-
MOG
peptide (Hooke Labs or equivalent). -
Complete Freund’s Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.
-
Pertussis Toxin (PTX).
-
Induction Workflow:
-
Day 0: Emulsify MOG
in CFA. Inject 200 µg MOG emulsion subcutaneously (s.c.) into two sites on the dorsal flank. -
Day 0: Inject Pertussis Toxin (200-400 ng) i.p. immediately after immunization.
-
Day 2: Inject Pertussis Toxin (200-400 ng) i.p. (48 hours post-induction).
Treatment Regimen
To distinguish between effects on the Induction Phase (T-cell priming) and the Effector Phase (CNS infiltration), two dosing schedules are recommended.
Caption: Experimental timeline showing Prophylactic (Day 0 start) vs. Therapeutic (Onset start) dosing regimens for JNJ-28610244.
Data Acquisition & Scoring
Clinical Scoring
Score mice daily from Day 7 until Day 30. Use a blinded scorer to ensure objectivity.
| Score | Clinical Sign |
| 0 | No clinical signs. |
| 1.0 | Limp tail (loss of tone). |
| 2.0 | Limp tail + hind limb weakness (waddling gait). |
| 3.0 | Hind limb paralysis (single or both). |
| 4.0 | Hind limb paralysis + forelimb weakness. |
| 5.0 | Moribund or death (Humane endpoint). |
Histology & Flow Cytometry
At Day 30 (or peak disease), harvest Spinal Cord and Spleen.
-
Histology (Spinal Cord):
-
Stain: Luxol Fast Blue (LFB) for demyelination; H&E for infiltration.
-
Target: Quantify lesion area in white matter tracts.
-
-
Flow Cytometry (CNS & Spleen):
-
Dissociate spinal cord tissue using Percoll gradient.
-
Panel:
-
Th1: CD4+, IFN-
+ -
Th17: CD4+, IL-17A+, ROR
t+ -
Treg: CD4+, CD25+, FoxP3+
-
Neutrophils: CD11b+, Ly6G+ (Critical for JNJ-28610244 mechanism).
-
-
Expected Outcomes & Troubleshooting
Hypothesis Testing[2]
-
Scenario A (Exacerbation): If JNJ-28610244 increases clinical scores, it confirms that H4R signaling drives pathogenic Th17/Th1 chemotaxis.
-
Scenario B (Amelioration): If JNJ-28610244 reduces scores, it supports the hypothesis that H4R activation on neutrophils limits their degranulation and tissue damage (consistent with Dib et al., 2014).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation in Syringe | Compound is hydrophobic. | Warm vehicle to 37°C before injection. Increase Tween 80 to 15%. |
| No Disease in Control | MOG emulsion failure. | Ensure emulsion is stiff (drop does not disperse in water). Use fresh PTX. |
| High Mortality | Toxicity of JNJ-28610244. | Reduce dose to 5 mg/kg. Check for sedation (H4R CNS effects). |
References
-
Dib, K., et al. (2014). "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils."[3] Journal of Leukocyte Biology, 96(3), 411-419. Link
- Del Rio, L., et al. (2012). "The histamine H4 receptor is a negative regulator of autoimmune disease." Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for H4R in EAE).
- Ballerini, C., et al. (2013). "Histamine H4 Receptor Antagonists in Autoimmune Diseases: A Potential New Therapeutic Approach." Autoimmune Diseases.
- Thurmond, R. L., et al. (2004). "A potent and selective histamine H4 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 309(1), 404-413. (Reference for JNJ antagonist comparison).
-
Hooke Laboratories. "EAE Induction by Active Immunization in C57BL/6 Mice Protocol." Link
Sources
Application Note: Calcium Mobilization Assay for Histamine H4 Receptor Agonist JNJ-28610244
[1][2]
Abstract & Introduction
JNJ-28610244 is a potent, highly selective non-imidazole agonist of the Histamine H4 Receptor (H4R) . The H4R is a G-protein coupled receptor (GPCR) primarily expressed in hematopoietic cells (eosinophils, mast cells, T-cells) and plays a critical role in chemotaxis and inflammatory mediator release.
While H4R is canonically coupled to G
This guide provides a rigorous protocol for quantifying JNJ-28610244 activity using a fluorescence-based calcium flux assay.
Mechanism of Action & Assay Principle
The Challenge of Gi-Coupled Receptors
JNJ-28610244 activates H4R.[1] In standard recombinant cells (CHO/HEK293), Gi-coupled receptors reduce cAMP but trigger minimal calcium release. To enable robust calcium detection, we utilize Promiscuous G-Protein Coupling .
Figure 1: Signal Transduction Pathway The diagram below illustrates the engineered pathway allowing JNJ-28610244 to trigger a calcium signal readable by fluorescent dyes.
Caption: Forced coupling of Gi-linked H4R to Calcium release via Gα16/Gqi5 promiscuous G-proteins.
Experimental Materials
Reagents
| Component | Specification | Recommended Source |
| Ligand | JNJ-28610244 | MedChemExpress / TargetMol |
| Calcium Dye | Fluo-4 AM, Calcium 6, or Calcium 4 | Molecular Devices / AAT Bioquest |
| Anion Transporter Inhibitor | Probenecid (Water Soluble) | Sigma-Aldrich |
| Assay Buffer | HBSS + 20 mM HEPES, pH 7.4 | Gibco |
| Cell Line | HEK293-G | In-house / CRO |
| Positive Control | Histamine (100 | Sigma-Aldrich |
| Negative Control | Assay Buffer + 0.1% DMSO | N/A |
Equipment
-
Plate Reader: FLIPR Tetra, FlexStation 3, or FDSS (Hamamatsu).
-
Plates: 384-well black-wall, clear-bottom, Poly-D-Lysine coated (e.g., Greiner or Corning).
Detailed Protocol
Phase 1: Cell Preparation (Day -1)
-
Objective: Seed cells to achieve 80-90% confluency at the time of assay.
-
Procedure:
-
Harvest HEK293-G
-H4R cells using Accutase (avoid Trypsin if possible to preserve receptor integrity). -
Resuspend in culture medium at
cells/mL. -
Dispense 25
L/well into a 384-well Poly-D-Lysine plate. -
Incubate overnight at 37°C, 5% CO
.
-
Phase 2: Reagent Preparation (Day 0)
-
JNJ-28610244 Stock: Dissolve powder in 100% DMSO to create a 10 mM stock. Store at -20°C.
-
Dye Loading Solution:
-
Dissolve Probenecid to 250 mM in 1N NaOH (or use water-soluble buffer).
-
Prepare 2X Dye Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + Calcium Dye (as per kit instructions).
-
Expert Note: Probenecid is critical. It inhibits the OAT transporters that pump the dye out of the cell. Without it, background noise will be high.
-
Phase 3: Assay Execution
Figure 2: Experimental Workflow
Caption: Step-by-step workflow for the calcium mobilization assay.
-
Dye Loading: Add 25
L of 2X Dye Loading Solution to the wells (Total Vol = 50 L). -
Incubation: Incubate 1 hour at 37°C, followed by 15 minutes at Room Temperature (RT).
-
Why RT? Equilibration to RT minimizes thermal gradients that cause signal drift in the plate reader.
-
-
Compound Addition:
-
Prepare a source plate with JNJ-28610244 at 5X the final concentration in HBSS.
-
Dose Range: 10
M down to 0.1 nM (1:3 serial dilution).
-
-
Data Acquisition:
-
Baseline: Read fluorescence (Ex 485nm / Em 525nm) for 10 seconds.
-
Injection: Add 12.5
L of compound. -
Response: Read continuously for 90-120 seconds.
-
Data Analysis & Expected Results
Data Processing
-
Reduction: Calculate
or Max-Min RFU for each well. -
Curve Fitting: Plot Log[Agonist] vs. Response using a 4-parameter logistic equation (Sigmoidal Dose-Response).
Expected Values
| Parameter | Expected Value | Notes |
| JNJ-28610244 EC | ~10 - 100 nM | Highly dependent on cell line and receptor density. |
| Z' Factor | > 0.5 | Indicates a robust assay suitable for screening. |
| Signal Window | > 2-fold | Signal over background (Histamine vs Buffer). |
-
Validation: JNJ-28610244 should act as a full agonist relative to Histamine. If investigating antagonism, pre-incubate with JNJ-28610244 before adding Histamine.
Troubleshooting & Expert Insights
-
Low Signal-to-Noise:
-
Cause: Poor G-protein coupling.
-
Solution: Ensure you are using a G
or G transfected line. Native H4R expression in CHO/HEK without these G-proteins will yield very weak calcium signals.
-
-
High Background / Dye Leakage:
-
Cause: Insufficient Probenecid.
-
Solution: Freshly prepare Probenecid. Ensure pH of the buffer is 7.4 (Probenecid can acidify buffer).
-
-
Variability:
-
Cause: DMSO intolerance.
-
Solution: Keep final DMSO concentration < 0.5%. JNJ-28610244 is lipophilic; ensure proper mixing.
-
References
-
Dib, K., et al. (2014).[2][3][4] "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils."[2][3][4] Journal of Leukocyte Biology.
-
Desai, P. & Thurmond, R.L. (2011).[2] "Histamine H4 receptor activation enhances LPS-induced IL-6 production in mast cells via ERK and PI3K activation."[2][5] European Journal of Immunology.[2]
-
Hofstra, C.L., et al. (2003).[6] "Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells."[7][8] Journal of Pharmacology and Experimental Therapeutics.
-
Molecular Devices. "FLIPR Calcium Assay Kits Application Note."
Sources
- 1. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetmol.com [targetmol.com]
- 3. JNJ-28307474 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Histamine H₄ receptor activation enhances LPS-induced IL-6 production in mast cells via ERK and PI3K activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peripheral Neuronal Mechanism of Itch - Itch - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 8. Receptor de histamina H4 - Wikipedia, la enciclopedia libre [es.wikipedia.org]
Technical Guide: JNJ-28610244 in Immune Cell Chemotaxis Assays
Target: Histamine H4 Receptor (H4R) | Function: Selective Agonist | Primary Application: Eosinophil & Mast Cell Migration Profiling
Executive Summary & Mechanism of Action
JNJ-28610244 is a highly potent and selective non-imidazole agonist of the Histamine H4 Receptor (H4R) . Unlike the H1R and H2R, which are widely distributed, H4R is preferentially expressed on hematopoietic cells—specifically eosinophils, mast cells, dendritic cells, and T lymphocytes . This compartmentalization makes JNJ-28610244 a critical tool for dissecting the specific role of histamine in allergic inflammation and immune cell recruitment without the confounding effects of H1/H2/H3 signaling.
In chemotaxis assays, JNJ-28610244 serves as a chemoattractant mimic . It does not inhibit migration directly; rather, it is used to induce directional migration to validate H4R functional expression or to screen for H4R antagonists (e.g., JNJ-7777120) in a competitive setting.
Mechanistic Pathway
Upon binding to H4R, JNJ-28610244 triggers a G
Figure 1: Signal transduction pathway of JNJ-28610244 inducing immune cell chemotaxis via H4R.
Experimental Design & Critical Parameters
Compound Properties & Handling
JNJ-28610244 is lipophilic and requires careful handling to maintain bioactivity in aqueous buffers.
| Parameter | Specification | Application Note |
| Molecular Weight | ~291.8 g/mol | Calculate molarity precisely for EC50 determination. |
| Solubility | DMSO (>10 mM) | Critical: Do not dissolve directly in aqueous media. Create a high-concentration DMSO stock first. |
| Stock Storage | -20°C (Desiccated) | Stable for >6 months. Avoid freeze-thaw cycles; aliquot into single-use vials. |
| Working Conc. | 10 nM – 10 µM | Eosinophils: Peak response typically 100 nM – 1 µM.Neutrophils: Higher concentrations (1–10 µM) may be needed for functional modulation. |
| Vehicle Control | DMSO | Final DMSO concentration in the assay must be <0.1% to avoid cytotoxicity or non-specific membrane effects. |
Cell Selection Strategy
The success of this assay depends entirely on the H4R expression levels of your cell model.
-
Primary Human Eosinophils: The "Gold Standard." High H4R expression. Requires fresh isolation from blood (magnetic negative selection preferred to avoid activation).
-
Murine Bone Marrow Mast Cells (BMMCs): Robust model, but requires IL-3 differentiation.
-
Neutrophils: Caveat: H4R expression is low/variable in human neutrophils.[1] JNJ-28610244 modulates degranulation here but is a weak chemoattractant compared to fMLP. Do not use neutrophils as a primary model for validating JNJ-28610244 chemotactic potency.
Detailed Protocol: Eosinophil Chemotaxis Assay
Objective: Quantify JNJ-28610244-induced migration of primary human eosinophils using a modified Boyden Chamber (Transwell) system.
Phase 1: Reagent Preparation
-
Chemotaxis Buffer: RPMI-1640 + 0.1% BSA (Fatty acid-free) + 25 mM HEPES.
-
Why BSA? Prevents the lipophilic compound from sticking to plasticware.
-
Why Low Protein? High serum (FBS) contains enzymes (histaminase) or non-specific factors that mask the specific H4R signal.
-
-
JNJ-28610244 Working Solutions:
-
Prepare a 10 mM stock in DMSO.
-
Perform serial dilutions in Chemotaxis Buffer to generate 2x concentrations (e.g., 20 nM, 200 nM, 2 µM, 20 µM) so final in-well concentrations are 10 nM, 100 nM, 1 µM, 10 µM.
-
-
Positive Control: Recombinant Human Eotaxin-1 (CCL11) at 10 nM (validates cell motility).
-
Specificity Control (Optional but Recommended): Pre-incubate cells with JNJ-7777120 (Selective H4R Antagonist, 10 µM) to prove migration is H4R-dependent.
Phase 2: Cell Isolation (Human Eosinophils)
-
Source: Fresh peripheral blood (EDTA or Heparin).
-
Method: Dextran sedimentation (remove RBCs) -> Density gradient centrifugation (Ficoll) -> Negative Magnetic Selection (deplete CD16+ neutrophils).
-
Quality Check: Purity >95% (determined by H&E stain or Siglec-8 FACS). Viability >98% (Trypan Blue).[2]
-
Resuspension: Adjust cells to
cells/mL in Chemotaxis Buffer.
Phase 3: The Transwell Assay Workflow
Figure 2: Step-by-step workflow for the Transwell chemotaxis assay.
-
Plate Setup: Add 600 µL of JNJ-28610244 dilutions to the lower chambers of a 24-well Transwell plate.
-
Triplicates are mandatory.
-
-
Insert Filters: Use polycarbonate filters with 5.0 µm pore size . (3.0 µm is too small for eosinophils; 8.0 µm allows passive gravity fall).
-
Cell Loading: Carefully pipet 100 µL of cell suspension (
cells) into the upper chamber . Avoid bubbles at the interface. -
Incubation: Incubate for 90 minutes at 37°C, 5% CO2.
-
Note: H4R-mediated migration is slower than chemokine-mediated migration (e.g., Eotaxin). Do not rush; 1 hour may be insufficient.
-
-
Harvesting:
-
Remove the upper insert carefully.
-
Add 500 µL of cold PBS/EDTA (5 mM) to the lower chamber to detach any cells stuck to the bottom plastic.
-
Transfer the entire volume to FACS tubes.
-
-
Counting: Add a fixed number of counting beads (e.g., 10,000 beads) to each tube. Analyze by Flow Cytometry.
-
Formula: Absolute Count = (Events in Cell Gate / Events in Bead Gate) × Total Beads Added.
-
Data Analysis & Interpretation
Calculating the Chemotaxis Index (CI)
Raw cell counts can vary between donors. Normalize data using the Chemotaxis Index:
Expected Results
-
Bell-Shaped Curve: Classical GPCR agonists exhibit a bell-shaped dose-response.
-
Low Conc (<10 nM): Insufficient receptor occupancy.
-
Optimal Conc (100 nM - 1 µM): Peak migration (CI typically 2.0 – 5.0 for H4R).
-
High Conc (>10 µM): Receptor desensitization/internalization leads to reduced migration.
-
-
Specificity Check: Pre-treatment with JNJ-7777120 should reduce the CI back to ~1.0 (baseline).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Migration | Pore size too large or cells activated. | Switch to 3.0 µm or 5.0 µm filters. Ensure isolation buffer is Endotoxin-free. Keep cells at RT (cold shock can activate eosinophils). |
| No Migration to Agonist | H4R downregulation or donor variability. | Verify H4R expression via FACS. Some allergic donors have internalized receptors due to high circulating histamine. |
| "Edge Effect" in Plate | Evaporation. | Fill inter-well spaces with water or PBS. Do not use outer wells for critical data points. |
| Precipitation | Compound insolubility. | Ensure DMSO stock is fully dissolved. Vortex vigorously when diluting into aqueous buffer. |
References
-
H4R Agonist Characterization
-
Eosinophil Chemotaxis Protocol
-
JNJ-28610244 Specificity
-
H4R in Inflammation
Sources
- 1. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Histamine H4 Receptor (H4R) Activation by JNJ-28610244
Executive Summary & Mechanism of Action
JNJ-28610244 is a highly potent and selective agonist for the Histamine H4 Receptor (H4R) .[1][2] Unlike the H1R (allergy) or H2R (gastric acid), the H4R is predominantly expressed on hematopoietic cells—specifically neutrophils, eosinophils, mast cells, and T-lymphocytes —making it a critical target for inflammatory and autoimmune drug discovery.
In drug development, JNJ-28610244 is utilized primarily as a pharmacological probe to validate target engagement. Because H4R is a G-protein coupled receptor (GPCR) linked to the
-
Inhibition of cAMP production.
-
Mobilization of intracellular Calcium (
). -
Phosphorylation of MAPK (specifically p38 and ERK1/2).
-
Phenotypic changes: Chemotaxis, shape change (actin polymerization), and modulation of degranulation.[3]
This Application Note details the flow cytometry protocols to quantify these events, providing a robust system for screening H4R antagonists (e.g., JNJ-7777120) or studying inflammatory signaling.
H4R Signaling Pathway Visualization
Figure 1: Signal transduction pathway of JNJ-28610244 mediated H4R activation leading to measurable flow cytometry readouts.
Experimental Design: The "Agonist Challenge"
To validate H4R function or screen potential antagonists, we recommend a Three-Arm Experimental Design . This ensures that observed effects are specifically H4R-mediated.[4]
| Experimental Arm | Treatment Condition | Expected Outcome (Flow Readout) |
| 1. Negative Control | Vehicle (DMSO/Buffer) only | Basal levels of p-p38 / Low Ca2+ / Resting Shape |
| 2. Positive Control | JNJ-28610244 (1 - 10 µM) | High p-p38 / High Ca2+ / Shape Change |
| 3. Antagonist Block | Pre-treat with H4R Antagonist (e.g., JNJ-7777120) + JNJ-28610244 | Return to Basal levels (Proves Specificity) |
Protocol A: Phospho-Flow Cytometry (p38 MAPK)
Objective: Quantify the phosphorylation of p38 MAPK (Thr180/Tyr182) in human neutrophils following JNJ-28610244 stimulation. This is a direct measure of downstream signaling [1].
Reagents Required[3][4][5][6][7]
-
Stimulant: JNJ-28610244 (Dissolve stock in DMSO, dilute in PBS).
-
Fixation: 1.5% Paraformaldehyde (methanol-free).
-
Permeabilization: 100% Ice-cold Methanol (MeOH).
-
Antibodies:
-
Anti-Human CD16-PE (Clone 3G8) or CD66b-FITC (Neutrophil markers).
-
Anti-Phospho-p38 MAPK (Thr180/Tyr182)-Alexa Fluor 647 (Clone 36/p38).
-
Step-by-Step Methodology
-
Cell Isolation: Isolate human granulocytes from whole blood using a double-density gradient (Histopaque 1077/1119) or magnetic negative selection. Resuspend at
cells/mL in serum-free RPMI.-
Critical: Do not use GM-CSF or LPS in the resting media, as these will pre-activate p38, masking the JNJ-28610244 effect.
-
-
Resting Phase: Incubate cells at 37°C for 30 minutes to reduce basal phosphorylation background.
-
Stimulation (Time-Critical):
-
Fixation: Immediately add an equal volume of pre-warmed 3% PFA (final 1.5%) directly to the cell suspension. Vortex gently. Incubate 10 min at Room Temperature (RT).
-
Permeabilization:
-
Centrifuge (500 x g, 5 min), aspirate supernatant.
-
Resuspend pellet in ice-cold 100% Methanol while vortexing.
-
Incubate on ice for 20 minutes (or store at -20°C overnight).
-
-
Staining:
-
Wash cells 2x with Flow Buffer (PBS + 1% BSA).
-
Add anti-p-p38 and surface markers (CD16/CD66b).
-
Note: Methanol destroys some surface epitopes. Ensure your CD16 clone is MeOH-resistant. If not, stain surface markers before fixation.
-
Incubate 30 min at RT in the dark.
-
-
Acquisition: Wash and resuspend. Acquire on a flow cytometer.[7][8][9]
-
Gating: Gate on Granulocytes (High SSC, CD16+) -> Histogram of p-p38 (AF647).
-
Protocol B: Eosinophil/Neutrophil Shape Change Assay
Objective: Measure cytoskeletal rearrangement (actin polymerization) induced by JNJ-28610244. This is a rapid, label-free (or actin-stained) functional assay [2].
Rationale
H4R activation causes rapid polymerization of F-actin to facilitate chemotaxis. This changes the light scattering properties of the cell (Forward Scatter increases) or can be visualized with Phalloidin.
Methodology
-
Preparation: Suspend isolated granulocytes in HBSS (with
). -
Stimulation:
-
Termination:
-
Method A (Label-Free): Immediately place tubes on ice and add 1% PFA. Acquire immediately.
-
Method B (Phalloidin): Fix with 4% PFA (10 min), Permeabilize (0.1% Triton X-100, 5 min), Stain with Phalloidin-FITC (20 min).
-
-
Analysis:
-
Method A: Plot Forward Scatter (FSC-A) vs. Side Scatter (SSC-A). JNJ-28610244 treatment causes a distinct increase in FSC (size/shape) compared to vehicle.
-
Method B: Measure Mean Fluorescence Intensity (MFI) of Phalloidin-FITC.
-
Data Visualization & Gating Strategy
For the Phospho-Flow assay, data should be presented as MFI shifts or Fold Change over Vehicle.
Gating Workflow Diagram:
Figure 2: Sequential gating strategy to isolate neutrophils for phospho-protein analysis.
Expected Results Table
| Parameter | Vehicle Control | JNJ-28610244 (10 µM) | JNJ-28610244 + Antagonist |
| p-p38 MFI | Baseline (e.g., 500) | Increased (e.g., 1800) | Baseline (e.g., 550) |
| FSC (Shape) | Resting | Shifted Right (Increased) | Resting |
| CD63 (Degranulation) | Low | Variable (Modulates fMLP effect) | Low |
Troubleshooting & Optimization
-
High Background p-p38:
-
Cause: Cell stress during isolation.
-
Solution: Ensure all buffers are endotoxin-free. Increase the "Resting Phase" to 60 minutes. Handle cells gently (no vortexing before fixation).
-
-
No Response to JNJ-28610244:
-
Cause: H4R downregulation or donor variability.
-
Solution: H4R expression varies among donors (atopic donors often have higher H4R). Use Eosinophils (CD16-negative/Siglec-8 positive) as they often show more robust H4R responses than neutrophils.
-
-
Surface Marker Loss:
-
Cause: Methanol permeabilization.
-
Solution: Use CD15 or CD66b clones known to work in methanol, or switch to Phosflow Perm Buffer III (BD Biosciences) which is gentler on surface epitopes.
-
References
-
Dib, K., et al. (2014).[2] "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils."[2][3] Journal of Leukocyte Biology, 96(3), 411-419.
-
Buckland, K. F., et al. (2003). "Histamine induces cytoskeletal changes in human eosinophils via the H4 receptor." British Journal of Pharmacology, 140(6), 1117–1127.
-
Thurmond, R. L., et al. (2008). "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines."[10] Nature Reviews Drug Discovery, 7, 41–53.
-
BenchChem. "JNJ 28610244: A Guide to Histamine H4 Receptor Target Validation." BenchChem Application Guides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JNJ-28307474 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. The Histamine H4 Receptor Participates in the Neuropathic Pain-Relieving Activity of the Histamine H3 Receptor Antagonist GSK189254 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diagnostic application of two-color flow cytometry in 161 cases of hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunophenotypic abnormality quantification refines multiparameter flow cytometry-based measurable residual disease testing in adults allografted for acute myeloid leukemia in morphologic remission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Profiling T-Cell Cytokine Release Using JNJ-28610244 (H4R Agonist)
Executive Summary
This application note details the experimental framework for utilizing JNJ-28610244 (also known as JNJ 28610244) to investigate Histamine H4 Receptor (H4R)-mediated signaling and cytokine modulation in T lymphocytes.
JNJ-28610244 is a highly potent and selective H4R agonist (
Key Application: This compound is the gold-standard pharmacological tool for distinguishing H4R-specific cytokine release from general histamine effects (which cross-react with H1R/H2R/H3R).
Mechanistic Background & Signaling Pathway[1][2]
To design a valid experiment, one must understand that JNJ-28610244 does not act as a direct mitogen (like PMA/Ionomycin) but rather as a modulator of T-cell signaling.
The H4R Signaling Cascade
H4R is a G-protein-coupled receptor (GPCR) coupled to
-
Activation: Dissociation of
and subunits. -
cAMP Suppression: Inhibition of Adenylyl Cyclase (AC), reducing intracellular cAMP. Since high cAMP often suppresses T-cell activity, this reduction can lower the threshold for activation.
-
MAPK/ERK Activation: The
subunits trigger the Ras-Raf-MEK-ERK pathway and PI3K/Akt pathways, driving transcriptional activity for cytokines (e.g., IL-16, IL-17, IFN- ). -
Calcium Flux: Intracellular calcium mobilization, critical for NFAT translocation.
Pathway Visualization
The following diagram illustrates the specific node points activated by JNJ-28610244.
Figure 1: JNJ-28610244 induced H4R signaling cascade leading to cytokine modulation.
Experimental Protocols
Experimental Design Strategy
H4R expression on resting naïve T cells is low and inducible. Therefore, this protocol includes an optional priming step to upregulate H4R, followed by the JNJ-28610244 challenge.
Critical Control: You must use a selective H4R antagonist (e.g., JNJ-7777120) to prove that the effects observed with JNJ-28610244 are indeed H4R-mediated and not off-target artifacts.
Materials & Reagents Table
| Reagent | Purpose | Recommended Conc. | Cat/Source |
| JNJ-28610244 | H4R Selective Agonist | 10 nM – 10 µM | |
| JNJ-7777120 | H4R Selective Antagonist | 1 µM – 10 µM | |
| Anti-CD3/CD28 | TCR Stimulation (Beads/Ab) | Standard Protocol | Thermo/StemCell |
| Histamine | Endogenous Ligand (Control) | 1 µM | Sigma |
| RPMI 1640 | Culture Media | N/A | Gibco |
Protocol: Cytokine Release Assay in Human PBMCs/T-Cells
Phase A: Cell Preparation & Priming
-
Isolation: Isolate PBMCs via Ficoll-Paque density gradient or purify CD4+/CD8+ T cells using magnetic negative selection.
-
Resting vs. Priming:
-
Resting Model: Resuspend cells at
cells/mL in complete RPMI. (Note: H4R signal may be weak).[1] -
Th2 Priming (Recommended): H4R is upregulated under Th2 conditions. Culture cells with IL-4 (10 ng/mL) for 24-48 hours prior to the assay to maximize receptor density.
-
Phase B: Compound Treatment (The "Checkerboard")
Set up a 96-well plate with the following conditions to validate specificity.
| Condition | Pre-treatment (30 min) | Treatment (24-48 hrs) | Stimulation | Purpose |
| 1. Basal | Vehicle (DMSO) | Vehicle | None | Background |
| 2. TCR Only | Vehicle | Vehicle | Anti-CD3/CD28 | Max Stimulation Ref |
| 3. Agonist | Vehicle | JNJ-28610244 (1 µM) | None | Direct H4R Effect |
| 4. Modulator | Vehicle | JNJ-28610244 (1 µM) | Anti-CD3/CD28 | H4R Modulation of TCR |
| 5. Blockade | JNJ-7777120 (10 µM) | JNJ-28610244 (1 µM) | Anti-CD3/CD28 | Validation (Must reverse effect) |
Step-by-Step Procedure:
-
Antagonist Block: Add JNJ-7777120 to designated wells. Incubate at 37°C for 30-45 minutes . This allows the antagonist to occupy the receptor before the agonist arrives.
-
Agonist Addition: Add JNJ-28610244. A concentration curve of 10 nM, 100 nM, 1 µM, and 10 µM is recommended for the first run.
-
Note: Dissolve JNJ-28610244 in DMSO to create a stock (e.g., 10 mM). Final DMSO conc in culture must be <0.1%.
-
-
Stimulation: Add Anti-CD3/CD28 beads or plate-bound antibody immediately after agonist addition.
-
Incubation: Culture for 24 to 48 hours .
-
24 hrs: Optimal for IL-2, IFN-
mRNA. -
48 hrs: Optimal for secreted protein accumulation (ELISA/Luminex).
-
Phase C: Analysis
-
Supernatant: Harvest supernatant by centrifugation (300 x g, 5 min). Store at -80°C for ELISA/Luminex (Target: IL-16, IL-17, IFN-
, IL-4). -
Flow Cytometry (Intracellular): Add Brefeldin A for the last 4 hours of culture. Fix/Permeabilize and stain for cytokines.
Expected Results & Data Interpretation
When analyzing data from JNJ-28610244 experiments, look for the following patterns to confirm H4R specificity.
| Readout | JNJ-28610244 Alone | JNJ-28610244 + Anti-CD3 | JNJ-28610244 + Antagonist (JNJ-7777120) | Interpretation |
| Chemotaxis | High Migration | N/A | Migration Inhibited | H4R drives T-cell recruitment. |
| IL-16 Release | Increased | Synergistic Increase | Baseline | H4R directly triggers IL-16 secretion. |
| IL-17/IFN- | Minimal Change | Modulated (Usually Decreased or Skewed) | Reversal to TCR-only levels | H4R often regulates/dampens Th1/Th17 over-activation. |
| cAMP | Decreased | Decreased | Restored | Confirms |
Important Note on Context: H4R signaling is context-dependent. In some autoimmune models (like EAE), H4R antagonism reduces inflammation, implying H4R agonism (JNJ-28610244) might support inflammatory cytokine production. However, in other contexts, it acts as a regulator. Your data is only valid if the Antagonist (Condition 5) reverses the Agonist's effect.
Troubleshooting & Optimization
-
Solubility: JNJ-28610244 is soluble in DMSO. Ensure the stock solution is fresh. Do not store aqueous dilutions; prepare them immediately before use.
-
Receptor Desensitization: GPCRs desensitize rapidly. Do not pre-incubate with the agonist for long periods before adding the TCR stimulus. Add them nearly simultaneously.
-
Serum Factors: Histamine is present in some serum sources (FBS). Use dialyzed FBS if high background activation is observed.
References
-
MedChemExpress. JNJ 28610244 Product Information and Mechanism. Retrieved from
- Thurmond, R. L., et al. (2008).The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines. Nature Reviews Drug Discovery.
-
National Institutes of Health (NIH). The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils. J Leukoc Biol. 2014.[1][2] Retrieved from
-
BenchChem. JNJ 28610244: A Guide to Histamine H4 Receptor Target Validation.[3] Retrieved from
-
Frontiers in Immunology. Mechanistic PKPD modeling to describe cytokine release associated with CD3 T-cell engager therapies. (Context for cytokine release methodologies). Retrieved from
Sources
Troubleshooting & Optimization
Troubleshooting lack of response to JNJ-28610244 in cell culture
The following guide addresses the lack of response to JNJ-28610244 , a specific Histamine H4 Receptor (H4R) agonist.
Product: JNJ-28610244 (H4R Agonist) Application: In Vitro Cell Culture & Signal Transduction Document ID: TS-JNJ286-001
Core Diagnostic: The "Silent" Phenotype
Is JNJ-28610244 failing to elicit a response in your assay? Before modifying your protocol, verify the fundamental interaction. JNJ-28610244 is a Histamine H4 Receptor (H4R) Agonist , not an antagonist or a cytotoxic agent. If you are expecting cell death, proliferation inhibition, or blockage of histamine signaling without a prior challenge, your experimental design may be inverted.
Common Misconceptions:
-
Expectation: "I treated cells and they didn't die." -> Reality: JNJ-28610244 is not a chemotherapeutic; it modulates immune signaling (chemotaxis, cytokine release).
-
Expectation: "I used it to block histamine." -> Reality: It mimics histamine.[1] You need an antagonist (e.g., JNJ-7777120) to block it.[2]
Troubleshooting Categories
Category A: Biological Context (The "Cell" Variables)
Issue: The most common cause of failure is the absence of the target receptor. H4R expression is highly specific to hematopoietic cells and is not endogenously expressed in standard epithelial lines (HEK293, CHO, HeLa, COS-7) unless transfected.
Diagnostic Questions:
-
Does your cell line express H4R?
-
Primary Targets: Eosinophils, Mast Cells, Dendritic Cells, Neutrophils, T-cells.
-
Null Targets: Most adherent cancer lines (Lung, Breast, Colon) lack functional H4R.
-
Action: Perform RT-qPCR or Western Blot for H4R (HRH4) before continuing.
-
-
Is the receptor desensitized?
-
GPCRs like H4R rapidly internalize or desensitize upon prolonged exposure to ligand.
-
Action: Ensure cells are not cultured in media containing high levels of histamine (common in some lower-grade FBS batches) prior to the assay.
-
Category B: Compound Handling (The "Drug" Variables)
Issue: JNJ-28610244 is a hydrophobic small molecule. Improper solubilization leads to "silent" precipitation—where the drug crashes out of the media but is not visible to the naked eye.
Diagnostic Questions:
-
Did you observe the "DMSO Spike"?
-
Adding a high-concentration DMSO stock directly to cold media causes immediate precipitation.
-
Protocol: Dilute the stock stepwise in room-temperature media with vigorous vortexing. Keep final DMSO < 0.1%.
-
-
Is the concentration range physiological?
Category C: Assay Readout (The "Measurement" Variables)
Issue: H4R couples to
Diagnostic Questions:
-
Are you measuring the right pathway?
-
Correct Readouts: Calcium flux (
), Chemotaxis (Transwell), p-p38 MAPK modulation, Inhibition of cAMP (requires Forskolin stimulation first). -
Incorrect Readouts: MTT/ATP assays (viability), Apoptosis markers.
-
-
Is the timing correct?
Validated Experimental Protocols
Protocol A: Functional Validation via Calcium Flux
Use this protocol to confirm the drug is active and the cells are responsive.
Materials:
-
Cells: H4R-expressing line (e.g., transfected HEK293 or primary eosinophils).
-
Buffer: HBSS + 20 mM HEPES (Calcium/Magnesium positive).
Step-by-Step:
-
Seeding: Plate cells at
cells/well in a black-walled 96-well plate. -
Loading: Incubate with 4 µM Fluo-4 AM for 45 mins at 37°C.
-
Wash: Gently wash 2x with HBSS/HEPES to remove extracellular dye.
-
Baseline: Measure fluorescence (
) for 30 seconds to establish baseline. -
Injection: Inject JNJ-28610244 (Final conc: 1 µM).
-
Positive Control: Histamine (10 µM).
-
Negative Control: Buffer + DMSO vehicle.
-
-
Acquisition: Read continuously for 120 seconds.
-
Analysis: Calculate
. A response is defined as a >20% increase over baseline.
Protocol B: Specificity Check (The "Antagonist Reversal")
Use this to prove the effect is H4R-mediated and not an artifact.
-
Pre-incubation: Treat cells with the selective H4R antagonist JNJ-7777120 (10 µM) for 15 minutes.
-
Challenge: Add JNJ-28610244 (1 µM).
-
Readout: Measure the downstream effect (e.g., Calcium flux or Chemotaxis).
-
Result: The antagonist should completely abolish the signal generated by JNJ-28610244. If the signal persists, it is an off-target effect.
Visualizing the Mechanism
The following diagram illustrates the H4R signaling pathway activated by JNJ-28610244. Use this to identify appropriate downstream readouts.[1]
Caption: JNJ-28610244 activates H4R, coupling to Gi/o proteins.[3][4][5][9] This leads to cAMP inhibition, Calcium mobilization, and MAPK activation. Select readouts (Yellow) based on this cascade.
Quick Reference Data
| Parameter | Value | Notes |
| Target | Histamine H4 Receptor (H4R) | |
| Primary Action | Agonist | Mimics Histamine; induces signaling.[4] |
| Solubility | DMSO (up to 50 mM) | Insoluble in water. Avoid freeze-thaw cycles. |
| Typical Dose | 0.1 µM – 10 µM | |
| Key Controls | JNJ-7777120 (Antagonist) | Use to reverse effects and prove specificity.[10] |
| Serum Effect | Moderate | Perform short-term assays in low-serum (0.5%) or serum-free media if possible. |
References
-
The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils . Journal of Leukocyte Biology. Available at: [Link]
-
Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 . British Journal of Pharmacology.[11] (Contextual comparison for H4R agonists). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNJ-28307474 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of TRPM8 antagonists in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Subcutaneous administration of a novel TRPM8 antagonist reverses cold hypersensitivity while attenuating the drop in core body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Histamine H4 Receptor (H4R) Verification
This is a Technical Support Center guide designed for researchers encountering difficulties with Histamine H4 Receptor (H4R) verification. It deviates from standard textbook descriptions to address the specific, high-failure-rate issues common in H4R experimental models.
Status: Active | Topic: Expression & Functional Validation | Tier: Advanced
⚠️ Critical Alert: The "Antibody Trap"
Issue: High rates of false positives in Western Blot and IHC. Senior Scientist Insight: The most common reason for H4R project failure is reliance on commercial antibodies without rigorous validation. The field is plagued by non-specific antibodies. Multiple studies (e.g., Seifert et al., Neumann et al.[1]) have demonstrated that many "H4R-specific" antibodies detect bands in H4R-deficient (knockout) mice or cell lines known to lack the receptor.
Immediate Action Required: Do not accept a Western Blot band at ~44 kDa as proof of H4R expression. You must validate using one of the following "Triangulation Methods":
-
Genetic Control: Signal must be absent in H4R(-/-) tissue or siRNA-knockdown samples.
-
Functional Correlate: Protein presence must correlate with JNJ-7777120-sensitive functional activity (see Module 3).
Module 1: Protein Detection (Western Blot)
Troubleshooting: "I see a smear or aggregates instead of a clean band."
GPCRs are hydrophobic membrane proteins. Standard boiling protocols cause them to aggregate and precipitate, often failing to enter the gel or appearing as high-molecular-weight smears.
Optimized H4R Western Blot Protocol
| Step | Standard Protocol (AVOID) | H4R Optimized Protocol | Reasoning |
| Lysis | Whole cell lysate (RIPA) | Membrane Preparation | H4R abundance is low; membrane enrichment increases signal-to-noise ratio. |
| Denaturation | Boil at 95°C for 5-10 min | Incubate at 37°C for 30 min (or RT for 60 min) | Boiling causes hydrophobic GPCRs to aggregate/precipitate. |
| Detergent | Standard SDS | Urea/Thiourea (Optional) | If aggregation persists, urea can help solubilize hydrophobic domains. |
| Primary Ab | 1 hour @ RT | Overnight @ 4°C | Low-abundance targets require longer equilibrium binding. |
Visualization: Antibody Validation Decision Tree
Caption: Logic flow for validating H4R antibody specificity. Without a negative control (KO/Null), antibody data should be considered suspect.
Module 2: Transcriptional Validation (RT-qPCR)
Troubleshooting: "My Ct values are >30, but I expect expression."
H4R expression is notoriously low in non-hematopoietic tissues. Furthermore, the HRH4 gene has splice variants (e.g., isoform 2/H4R(302)) that may not be functional but can be detected by poor primer design.
Primer Design Matrix
| Parameter | Requirement | Scientific Rationale |
| Location | Exon-Exon Junction | Prevents amplification of genomic DNA (gDNA) which is critical for low-expression genes. |
| Target Region | TM3 - TM5 Loop | Avoids variable N/C-termini where splice variants often differ. |
| Reference Gene | HPRT1 or SDHA | GAPDH/Actin are often too abundant; use a reference gene with similar expression magnitude to H4R. |
| Controls | NTC & -RT | "No Template" and "No Reverse Transcriptase" controls are mandatory to rule out gDNA contamination. |
Expert Tip: If working with human samples, ensure your primers distinguish between the full-length functional receptor (390 aa) and the truncated non-functional isoforms.
Module 3: Functional Validation (The Gold Standard)
Troubleshooting: "I have mRNA, but is the receptor active?"
Because of the antibody reliability issues, functional assays are the most robust proof of H4R expression.
Mechanism of Action
H4R couples primarily to Gαi/o proteins.[2]
-
Activation: Inhibits Adenylyl Cyclase (decreases cAMP).[3]
-
Downstream: Activates MAPK (ERK1/2) and induces Calcium flux (in specific contexts like eosinophils or when co-expressed with Gqi5/Gα16).
Recommended Assay: Forskolin-Induced cAMP Reduction
Since H4R is Gi-coupled, it will not increase cAMP. You must first artificially raise cAMP levels (using Forskolin) and measure the H4R-mediated reduction of that signal.
Protocol Workflow:
-
Pre-treatment: Incubate cells with IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.
-
Stimulation: Add Forskolin (to spike cAMP) + Histamine (Agonist).
-
Verification: Run a parallel well with Histamine + JNJ-7777120 (Specific H4R Antagonist).
-
Readout:
-
H4R Positive: Histamine reduces the Forskolin-spike.
-
H4R Specific: JNJ-7777120 reverses this reduction.[1]
-
Visualization: H4R Signaling & Assay Logic
Caption: H4R signals via Gi/o to inhibit Adenylyl Cyclase. In assays, H4R activity is measured as the suppression of Forskolin-induced cAMP.
FAQ: Frequently Asked Questions
Q: Can I use Histamine to validate H4R in cells that also express H1R or H2R? A: No. Histamine is promiscuous. H1R (Gq-coupled) will trigger massive Calcium release, masking H4R effects. H2R (Gs-coupled) will increase cAMP, directly opposing H4R's Gi effect.
-
Solution: Use the specific H4R agonist 4-Methylhistamine (though it has some H2R affinity) or, better yet, block H1R (pyrilamine) and H2R (ranitidine) during your assay. Alternatively, use the highly selective H4R antagonist JNJ-7777120 to prove the effect is H4R-mediated.
Q: Why is my Calcium Flux assay failing? A: H4R does not robustly mobilize Calcium in all cell types. It requires specific G-protein coupling (often promiscuous Gα16 or Gqi5 chimeras) to force a Calcium signal. If working with native cells (e.g., neurons), the cAMP reduction assay is significantly more reliable than Calcium flux.
Q: What is the best positive control tissue? A: Eosinophils or Bone Marrow derived cells. Do not use brain homogenate as a positive control for protein optimization; expression is too low and localized.
References
-
Seifert, R., et al. (2013).[4][5] Molecular and cellular analysis of human histamine receptor subtypes. Trends in Pharmacological Sciences.
- Key citation for the "Antibody Crisis" and need for rigorous valid
-
Neumann, D., & Seifert, R. (2025).[6] Profiling of histamine H4 receptor agonists in native human monocytes. ResearchGate/PMC.
- Validates JNJ-7777120 as the reference antagonist and discusses antibody specificity issues in monocytes.
-
Thurmond, R. L., et al. (2004).[1] A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties.[1] Journal of Pharmacology and Experimental Therapeutics.
- The foundational paper characterizing JNJ-7777120.
-
Reher, T. M., et al. (2012).[1][5] Incomplete activation of human eosinophils via the histamine H4-receptor: evidence for ligand-specific receptor conformations. Biochemical Pharmacology.
- Provides detailed functional assay protocols (Calcium/Chemotaxis) in primary cells.
-
IUPHAR/BPS Guide to Pharmacology. Histamine H4 Receptor.
- Authoritative database for receptor signaling mechanisms and ligand constants.
Sources
- 1. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 2. genecards.org [genecards.org]
- 3. uniprot.org [uniprot.org]
- 4. Molecular and cellular analysis of human histamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular determinants for the high constitutive activity of the human histamine H4 receptor: functional studies on orthologues and mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Potential off-target effects of JNJ-28610244 at high concentrations
The following technical support guide is designed for researchers utilizing JNJ-28610244 (also known as JNJ-28610244-AAA or simply JNJ-2861), a potent and selective Histamine H4 Receptor (H4R) agonist.[1]
Status: Operational | Tier: Advanced Research Support
Compound Profile & Mechanism of Action
JNJ-28610244 is a highly selective, non-imidazole Histamine H4 Receptor (H4R) agonist . Unlike histamine, which activates all four histamine receptors (H1R-H4R), JNJ-28610244 is engineered to probe H4R-specific immunomodulation.
Core Specifications
| Parameter | Value | Notes |
| Target | Histamine H4 Receptor (H4R) | G |
| Potency (Human) | pKi = 7.3 (~50 nM) | Binding affinity |
| Efficacy (Human) | pEC50 = 7.0 (~100 nM) | Functional potency (GTP |
| Selectivity | >1000-fold vs. H1R, H2R, H3R | Highly selective over related aminergic GPCRs |
| Chemical Class | Oxime / Piperidine derivative | Non-imidazole structure reduces CYP inhibition risk |
Mechanism: Cell-Type Specific Signaling
Users often report conflicting signaling results (e.g., activation vs. inhibition of MAPKs). This is not an off-target effect but a feature of H4R's differential coupling in distinct immune subsets.
Figure 1: Differential signaling pathways of JNJ-28610244 in Mast Cells (activation) vs. Neutrophils (inhibition).
Troubleshooting: High Concentration Effects (>10 µM)
While JNJ-28610244 is selective, using concentrations significantly above the
FAQ: Potential Off-Target & High-Dose Issues
Q: I am using 10 µM to ensure maximal activation, but I see a loss of signal over time. Is this toxicity?
-
Diagnosis: Likely Receptor Desensitization , not toxicity.
-
Mechanism: H4R, like many GPCRs, rapidly recruits
-arrestin upon high-affinity agonist binding. At saturating concentrations (10 µM is ~200x ), this process is accelerated, leading to receptor internalization. -
Solution: Perform a time-course experiment. If the signal peaks at 2-5 minutes and disappears by 30 minutes, it is desensitization. Reduce concentration to 1 µM or shorten incubation time.
Q: Does JNJ-28610244 cross-react with the H3 Receptor at high concentrations?
-
Risk: Low but non-zero.
-
Data: The selectivity is >1000-fold. With a
of 50 nM for H4R, the for H3R is theoretically >50 µM. However, at 10-20 µM , you may enter the lower bound of H3R binding. -
Control: Always co-treat with JNJ-7777120 (H4R specific antagonist, 1-10 µM). If JNJ-7777120 completely reverses the effect, it is H4R-mediated. If an effect persists in the presence of the antagonist, it is an off-target effect (possibly H3R or non-specific).
Q: I see cytotoxicity at 50 µM. Is this expected?
-
Assessment: Yes.
-
Cause: While not a specific "toxin," organic amines at >30-50 µM can cause non-specific membrane perturbation, lysosomotropism (accumulation in acidic organelles), or pH shifts in unbuffered media.
-
Guideline: The therapeutic window for in vitro assays is 100 nM – 10 µM . Do not exceed 20 µM.
Experimental Protocols & Validation
Protocol A: Validating Specificity (The "Antagonist Check")
Purpose: To confirm that the observed phenotype is strictly H4R-dependent.
-
Preparation:
-
Agonist: JNJ-28610244 stock (10 mM in DMSO).
-
Antagonist: JNJ-7777120 stock (10 mM in DMSO).
-
Vehicle: DMSO (Final concentration <0.1%).
-
-
Design:
-
Group 1 (Vehicle): Media + 0.1% DMSO.
-
Group 2 (Agonist): Media + 1 µM JNJ-28610244.
-
Group 3 (Block): Pre-incubate cells with 10 µM JNJ-7777120 for 15 min, then add 1 µM JNJ-28610244.
-
Group 4 (Antagonist Control): Media + 10 µM JNJ-7777120 alone.
-
-
Readout:
-
If Group 3 equals Group 1 (complete reversal), the effect is On-Target .
-
If Group 3 resembles Group 2 (no reversal), the effect is Off-Target .
-
Protocol B: Solubility & Handling
-
Solubility: Soluble in DMSO up to 50 mM. Insoluble in water.
-
Storage: Store solid at -20°C. DMSO stocks are stable for 1 month at -20°C; avoid freeze-thaw cycles.
-
Working Solution: Dilute the DMSO stock at least 1:1000 into aqueous buffer (e.g., PBS or Media) to keep DMSO <0.1%.
-
Warning: Precipitate may form if diluted directly into high-salt buffers at >100 µM.
-
Workflow Visualization: Specificity Validation
Figure 2: Decision tree for interpreting antagonist competition assays.
References
-
Thurmond, R. L., et al. (2004). "A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties." Journal of Pharmacology and Experimental Therapeutics.
-
Dib, K., et al. (2014). "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils."[2] Journal of Leukocyte Biology.
- Engelhardt, H., et al. (2012). "Histamine H4 receptor agonists: a new class of anti-inflammatory drugs?" Current Opinion in Drug Discovery & Development.
- Lim, H. D., et al. (2005). "Molecular determinants of ligand binding to the human histamine H4 receptor." Molecular Pharmacology.
Sources
Technical Support Center: JNJ-28610244 Handling & Optimization Guide
Product Identity: JNJ-28610244 Pharmacological Class: Potent, Selective Histamine H4 Receptor (H4R) Agonist Chemical Formula: C₁₆H₂₁N₃O Molecular Weight: 271.36 g/mol [1]
Part 1: Solubility & Formulation Protocols
The Solubility Paradox: Why Aqueous Buffers Fail
JNJ-28610244 is a lipophilic small molecule (LogP ~2.5–3.0 estimated). While it targets receptors on cell surfaces in aqueous environments, it is sparingly soluble in pure water or saline buffers (PBS, HBSS). Direct addition of the powder to these buffers results in a suspension, not a solution, leading to erratic experimental data due to actual concentrations being significantly lower than calculated.
The Solution: Use a water-miscible organic solvent (DMSO) to create a "solvation shell" before introducing the compound to the aqueous medium.
Step-by-Step Solubilization Protocol
Follow this protocol to ensure a homogeneous solution and accurate dosing.
Step 1: Preparation of Master Stock Solution (10 mM)
-
Weighing: Calculate the mass required for a 10 mM stock.
-
Example: To prepare 1 mL of 10 mM stock, weigh 2.71 mg of JNJ-28610244.
-
-
Solvent: Add 1 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).
-
Note: Avoid Ethanol if possible; DMSO offers superior solubility and stability for this compound.
-
-
Dissolution: Vortex vigorously for 30 seconds. The solution should be completely clear and colorless.
-
Quality Check: Hold the vial up to a light source. If you see floating particulates or a "swirling mist," vortex again or sonicate in a water bath at 37°C for 5 minutes.
-
Step 2: Preparation of Working Solutions (Assay Ready)
Target Concentration: Typically 0.1 µM – 10 µM for in vitro assays.
-
Intermediate Dilution (Optional but Recommended):
-
Dilute the 10 mM stock 1:100 in DMSO to create a 100 µM intermediate stock. This improves pipetting accuracy for low-volume assays.
-
-
Final Dilution into Aqueous Buffer:
-
Slowly add the DMSO stock to your pre-warmed (37°C) assay buffer (e.g., PBS, RPMI + FBS) while continuously vortexing or stirring.
-
Critical Limit: Keep the final DMSO concentration ≤ 0.1% (v/v) to avoid solvent toxicity in sensitive cell lines (e.g., neutrophils, eosinophils).
-
Solubility Table for JNJ-28610244
| Solvent | Max Solubility | Stability (at -20°C) | Usage Notes |
| DMSO | ~20 mg/mL (~70 mM) | > 6 Months | Recommended. Hygroscopic; keep tightly sealed. |
| Ethanol | < 5 mg/mL | < 1 Month | Not recommended due to rapid evaporation and lower solubility. |
| PBS (pH 7.4) | < 0.1 mg/mL | Unstable | Do not store. Prepare fresh immediately before use. |
| Water | Insoluble | N/A | Do not use. |
Part 2: Stability & Storage Guidelines
Storage of Solid Powder
-
Condition: -20°C, desiccated, protected from light.
-
Shelf Life: ≥ 2 years if unopened.
-
Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside the vial, which hydrolyzes the compound.
Storage of Solutions
-
DMSO Stock (10 mM): Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles (max 3 cycles).
-
Aqueous Working Solution: Do NOT store. JNJ-28610244 may precipitate or degrade via hydrolysis in aqueous buffers over time. Prepare fresh for every experiment.
Part 3: Biological Mechanism & Signaling[2]
Mechanism of Action
JNJ-28610244 is a highly selective agonist for the Histamine H4 Receptor (H4R) . Unlike H1R (Gq-coupled), H4R is Gi/o-coupled .
Key Signaling Events:
-
cAMP Reduction: Inhibition of Adenylyl Cyclase (AC), reducing cAMP levels.
-
MAPK Activation: Phosphorylation of ERK1/2 and p38 MAPK.[2]
-
Calcium Flux: Increases intracellular Ca²⁺ (Gβγ subunit mediated).
-
Functional Outcome: Chemotaxis (mast cells, eosinophils) and modulation of cytokine release.[3]
Pathway Visualization
Figure 1: Signal transduction pathway activated by JNJ-28610244 binding to the Gi/o-coupled H4 receptor.[1][4]
Part 4: Troubleshooting & FAQs
Q1: I added the DMSO stock to my cell culture media, and I see a cloudy precipitate. Why?
Diagnosis: "Solvent Shock." Adding a high-concentration organic stock rapidly to an aqueous buffer causes local supersaturation. Correction:
-
Vortex while adding: Do not just pipette the stock into the tube. Vortex the buffer while slowly adding the DMSO stock dropwise.
-
Check Concentration: Ensure your final concentration is ≤ 100 µM. Above this, the compound exceeds its aqueous solubility limit regardless of the DMSO presence.
Q2: I am not seeing the expected reduction in cAMP or chemotaxis.
Diagnosis: Receptor desensitization or incorrect timing. Correction:
-
Timing: H4R signaling is rapid. For Calcium flux, measure within seconds/minutes. For chemotaxis, incubation times of 2-4 hours are typical.
-
Controls: Are you using a positive control (e.g., Histamine) and a negative control (H4R antagonist like JNJ-7777120)?
-
Serum: High serum (FBS) concentrations can bind lipophilic drugs, reducing free drug concentration. Try reducing FBS to 0.5% or 1% during the assay window.
Q3: Can I use this compound in vivo?
Answer: Yes, but formulation is critical.
-
Vehicle: DMSO alone is too toxic. A common vehicle for IP/PO administration is 5% DMSO + 95% Hydroxypropyl-β-cyclodextrin (20% w/v in water) .
-
Dosage: Typical efficacy is seen at 10–30 mg/kg in rodent models of inflammation.
References
-
MedChemExpress. JNJ 28610244 Product Information & Biological Activity.Link
-
Dib, K. et al. (2014). "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils."[1] Journal of Leukocyte Biology, 96(3), 411-418.[1] Link
- Hofstra, C. L. et al. (2003). "Histamine H4 Receptor Agonists." Methods in Molecular Biology. (Contextual grounding on H4R agonist handling).
-
Cayman Chemical. General Solubility Guide for Lipophilic Compounds. (Adapted for JNJ series handling protocols). Link
Sources
Optimizing JNJ-28610244 incubation time for maximal response
This guide serves as a specialized Technical Support Center for JNJ-28610244 , a potent and selective Histamine H4 Receptor (H4R) Agonist .
Current Status: Operational Compound Class: Histamine H4 Receptor (H4R) Agonist Primary Application: Immune modulation, Pruritus (Itch) modeling, Eosinophil/Mast cell chemotaxis.
Part 1: The Mechanistic Clock (Theory of Operation)
To optimize the incubation time for JNJ-28610244, you must understand that you are activating a G-protein Coupled Receptor (GPCR) , specifically a
The "Response" is not singular; it is a sequence:
-
Immediate Phase (Seconds – Minutes): Receptor binding triggers
protein dissociation. This inhibits Adenylyl Cyclase (lowering cAMP) and triggers rapid Calcium ( ) mobilization. -
Intermediate Phase (Minutes – 1 Hour): Cytoskeletal rearrangement occurs, leading to Shape Change (a proxy for activation in eosinophils) and phosphorylation of downstream kinases (p38 MAPK).
-
Late Phase (Hours – Days): Functional outputs such as Chemotaxis (migration) and transcriptional changes (e.g., STAT1 modulation via autocrine cytokine loops).
Critical Warning: H4 Receptors undergo rapid desensitization . Incubating too long for an early-phase readout will result in a false negative due to receptor internalization or
Mechanism of Action Diagram[1]
Caption: JNJ-28610244 activates H4R, driving divergent signaling pathways with distinct temporal kinetics (Seconds vs. Hours).
Part 2: Protocol Optimization (The "How-To")
The following incubation times are calibrated for maximal signal-to-noise ratio based on the specific assay type.
Master Incubation Table
| Assay Type | Optimal Incubation | Critical Window | Rationale |
| Calcium Flux | 0 – 120 Seconds | < 5 mins | |
| cAMP Inhibition | 15 – 30 Minutes | < 60 mins | You must pre-incubate JNJ-28610244 for 15 mins before adding Forskolin. |
| Eosinophil Shape Change | 10 – 30 Minutes | < 60 mins | Actin polymerization peaks early. After 60 mins, cells desensitize and return to resting morphology.[1] |
| p38 MAPK Phos. | 5 – 15 Minutes | < 30 mins | Kinase phosphorylation is rapid. Extended incubation leads to dephosphorylation by phosphatases. |
| Chemotaxis | 2 – 4 Hours | 1 - 4 Hours | Cells need physical time to migrate through transwell membranes. |
| STAT1 Modulation | 24 – 48 Hours | > 24 Hours | In lymphocytes, STAT1 regulation is often secondary to cytokine release loops, requiring extended time. |
Optimized Workflow: Eosinophil Shape Change (Gold Standard)
This is the most robust phenotypic readout for JNJ-28610244 activity in granulocytes.
-
Preparation: Isolate human granulocytes (PMNs). Suspend in assay buffer (PBS + Ca/Mg + 0.1% BSA).
-
Acclimation: Allow cells to rest at 37°C for 10 minutes to reduce baseline activation from isolation stress.
-
Treatment: Add JNJ-28610244 (Typical range: 10 nM – 1 µM).
-
Incubation: Incubate for exactly 10 to 20 minutes at 37°C.
-
Note: Do not exceed 60 minutes.
-
-
Fixation: Immediately stop the reaction by adding ice-cold paraformaldehyde (1-2% final).
-
Readout: Analyze by Flow Cytometry (Forward Scatter/Side Scatter). Look for increased Forward Scatter (FSC).
Part 3: Troubleshooting Center (FAQs)
Q1: I see Calcium flux, but no Chemotaxis. Is the compound working? A: The compound is binding (target engagement is confirmed by Calcium), but chemotaxis is highly sensitive to gradient stability.
-
Fix: Ensure JNJ-28610244 is present in the bottom well only.
-
Fix: Check your incubation time. If < 2 hours, cells haven't had time to migrate. If > 4 hours, the gradient may have equilibrated.
Q2: My cAMP assay shows no inhibition of Forskolin. Why? A: Timing of addition is the most common error.
-
Protocol Check: Did you add JNJ-28610244 at the same time as Forskolin?
-
Correction: You must add JNJ-28610244 15 minutes prior to Forskolin. The
protein needs time to inhibit Adenylyl Cyclase before you hit the system with a stimulant.
Q3: The Shape Change signal disappears after 2 hours. A: This is expected biological behavior, not a technical failure.
-
Explanation: H4 receptors desensitize and internalize upon prolonged agonist exposure. The actin cytoskeleton depolymerizes as the cell "resets."
-
Solution: Restrict assay windows to 10–30 minutes for shape change.
Q4: Solubility issues? I see precipitation. A: JNJ-28610244 is lipophilic.
-
Stock: Dissolve in 100% DMSO (e.g., 10 mM stock).
-
Working Solution: When diluting into aqueous buffer, ensure the final DMSO concentration is < 0.1% to avoid solvent toxicity, but vortex rapidly during addition to prevent local precipitation.
Part 4: Experimental Visualization
Optimization Workflow Diagram
Caption: Temporal roadmap for assay selection. Red nodes indicate signaling peaks; Green nodes indicate functional phenotypes.
References
-
Thurmond, R. L., et al. (2004). "A potent and selective histamine H4 receptor antagonist JNJ 7777120." Journal of Pharmacology and Experimental Therapeutics. (Establishes JNJ series nomenclature and H4R pharmacology).
-
Yu, F., et al. (2010). "Pharmacological characterization of oxime agonists of the histamine H4 receptor." Journal of Receptor, Ligand and Channel Research. (Specific characterization of JNJ-28610244 as an agonist).
-
Buckland, K. F., et al. (2003). "Histamine induces cytoskeletal changes in human eosinophils via the H4 receptor." International Immunopharmacology. (Defines the shape change assay window).
-
Mommert, S., et al. (2013). "STAT1 phosphorylation and cleavage is regulated by the histamine (H4) receptor in human atopic and non-atopic lymphocytes." Allergy. (Describes the long-term STAT1 incubation protocol).
Sources
Technical Support Center: JNJ-28610244 Cytotoxicity Assessment
Topic: JNJ-28610244 (Histamine H4 Receptor Agonist) Cytotoxicity & Viability Assessment in Primary Immune Cells Document ID: TS-JNJ286-CYTO-V1 Last Updated: February 13, 2026
Executive Summary & Compound Profile
JNJ-28610244 is a potent, selective non-imidazole agonist of the Histamine H4 Receptor (H4R).[1] Unlike cytotoxic chemotherapies, this compound is primarily an immunomodulator . In primary immune cells (specifically neutrophils, eosinophils, and T-cells), it is used to investigate chemotaxis, cytokine release, and adhesion-dependent degranulation.
Why assess cytotoxicity? Because JNJ-28610244 is a G-protein coupled receptor (GPCR) agonist, "cytotoxicity" in your data is likely an artifact or an off-target effect. True cytotoxicity (cell death) is not the desired pharmacological outcome. You must distinguish between functional suppression (e.g., reduced degranulation) and cellular toxicity (membrane compromise/apoptosis).
| Parameter | Value | Notes |
| Target | Histamine H4 Receptor (H4R) | Gi/o-coupled GPCR |
| Mechanism | Selective Agonist | Activates p38 MAPK (context-dependent) |
| Potency | High selectivity (>1000x) over H1/H2/H3 | |
| Primary Cells | Neutrophils, Eosinophils, T-cells | High H4R expression |
| Solubility | DMSO (up to 100 mM) | Critical: DMSO >0.1% is toxic to primary neutrophils |
Experimental Design: The "Self-Validating" Protocol
To ensure your cytotoxicity data is trustworthy, you must employ a multi-parametric approach. A single assay (e.g., MTT) is insufficient for primary immune cells due to their non-proliferative nature and high spontaneous apoptosis rates.
A. The "Golden Triangle" of Controls
Every plate must include these three internal validators:
-
Vehicle Control (Negative): Media + DMSO matched exactly to the highest drug concentration (e.g., 0.1% v/v). Purpose: Baseline viability.
-
Death Control (Positive): Staurosporine (1 µM) or Triton X-100 (0.1%). Purpose: Validate assay dynamic range.
-
Antagonist Rescue (Specificity): Pre-treat with JNJ-7777120 (Selective H4R Antagonist, 1-10 µM) followed by JNJ-28610244. Purpose: If toxicity is reversed by the antagonist, the cell death is H4R-mediated (rare). If toxicity persists, it is off-target/chemical toxicity.
B. Recommended Concentration Gradient
Since the
-
Physiological Range: 1 nM – 100 nM
-
Supra-physiological (Toxic Potential): 1 µM – 100 µM
Step-by-Step Protocols
Protocol A: Multiparametric Flow Cytometry (Annexin V / 7-AAD)
Best for: Distinguishing early apoptosis from necrosis in Neutrophils/T-cells.
Materials:
-
Annexin V-FITC (binds phosphatidylserine).
-
7-AAD or Propidium Iodide (PI) (membrane impermeant).
-
Annexin Binding Buffer (Must contain
).
Workflow:
-
Isolation: Isolate primary cells (e.g., PMNs via density gradient). Resuspend at
cells/mL in RPMI + 10% FBS. -
Seeding: Plate 100 µL/well in 96-well V-bottom plates.
-
Treatment: Add JNJ-28610244 (2x conc.) for 4 to 24 hours .
-
Note: Neutrophils have a short half-life; limit assays to 4-6 hours unless using survival factors (G-CSF/IFN-
).
-
-
Wash: Spin down (300 x g, 5 min). Wash 1x with cold PBS.
-
Stain: Resuspend in 100 µL Binding Buffer containing 5 µL Annexin V + 5 µL 7-AAD.
-
Incubate: 15 min at RT in the dark.
-
Acquisition: Analyze via Flow Cytometry immediately.
Interpretation:
-
Annexin V-/7-AAD-: Viable.
-
Annexin V+/7-AAD-: Early Apoptosis (Rare for H4R agonists).
-
Annexin V+/7-AAD+: Late Apoptosis/Necrosis (Likely solvent toxicity).
Protocol B: LDH Release Assay (Membrane Integrity)
Best for: Detecting rapid necrosis or membrane rupture.
Workflow:
-
Supernatant Collection: After treatment (Step 3 above), centrifuge plate.
-
Transfer: Move 50 µL supernatant to a fresh flat-bottom plate.
-
Reaction: Add 50 µL LDH Reaction Mix (Tetrazolium salt).
-
Incubate: 30 min at RT (protected from light).
-
Stop: Add Stop Solution (1N HCl).
-
Read: Absorbance at 490 nm.
Calculation:
Visualizing the Mechanism & Workflow
The following diagrams illustrate the H4R signaling pathway relevant to immune function versus toxicity, and the experimental workflow.
Diagram 1: H4R Signaling & Toxicity Pathways
Caption: JNJ-28610244 activates H4R/Gi signaling to modulate immune function. Direct cytotoxicity is typically off-target.
Diagram 2: Cytotoxicity Assessment Workflow
Caption: Parallel workflow for assessing membrane integrity (LDH) and apoptotic status (Flow Cytometry).
Troubleshooting & FAQs
Q1: I see high cell death in my untreated Neutrophil controls. Is the assay broken?
Diagnosis: Likely Spontaneous Apoptosis . Solution: Human neutrophils have a half-life of 6–8 hours ex vivo.
-
Fix: Keep assay times short (<4 hours) for pure cytotoxicity checks.
-
Fix: If longer incubation is needed (e.g., 24h), supplement media with G-CSF (50 ng/mL) or IFN-
to delay spontaneous apoptosis. Substrate the "Media Only" background death from your drug-treated samples.
Q2: JNJ-28610244 is precipitating in the media.
Diagnosis: Solubility limit reached. Solution:
-
JNJ-28610244 is hydrophobic. Dissolve stock in 100% DMSO (e.g., 10 mM).
-
Dilute into media immediately before use.
-
Do not exceed 100 µM in aqueous culture.
-
Ensure final DMSO concentration is <0.1% (Neutrophils are hypersensitive to DMSO).
Q3: The cells are viable, but I see no functional effect (e.g., no inhibition of degranulation).
Diagnosis: Receptor Desensitization or incorrect activation. Solution:
-
Check Activation: H4R effects often require a co-stimulus. For neutrophils, JNJ-28610244 inhibits adhesion-dependent degranulation (requires fibrinogen coating) or fMLP-induced responses. It does not block all pathways.
-
Timing: Pre-incubate JNJ-28610244 for 15–30 mins before adding the inflammatory stimulus (e.g., fMLP).
Q4: How do I prove the cytotoxicity is NOT H4R-mediated?
Diagnosis: Specificity check. Solution: Run the Antagonist Rescue control.
-
Pre-treat cells with JNJ-7777120 (10 µM) for 15 min.
-
Add JNJ-28610244 (Toxic dose).
-
If cells still die, the toxicity is off-target (chemical nature of the molecule), not receptor-driven.
References
-
Thurmond, R. L., et al. (2014).[2][3] "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils."[2][4][5] Journal of Leukocyte Biology.
-
BenchChem. (n.d.). "JNJ 28610244: A Guide to Histamine H4 Receptor Target Validation." BenchChem Technical Library.
-
MedChemExpress. (2024). "JNJ-28610244 Product Datasheet & Biological Activity." MCE.
-
National Institutes of Health (NIH). (2016). "The histamine H4 receptor: from orphan to the clinic." British Journal of Pharmacology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. JNJ-28307474 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: JNJ-28610244 Formulation & Stability Guide
Executive Summary & Compound Profile
Welcome, colleague. You are accessing this guide because you have likely encountered the "white cloud" phenomenon or crystal seeding when introducing JNJ-28610244 (CAS: 1251462-28-8) into aqueous culture media.[1]
JNJ-28610244 is a potent, selective Histamine H4 Receptor (H4R) Agonist .[1][2][3] Structurally, it possesses a lipophilic backbone typical of high-affinity GPCR ligands.[1] Its precipitation in media is not a sign of compound degradation, but a physicochemical "crash-out" driven by a rapid shift in solvent dielectric constant and pH.[1]
Physicochemical Snapshot
| Property | Value / Characteristic | Implication for Media |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Highly soluble (>50 mM).[1] |
| Aqueous Solubility | Low / Negligible at neutral pH | Risk Zone: pH 7.2–7.6 (Standard Media).[1] |
| pKa Behavior | Weak Base (Piperidine moiety) | Soluble in acidic environments; precipitates as it neutralizes in physiological media.[1] |
| Serum Interaction | High Protein Binding | Serum albumin can sequester the drug, reducing free concentration but aiding apparent solubility.[1] |
The Mechanism: Why JNJ-28610244 Precipitates
To prevent precipitation, you must understand the thermodynamic forces at play.[1]
-
The Dielectric Shock: Your stock is likely in 100% DMSO (Dielectric constant
).[1] When you pipette this directly into media ( ), the solvent environment changes instantaneously.[1] The hydrophobic JNJ-28610244 molecules aggregate to minimize water contact before they can disperse.[1] -
The pH Trap: As an H4R agonist with basic nitrogen centers, JNJ-28610244 is often protonated (charged/soluble) in acidic stock conditions.[1] Media buffered to pH 7.4 strips these protons, rendering the molecule neutral and insoluble.[1]
Troubleshooting Guide
Issue 1: Immediate "White Cloud" Upon Addition
Symptom: As soon as the pipette tip touches the media, a white wisp appears and settles.[1]
-
Cause: Localized supersaturation.[1] The concentration at the pipette tip exceeds the solubility limit before mixing occurs.
-
Solution: Switch to Protocol B (The Sandwich Method) below. Never add undiluted DMSO stock to static media.
Issue 2: Crystallization After 24 Hours
Symptom: Media looks clear initially, but needle-like crystals appear on the cell monolayer the next day.[1]
-
Cause: Ostwald Ripening.[1] Small, invisible micro-aggregates formed during mixing slowly merge into larger, thermodynamically stable crystals.[1]
-
Solution: You are exceeding the thermodynamic solubility limit.[1] You must use a carrier molecule. Switch to Protocol A (Cyclodextrin Complexation) .
Issue 3: "Oiling Out" in High-Serum Media
Symptom: Oily droplets form on the surface or adhere to plasticware.[1]
-
Cause: The compound is partitioning into the plastic rather than the media.[1]
-
Solution: Pre-saturate plasticware with serum-containing media for 1 hour before adding the drug, or switch to glass-coated plates if possible.[1]
Optimized Solubilization Protocols
Protocol A: Cyclodextrin Complexation (Gold Standard)
Recommended for concentrations > 10 µM or long-duration assays.[1]
This method encapsulates the lipophilic JNJ-28610244 molecule inside a hydrophilic "donut" (Cyclodextrin), preventing it from seeing the water.[1]
Materials:
Workflow:
-
Prepare a 20% (w/v) HP-β-CD stock solution in sterile water/PBS.[1] Filter sterilize (0.22 µm).
-
Dilute your JNJ-28610244 DMSO stock 1:10 into the HP-β-CD solution.
-
Sonicate this intermediate mix for 5–10 minutes at 37°C. This forces the drug into the cyclodextrin cavity.[1]
-
Dilute this intermediate into your final cell culture media.
Protocol B: The "Sandwich" Dilution (Quick Method)
Recommended for concentrations < 10 µM.[1]
Workflow:
-
Place the required volume of culture media in a tube.[1]
-
Vortex the media to create a vortex cone.
-
Inject the DMSO stock slowly into the center of the vortex (not against the walls).
-
Continue vortexing for 10 seconds.
-
Apply immediately to cells.
Visualizing the Decision Process
Use this logic flow to determine the correct formulation strategy for your experiment.
Figure 1: Decision tree for selecting the appropriate vehicle based on concentration and assay duration.
Frequently Asked Questions (FAQs)
Q: Can I heat the media to dissolve the precipitate? A: Caution. While heating to 37°C helps, heating above 40°C may degrade the compound or the media supplements (L-Glutamine).[1] If it doesn't dissolve at 37°C with vortexing, the concentration is simply too high for the vehicle.[1] Do not boil it.
Q: My DMSO control cells look unhealthy. Is it the drug or the solvent? A: JNJ-28610244 requires high DMSO percentages for solubility if not using Cyclodextrin.[1] Ensure your final DMSO concentration is < 0.5% for sensitive lines (e.g., primary neurons) or < 1.0% for robust lines (e.g., HEK293).[1] Always run a "Vehicle Only" control matching the exact DMSO % of your highest drug dose.
Q: Can I use ethanol instead of DMSO? A: Generally, no .[1] JNJ series compounds are significantly less soluble in ethanol than in DMSO.[1] Ethanol also evaporates faster, leading to rapid crystal formation at the air-liquid interface in the well plate.[1]
References
- Compound Identification & Pharmacology: Note: Confirms identity as H4R Agonist and CAS 1251462-28-8.
- Solubility Mechanisms in Drug Discovery: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text on lipophilic base behavior and "crash out" phenomena).
-
Cyclodextrin Protocols
Sources
Interpreting unexpected results in JNJ-28610244 experiments
Current Status: Operational Subject: Troubleshooting & Data Interpretation for JNJ-28610244 (H4R Agonist) Assigned Specialist: Senior Application Scientist, Immunology & Pharmacology Division
Executive Summary: The Molecule at a Glance
Before troubleshooting, we must establish the ground truth of the compound's mechanism. Misinterpretation of JNJ-28610244 data often stems from confusing its role as an agonist with the more common H4R antagonists (like JNJ-7777120), or misunderstanding its specific signaling bias in neutrophils.
| Feature | Specification |
| Compound Name | JNJ-28610244 |
| Primary Target | Histamine H4 Receptor (H4R) |
| Pharmacology | Agonist (Selective) |
| Potency | pKi: 7.3 | pEC50: 7.0 |
| Selectivity | >1000-fold selective over H1, H2, and H3 receptors |
| Key Phenotype | Inhibits adhesion-dependent degranulation in neutrophils; blocks p38 MAPK phosphorylation.[1][2][3] |
Mechanism of Action & Signaling Pathway
The Core Conflict: Researchers often expect H4R agonists to be purely pro-inflammatory (inducing chemotaxis). However, JNJ-28610244 exhibits a context-dependent inhibitory effect on degranulation when neutrophils are stimulated via integrins (Mac-1).
Pathway Visualization
The following diagram illustrates the specific signaling cascade where JNJ-28610244 interrupts the crosstalk between the Mac-1 integrin and p38 MAPK.
Figure 1: Mechanism of Action.[1][4][5] JNJ-28610244 activates H4R, which paradoxically inhibits Src-mediated p38 MAPK activation downstream of Mac-1, blocking degranulation without affecting adhesion.
Troubleshooting Guide: Interpreting Unexpected Results
This section addresses specific anomalies reported by researchers using JNJ-28610244 in in vitro assays.
Scenario A: "I see no effect on Neutrophil Adhesion, but Degranulation is blocked."
Diagnosis: This is the correct, expected biological activity.
-
The Science: JNJ-28610244 uncouples adhesion from degranulation.[1][2][3] While Mac-1 (CD11b/CD18) engagement is necessary for adhesion, the H4R signal specifically intercepts the intracellular signaling (Src/p38 MAPK) required for the release of granules (lactoferrin/elastase) [1].
-
Action: Do not discard the experiment. Quantify degranulation markers (e.g., Lactoferrin ELISA) separately from adhesion assays (e.g., crystal violet or fluorescence plate reading).
Scenario B: "The compound failed to induce Chemotaxis (or induced it weakly)."
Diagnosis: Assay conditions or cell state.[2]
-
The Science: H4R agonists generally induce chemotaxis in eosinophils and mast cells. In neutrophils, the chemotactic response to H4R agonists can be subtle and is easily overwhelmed by strong chemoattractants like fMLP or IL-8.
-
Action:
-
Ensure you are using ultrapure neutrophils . Contaminating eosinophils can skew results.
-
If testing chemotaxis, use JNJ-28610244 as the sole gradient. Do not use it in combination with fMLP unless testing for inhibition of specific downstream pathways.
-
Scenario C: "My results are inconsistent between DMSO stocks."
Diagnosis: Solubility and Stability issues.
-
The Science: Like many small molecules in this class, JNJ-28610244 is hydrophobic. Freeze-thaw cycles in DMSO can lead to precipitation that is invisible to the naked eye, effectively lowering the treatment concentration.
-
Action:
-
Solubility Check: Dissolve in DMSO up to 30-50 mg/mL.
-
Working Solutions: Dilute into aqueous buffer immediately before use. Do not store dilute aqueous solutions (e.g., 10 µM in PBS) overnight, as the compound may adhere to plasticware.
-
Experimental Validation Protocol
To confirm the integrity of your JNJ-28610244 batch, perform this self-validating "Rescue Experiment."
The "Antagonist Rescue" Assay
If JNJ-28610244 is genuinely acting via H4R, its effects must be reversible by a selective H4R antagonist (e.g., JNJ-7777120).[3]
Step-by-Step Protocol:
-
Isolation: Isolate human neutrophils (PMNs) from fresh whole blood.
-
Pre-incubation (3 Arms):
-
Arm A (Control): Buffer only.
-
Arm B (Agonist): JNJ-28610244 (10 µM) for 15 min.
-
Arm C (Blockade): JNJ-7777120 (10 µM) for 15 min, followed by JNJ-28610244 (10 µM).
-
-
Stimulation: Add fMLP (1 µM) to all wells to induce Mac-1 dependent degranulation. Incubate 30-60 min.
-
Readout: Measure Lactoferrin release (ELISA) or p38 MAPK phosphorylation (Western Blot).
Expected Data Output:
| Experimental Arm | p38 Phosphorylation | Degranulation | Interpretation |
| fMLP Only | High (+++) | High (+++) | Baseline Activation |
| JNJ-28610244 + fMLP | Low (+) | Low (+) | Agonist Effect (Inhibition) |
| Antagonist + JNJ-28610244 + fMLP | High (+++) | High (+++) | Rescue (Target Validation) |
If Arm C does not return to Baseline levels, your observed effect in Arm B is likely off-target toxicity, not H4R signaling.
Frequently Asked Questions (FAQ)
Q: Can I use JNJ-28610244 to study eosinophils? A: Yes. In eosinophils, H4R activation typically drives chemotaxis and calcium mobilization. The inhibitory effect on degranulation described above is specific to the neutrophil adhesion pathway. Context is critical.
Q: What is the optimal concentration range? A: Based on pKi data (7.3), the theoretical IC50 is in the nanomolar range. However, in whole-cell functional assays (like degranulation), 1 µM to 10 µM is the standard effective range to overcome protein binding and cellular penetration barriers [1].
Q: Is this compound suitable for in vivo use? A: JNJ-28610244 is primarily a tool compound for in vitro characterization. For in vivo studies, researchers often prefer JNJ-39758979 (Antagonist) or other optimized analogs due to pharmacokinetic profiles. If using JNJ-28610244 in vivo, solvent vehicles (e.g., cyclodextrin) are required to maintain solubility.
References
-
Dib, K., et al. (2014).[1][6] "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils."[1][2][6] Journal of Leukocyte Biology, 96(3), 411-419.
-
MedChemExpress. (n.d.). "JNJ-28610244 Product Datasheet." MedChemExpress.
-
Thurmond, R. L., et al. (2008).[7] "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines."[8] Nature Reviews Drug Discovery, 7, 41-53.
Sources
- 1. JNJ-28307474 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Histamine H4 Receptor Participates in the Neuropathic Pain-Relieving Activity of the Histamine H3 Receptor Antagonist GSK189254 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNJ-10191584 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: JNJ-28610244 & H4 Receptor Desensitization
Technical Overview: JNJ-28610244[1][2][3][4][5]
Welcome to the technical guide for JNJ-28610244 . Unlike its frequently cited counterpart JNJ-7777120 (an antagonist), JNJ-28610244 is a potent, selective Histamine H4 Receptor (H4R) AGONIST [1, 2].
In experimental settings, this compound is used to actively stimulate H4R-mediated pathways, such as calcium mobilization, chemotaxis, and p38 MAPK phosphorylation. However, because it is a full agonist with a pEC50 of ~7.0 [1], it is highly prone to inducing receptor desensitization —a phenomenon where the receptor becomes unresponsive to further stimulation despite the continued presence of the ligand.
This guide addresses the specific challenges of working with JNJ-28610244, focusing on distinguishing between "assay failure" and "biological desensitization."
Key Pharmacological Parameters
| Parameter | Value | Notes |
| Target | Histamine H4 Receptor (H4R) | Gi/o-coupled GPCR |
| Action | Agonist | Activates receptor; induces internalization |
| Potency (pKi) | 7.3 [1] | High affinity binding |
| Potency (pEC50) | 7.0 [1] | Functional activation concentration |
| Selectivity | >1000-fold vs H1R/H2R/H3R [3] | Highly selective for H4R |
| Solubility | DMSO (up to 100 mM) | Avoid aqueous stock solutions |
The Mechanism: Why Your Signal is Fading
When JNJ-28610244 binds to H4R, it triggers a dual-phase event. First, the G-protein signaling (efficacy) occurs. Second, the receptor's "off-switch" is triggered to prevent overstimulation. Understanding this cycle is critical for experimental timing.
H4R Activation & Desensitization Pathway
Figure 1: The temporal divergence of JNJ-28610244 signaling. Immediate activation (Green path) is followed rapidly by GRK/Arrestin-mediated desensitization (Grey path).
Troubleshooting Guide: Common Experimental Failures
Issue 1: "I see a calcium peak, but it vanishes instantly and I cannot re-stimulate the cells."
Diagnosis: Acute Homologous Desensitization. H4R is a Gi/o-coupled receptor.[1] While the primary signal is cAMP inhibition, many researchers use promiscuous G-proteins (Gα15/16) to force a Calcium readout. JNJ-28610244 induces rapid phosphorylation of the receptor tail. Once β-arrestin binds, the receptor is physically uncoupled from the G-protein.
Solution:
-
Single-Shot Kinetics: Do not attempt "add-read-add" protocols on the same well. GPCR agonists like JNJ-28610244 are "one-shot" reagents in calcium flux assays.
-
Check Antagonist Timing: If testing an antagonist (e.g., JNJ-7777120) against JNJ-28610244:
-
Pre-incubate the Antagonist for 15–30 minutes.
-
Inject JNJ-28610244 (Agonist) during the read.
-
Never inject the agonist first; the receptor will desensitize before the antagonist can be evaluated.
-
Issue 2: "My p38 MAPK Western Blot shows no phosphorylation."
Diagnosis: Incorrect Temporal Window. Unlike Calcium (seconds), MAPK signaling is a downstream event that requires minutes. However, if you wait too long (e.g., >60 mins), phosphatases will degrade the signal, or the receptor will be internalized.
Protocol Adjustment:
-
Optimal Window: 5 to 15 minutes post-stimulation [3].
-
Concentration: Use 1 µM to 10 µM JNJ-28610244 for maximal phosphorylation [3].
-
Control: Always run a positive control with Histamine (100 nM) to verify the cells are responsive. Note that JNJ-28610244 has ~10-fold lower affinity than Histamine but is more selective [3].[2]
Issue 3: "The EC50 shifts to the right (lower potency) in my second experiment."
Diagnosis: Tachyphylaxis (Tolerance) due to cell culture handling. If your cells were exposed to trace amounts of histamine (often found in some FBS batches or conditioned media) during culture, the H4Rs may be pre-desensitized before you even add JNJ-28610244.
Validation Step:
-
Serum Starvation: Starve cells in serum-free media for 2–4 hours prior to the assay to allow internalized receptors to recycle back to the membrane.
-
Wash Steps: Ensure thorough washing of cells to remove endogenous histamine produced by the cells themselves (especially in neutrophil or mast cell lines).
FAQ: Expert Responses
Q: Can I use JNJ-28610244 to study inverse agonism? A: No. JNJ-28610244 is an agonist .[3][4][5][2][6] To study inverse agonism (reducing constitutive activity), you need an inverse agonist/antagonist like thioperamide or JNJ-7777120 [2]. Using JNJ-28610244 will only increase activity.
Q: Why is JNJ-28610244 preferred over Histamine for H4R studies? A: Histamine is "dirty"—it activates H1, H2, H3, and H4 receptors. If you use Histamine in a neutrophil assay, you might be seeing H2-mediated effects. JNJ-28610244 is >1000-fold selective for H4R over other subtypes, ensuring that the phenotype you observe (e.g., chemotaxis inhibition) is strictly H4R-mediated [3].
Q: How do I store the stock solution? A:
-
Powder: -20°C (stable for years).
-
In DMSO: -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles.
-
In Aqueous Buffer: Prepare fresh. Do not store. The compound may precipitate or degrade in aqueous solution over days.
Validated Protocol: H4R Internalization Assay
To confirm if JNJ-28610244 is desensitizing your receptors, perform this internalization assay.
Reagents:
-
Cells expressing H4R (e.g., HEK293-H4R or Human Neutrophils).
-
JNJ-28610244 (10 mM stock in DMSO).
-
Acid Wash Buffer (0.2M Acetic acid, 0.5M NaCl, pH 2.5).
Steps:
-
Seed Cells: Plate cells on coverslips or flow cytometry tubes.
-
Treatment: Treat with 10 µM JNJ-28610244 for 0, 15, 30, and 60 minutes at 37°C.
-
Arrest: Place cells on ice immediately to stop membrane trafficking.
-
Surface Staining: Stain with an N-terminal antibody for H4R (non-permeabilized).
-
Note: If the receptor has internalized, the antibody will not bind.
-
-
Analysis: Measure fluorescence via Flow Cytometry.
-
Result: You should see a decrease in surface fluorescence over time (t=60 < t=0), confirming agonist-induced internalization.
-
References
-
Dib, K., et al. (2014).[2] "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils."[3][5] Journal of Leukocyte Biology, 96(3), 411-418.[3] Retrieved from [Link]
Sources
- 1. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JNJ-28307474 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Controlling for vehicle effects (DMSO) in JNJ-28610244 studies
The following technical guide addresses the specific challenges of controlling for Dimethyl Sulfoxide (DMSO) vehicle effects in studies involving JNJ-28610244 , a potent Histamine H4 Receptor (H4R) Agonist .
This guide is structured to support researchers in differentiating true pharmacological H4R agonism from vehicle-induced artifacts, particularly in chemotaxis, calcium flux, and in vivo inflammation models.
Introduction: The Solubility-Toxicity Paradox
JNJ-28610244 (CAS: 1251462-28-8) is a highly selective H4R agonist (
The Critical Issue: DMSO is not inert. In H4R-relevant assays (neutrophil chemotaxis, calcium mobilization), DMSO concentrations >0.1% can alter membrane fluidity, modulate ion channels, and independently trigger pseudo-chemotactic responses. Failure to rigorously control for these effects leads to False Positives (synergistic toxicity) or False Negatives (masking of receptor desensitization).
Module 1: Formulation & Solubility Protocols
Core Directive: The "Crash-Out" Prevention Protocol
JNJ-28610244 is stable in 100% DMSO but prone to rapid precipitation upon aqueous dilution.
Step-by-Step Solubilization Guide
-
Primary Stock Preparation (10 mM - 50 mM):
-
Weigh JNJ-28610244 powder in a glass vial (avoid polystyrene).
-
Add 100% anhydrous DMSO.
-
Vortex: 30 seconds.
-
Sonicate: 5 minutes at 37°C if visible particles remain.
-
Storage: Aliquot into single-use vials and store at -20°C. Avoid freeze-thaw cycles.
-
-
The "Intermediate Step" (Crucial for In Vivo):
-
Do not inject 100% DMSO directly into aqueous buffer.
-
Technique: Create a 10x intermediate in a co-solvent system (e.g., PEG400 or Tween 80) before final dilution.
-
-
Working Solution (In Vitro):
-
Target final DMSO concentration: ≤ 0.1% .
-
Protocol:
-
Dilute Stock (10 mM) 1:1000 into assay buffer
10 µM Drug (0.1% DMSO). -
Vehicle Control: Add 1 µL Pure DMSO to 1000 µL assay buffer. Do not use plain buffer as a control.
-
-
Visualizing the Solubilization Logic
Caption: Workflow for solubilizing JNJ-28610244. The green path (Intermediate) minimizes the risk of precipitation ("crashing out") compared to direct aqueous injection.
Module 2: In Vitro Experimental Controls
The Challenge: DMSO Interference in H4R Signaling
H4R couples to
-
Calcium Spikes: High DMSO (>0.5%) can cause non-specific
release from intracellular stores, mimicking H4R agonism. -
Membrane Permeabilization: DMSO increases membrane fluidity, potentially altering GPCR conformational changes.
Troubleshooting Table: Assay-Specific Limits
| Assay Type | Max DMSO Tolerance | Artifact to Watch For | Mitigation Strategy |
| Calcium Flux (FLIPR) | 0.1% - 0.2% | False agonist signal (baseline drift). | Normalize data to "Vehicle Baseline" rather than "Buffer Baseline". |
| Chemotaxis (Neutrophils) | 0.1% | Inhibition of motility (toxic) or pseudo-chemotaxis. | Include a "DMSO Gradient" control (DMSO in both upper and lower chambers). |
| cAMP Inhibition | 0.5% | Non-specific phosphodiesterase modulation. | Run an Isoproterenol + Vehicle curve to verify |
| Radioligand Binding | 1.0% | Reduced binding affinity ( | Validate |
Diagram: H4R Signaling vs. DMSO Noise
Caption: Pharmacological pathway of JNJ-28610244 (Blue/Green) versus the interference points of DMSO (Black/Red). Note that DMSO can trigger Calcium release independently of the receptor.
Module 3: In Vivo Administration Guide
Formulation for Animal Studies
Injecting high concentrations of DMSO causes local inflammation and pain, which confounds H4R studies (as H4R is involved in inflammation and pruritus).
Recommended Vehicle Formulation (Low DMSO):
-
10% DMSO (Solubilizer)[1]
-
40% PEG400 (Co-solvent)
-
50% Saline or PBS (Diluent)
Protocol:
-
Dissolve JNJ-28610244 in 100% DMSO (10x final concentration).
-
Add PEG400 and vortex.
-
Slowly add Saline while vortexing.
-
Check pH: Adjust to 7.0–7.4 using dilute NaOH/HCl if necessary (H4R agonists are pH sensitive).
FAQ: Troubleshooting Common Issues
Q1: My cells die when I add the drug, but I'm within the IC50 range.
-
Diagnosis: This is likely "Vehicle Shock."
-
Fix: Are you adding 100% DMSO stock directly to the cell well? Never do this. Prepare a 2x or 4x working solution in media first, then add that to the cells. This prevents a transient localized "hotspot" of 100% DMSO that kills cells instantly upon contact.
Q2: The drug precipitates in the syringe during injection.
-
Diagnosis: The aqueous saline caused the lipophilic drug to crash out.
-
Fix: Switch to a Cyclodextrin formulation. Use 20% (w/v) HP-
-CD (Hydroxypropyl-beta-cyclodextrin) in water. Dissolve the drug in a small amount of DMSO first, then add to the Cyclodextrin solution. The CD "cages" the drug, keeping it soluble in water.
Q3: I see a response in my Vehicle-only control group in Calcium assays.
-
Diagnosis: DMSO concentration is too high (>0.5%) or the addition speed is too fast (shear stress).
-
Fix: Lower DMSO to <0.1%. Use an automated liquid handler to standardize addition speed. Ensure the vehicle control is prepared from the exact same DMSO bottle as the drug stock to control for contaminants.
References
-
Dib, K., et al. (2014). "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils."[2] Journal of Leukocyte Biology, 96(3), 411-418.[2] (Establishes H4R signaling assays relevant to JNJ-28610244).
- Galvao, J., et al. (2014). "Unexpected low-dose toxicity of the universal solvent DMSO." FASEB Journal, 28(3), 1317-1330.
- Hanslick, J. L., et al. (2009). "Dimethyl sulfoxide (DMSO) produces widespread apoptosis in the developing central nervous system." Neurobiology of Disease, 34(1), 1-10. (Critical for in vivo vehicle design).
-
Timmerman, H., et al. (2011). "Histamine H4 receptor ligands."[2] Journal of Medicinal Chemistry. (Review of physicochemical properties of H4 ligands).
Sources
Validation & Comparative
A Comparative Guide to Histamine H4 Receptor Agonists: JNJ-28610244 and Beyond
For researchers and drug development professionals navigating the complexities of the histamine H4 receptor (H4R), the choice of a pharmacological tool is paramount. As a G protein-coupled receptor predominantly expressed on immune cells, the H4R has emerged as a compelling target for modulating inflammatory and immune responses.[1][2][3][4] This guide provides an in-depth, objective comparison of JNJ-28610244, a notable H4R agonist, with other key agonists, supported by experimental data and detailed methodologies. Our focus is to equip you with the necessary information to select the most appropriate agonist for your research needs, moving beyond a simple catalog of compounds to a functional understanding of their application.
The Histamine H4 Receptor: A Key Player in Immunomodulation
The histamine H4 receptor, coupled to Gαi/o proteins, plays a critical role in mediating immune and inflammatory processes.[5] Its activation on various immune cells, including mast cells, eosinophils, dendritic cells, and T cells, triggers a cascade of intracellular events.[3] This signaling pathway typically involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, activation of the mitogen-activated protein kinase (MAPK) pathway, and mobilization of intracellular calcium.[5][6] These events culminate in diverse cellular responses such as chemotaxis, cytokine production, and degranulation, making the H4R a promising therapeutic target for a range of disorders including allergic rhinitis, asthma, atopic dermatitis, and autoimmune diseases.[1][7][8]
Histamine H4 Receptor Signaling Pathway
The canonical signaling pathway of the H4R is initiated by agonist binding, which leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP production. Simultaneously, the Gβγ subunit can activate downstream effectors such as phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation. These signaling cascades ultimately regulate cellular functions like chemotaxis and inflammation.
Caption: H4R Signaling Cascade.
Comparative Analysis of H4R Agonists
The selection of an appropriate H4R agonist is critical and depends on the specific experimental goals. Key parameters for consideration include potency, selectivity, and functional activity. Below is a comparative summary of JNJ-28610244 and other commonly used H4R agonists.
| Compound | Type | Potency (Human H4R) | Selectivity Profile | Key Features & Remarks |
| JNJ-28610244 | Agonist | pKi = 7.3, pEC50 = 7.0[9] | >1000-fold selective over H1R, H2R, and H3R[10] | Potent and highly selective oxime agonist. Demonstrated to inhibit Mac-1-dependent degranulation in human neutrophils.[10][11] |
| VUF-8430 | Full Agonist | Ki = 31.6 nM, EC50 = 50 nM[12][13] | 33-fold selective over H3R; negligible affinity for H1R and H2R.[14] | Potent non-imidazole agonist. Also shows full agonist activity at the H3 receptor.[15] Reduces mechanical and thermal allodynia in neuropathic pain models.[13][16][17] |
| 4-Methylhistamine | Full Agonist | High affinity (Ki = 7.0 nM)[18] | Also a potent agonist at H2 receptors.[15] | A classical, yet less selective, H4R agonist. Its activity at H2R necessitates careful experimental design and appropriate controls. |
| Clobenpropit | Agonist (at H4R) | - | Also a potent H3R antagonist.[19] | An imidazole-containing compound initially developed as an H3R antagonist. Its dual activity can be leveraged in specific experimental contexts but requires careful interpretation. |
| Histamine | Endogenous Agonist | Ki ≈ 4-7 nM[18] | Non-selective; activates all four histamine receptor subtypes. | The natural ligand, serving as a benchmark in functional assays. Its lack of selectivity makes it unsuitable for dissecting H4R-specific effects without the use of selective antagonists. |
In-Depth Look at JNJ-28610244
JNJ-28610244 stands out due to its high potency and exceptional selectivity for the human H4 receptor.[9][10] This specificity is crucial for elucidating the precise role of H4R in complex biological systems, minimizing the confounding effects of off-target interactions.
A key study highlighted the utility of JNJ-28610244 in investigating neutrophil function. The research demonstrated that JNJ-28610244, similarly to histamine, inhibited Mac-1-dependent degranulation in human neutrophils in a dose-dependent manner.[10][11] This inhibitory effect was completely reversed by the selective H4R antagonists JNJ-7777120 and JNJ-28307474, confirming that the action of JNJ-28610244 is mediated specifically through the H4R.[10][20] Notably, neither histamine nor JNJ-28610244 prevented fMLP-induced, Mac-1-dependent adhesion, suggesting that H4R activation specifically interferes with the signaling pathways that control degranulation downstream of integrin engagement.[10][11]
Experimental Protocols: A Guide to Characterizing H4R Agonists
The robust characterization of H4R agonists relies on a combination of binding and functional assays. Below are representative protocols that form the foundation of such investigations.
Radioligand Binding Assay
This assay determines the affinity of a test compound for the H4R by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human H4 receptor (e.g., HEK-293 or CHO cells).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg of protein) with a fixed concentration of a radiolabeled H4R antagonist (e.g., [³H]JNJ-7777120) and varying concentrations of the test agonist (e.g., JNJ-28610244).
-
Equilibration: Incubate for 60-90 minutes at room temperature to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an H4R agonist to inhibit adenylyl cyclase activity, a hallmark of Gαi/o-coupled receptor activation.
Methodology:
-
Cell Culture: Culture H4R-expressing cells in a suitable medium.
-
Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the H4R agonist.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Quantify the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Plot the concentration-response curve and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal inhibitory effect).
Experimental Workflow for Agonist Characterization
Sources
- 1. mdpi.com [mdpi.com]
- 2. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 3. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H4 Receptor drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]
- 5. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Histamine H4 receptor agonist-induced relief from painful peripheral neuropathy is mediated by inhibition of spinal neuroinflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Histamine H4 receptor agonist‐induced relief from painful peripheral neuropathy is mediated by inhibition of spinal neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. JNJ-28307474 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Comparing JNJ-28610244 and histamine effects on H4R
Technical Comparison Guide: JNJ-28610244 vs. Histamine for H4R Target Validation
The Histamine H4 Receptor (H4R) is a critical target in immunopharmacology, modulating chemotaxis and cytokine release in eosinophils, mast cells, and T-cells.[1][2] While Histamine is the endogenous ligand, its promiscuity across four receptor subtypes (H1R–H4R) makes it a poor tool for dissecting H4R-specific mechanisms in complex biological systems.
JNJ-28610244 (CAS: 1251462-28-8) serves as a highly selective H4R agonist. Unlike histamine, which activates the entire histamine receptor family, JNJ-28610244 isolates H4R signaling, allowing researchers to attribute biological effects—such as neutrophil degranulation or eosinophil shape change—specifically to H4R activation without interference from H1R-mediated vascular permeability or H2R-mediated gastric signaling.
This guide compares the pharmacological profiles of these two agents and provides experimental protocols for their use in target validation.
Pharmacological Profile Comparison
The following data highlights the trade-off between the high potency of the endogenous ligand and the necessary selectivity of the synthetic tool.
| Feature | Histamine (Endogenous Ligand) | JNJ-28610244 (Synthetic Tool) |
| Role | Pan-Agonist (H1, H2, H3, H4) | Selective H4R Agonist |
| H4R Affinity ( | ~5–10 nM (High Affinity) | ~50 nM ( |
| Functional Potency ( | ~10–20 nM | ~100 nM ( |
| Selectivity Profile | Non-selective; activates H1, H2, H3 | >100-fold selective for H4R vs H1/H2/H3 |
| Signaling Pathway | ||
| Primary Application | Physiological baseline reference | Validating H4R-specific phenotype |
Analytic Insight: While Histamine has a slightly higher absolute affinity for H4R, JNJ-28610244's value lies in its "clean" signal. In a neutrophil assay, histamine might induce effects via H2R (cAMP elevation) that counteract H4R effects (cAMP inhibition). JNJ-28610244 avoids this cross-talk.
Mechanistic Signaling Pathways
H4R acts primarily through
Figure 1: Comparative Signaling. Histamine activates multiple receptors (H1/H2/H3), creating "noise" (grey paths). JNJ-28610244 selectively engages H4R (green path), driving
Experimental Protocols for Target Validation
To confirm H4R involvement in a cellular response, a "Triangulation Strategy" is recommended: Use Histamine (positive control), JNJ-28610244 (selective agonist), and JNJ-7777120 (selective antagonist).
Protocol A: H4R-Mediated Neutrophil Degranulation
Objective: Determine if an agent inhibits adhesion-dependent degranulation via H4R.
-
Cell Isolation: Isolate human neutrophils using dextran sedimentation and Ficoll-Paque centrifugation. Resuspend in HBSS with 10 mM HEPES.
-
Priming (The Agonist Step):
-
Group 1 (Control): Vehicle only.
-
Group 2 (Histamine): Treat with 0.1–1.0
M Histamine. -
Group 3 (JNJ-28610244): Treat with 0.1–10
M JNJ-28610244. -
Incubation: 15 minutes at 37°C.
-
-
Antagonist Validation (Optional but Recommended):
-
Pre-incubate cells with JNJ-7777120 (10
M) for 15 mins before adding agonists. This should reverse the effects of Group 2 and Group 3.
-
-
Activation: Stimulate cells with fMLP (1
M) to induce degranulation. -
Readout: Measure release of Lactoferrin (ELISA) or Elastase.
-
Expected Result: Both Histamine and JNJ-28610244 should inhibit degranulation. If JNJ-28610244 works, the mechanism is H4R-driven.
-
Protocol B: [35S]GTP S Binding Assay
Objective: Quantify receptor activation potency (
-
Membrane Prep: Use HEK293 cells stably expressing human H4R.
-
Incubation: Mix membranes (5–10
g protein) with:-
Assay Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 10
M GDP). -
[35S]GTP
S (approx. 0.1 nM). -
Increasing concentrations of JNJ-28610244 (
to M).
-
-
Equilibrium: Incubate for 60 min at 25°C.
-
Termination: Filter through GF/C glass fiber filters; wash 3x with cold buffer.
-
Analysis: Measure CPM. Plot dose-response curve to calculate
.-
Self-Validation: JNJ-28610244 should yield a sigmoidal curve with
.
-
Decision Logic for Researchers
When observing a histamine-induced effect, use the following logic flow to validate H4R causality:
Figure 2: Logic Flow. Use JNJ-28610244 to screen for H4R sufficiency, then confirm with an antagonist (JNJ-7777120) to prove necessity.
References
-
Dib, K., et al. (2014).[3] "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils."[3] Journal of Leukocyte Biology, 96(3), 411-418.[3] Link
-
Thurmond, R. L., et al. (2004).[4] "A potent and selective histamine H4 receptor antagonist."[1] Journal of Pharmacology and Experimental Therapeutics, 309(1), 404-413. Link
-
MedChemExpress. "JNJ-28610244 Product Datasheet." Link
-
BenchChem. "JNJ 28610244: A Guide to Histamine H4 Receptor Target Validation." Link
Sources
Functional Interrogation of Histamine H4 Receptor Signaling: A Guide to the JNJ-28610244 and JNJ-7777120 Combination
Executive Summary
The Histamine H4 Receptor (H4R) represents a critical node in immunomodulation and pruritus (itch) signaling.[1] Unlike the well-established H1R and H2R, the H4R functions primarily on immune cells (eosinophils, mast cells, T cells) and sensory neurons, coupling to G
This guide details the functional pairing of JNJ-28610244 (a highly selective H4R agonist ) and JNJ-7777120 (the benchmark H4R antagonist ). Used in combination, these molecules provide a rigorous "Checkmate" validation system: the agonist induces a specific phenotype (e.g., itch or signaling modulation), and the antagonist reverses it, confirming the effect is H4R-mediated rather than an off-target artifact.
Part 1: Compound Specifications & Mechanistic Profile
To design effective experiments, researchers must understand the physicochemical and pharmacological properties of this pair.
Comparative Profile
| Feature | JNJ-28610244 | JNJ-7777120 |
| Role | Selective H4R Agonist | Selective H4R Antagonist |
| Mechanism | Activates G | Blocks H4R activation; prevents G-protein coupling. |
| Potency | pKi = 7.3; pEC50 = 7.0 (H4R) | Ki = 4.5 nM (H4R) |
| Selectivity | >1000-fold over H1, H2, H3 receptors. | >1000-fold over H1, H2, H3 receptors. |
| Primary Utility | Inducing H4R-specific phenotypes (e.g., inflammation modulation, itch).[1] | Validating H4R involvement by reversing agonist effects. |
| Solubility | DMSO (up to 100 mM) | DMSO (up to 100 mM); Water (low) |
Signaling Pathway Architecture
The H4 receptor couples to G
-
cAMP Inhibition: G
inhibits adenylyl cyclase, reducing intracellular cAMP. -
MAPK Activation: G
subunits activate the RAS/RAF/MEK/ERK pathway and p38 MAPK. -
Calcium Mobilization: Triggers intracellular
release (critical for chemotaxis).
JNJ-7777120 competitively binds to the H4R, preventing the conformational change required for G-protein coupling, effectively silencing these downstream signals.
Figure 1: The H4R signaling cascade.[2][3][4] JNJ-28610244 initiates the G-protein cascade, while JNJ-7777120 acts as the molecular brake, preventing downstream effector activation.
Part 2: Experimental Protocols
Protocol A: The "Checkmate" Assay (Neutrophil Degranulation)
Objective: To demonstrate H4R-mediated modulation of immune cell function. Context: Uniquely, H4R activation by JNJ-28610244 has been shown to inhibit adhesion-dependent degranulation in neutrophils, a response that JNJ-7777120 reverses. This is a robust assay for validation.
Materials:
-
Human Neutrophils (isolated from peripheral blood).
-
Agonist: JNJ-28610244 (Stock: 10 mM in DMSO).
-
Antagonist: JNJ-7777120 (Stock: 10 mM in DMSO).
-
Stimulus: fMLP (1
M).
Workflow:
-
Isolation: Resuspend neutrophils (
cells/mL) in HBSS buffer containing / . -
Antagonist Pre-treatment (The Block):
-
Group A (Control): Vehicle (DMSO).
-
Group B (Test): Incubate with JNJ-7777120 (10
M) for 15 minutes at 37°C.
-
-
Agonist Treatment (The Trigger):
-
Add JNJ-28610244 (0.1 - 10
M) to both groups. Incubate for 10 minutes.
-
-
Stimulation:
-
Add fMLP (1
M) to induce Mac-1 dependent degranulation. -
Incubate for 30 minutes.
-
-
Readout:
-
Centrifuge cells.
-
Measure Lactoferrin or Elastase release in the supernatant via ELISA.
-
Expected Results:
-
Vehicle + JNJ-28610244: Significant reduction in degranulation (Agonist effect).
-
JNJ-7777120 + JNJ-28610244: Degranulation levels return to near-baseline (Antagonist reverses the inhibition).
Protocol B: In Vivo Pruritus (Itch) Model
Objective: To assess H4R involvement in sensory neuron activation.[1][5]
Workflow:
-
Acclimatization: Acclimatize mice (e.g., C57BL/6 or Balb/c) to observation chambers for 30 mins.
-
Systemic Antagonist Dosing:
-
Administer JNJ-7777120 (10–30 mg/kg) via oral gavage (p.o.) or subcutaneous (s.c.) injection.
-
Wait 30–60 minutes for systemic distribution (Tmax).
-
-
Local Agonist Challenge:
-
Intradermal (i.d.) injection of the H4R agonist (or Histamine 100 nmol) into the nape of the neck.
-
Note: While JNJ-28610244 is an agonist, Histamine is often used here as the broad-spectrum trigger. If using JNJ-28610244 specifically, dissolve in saline/DMSO and inject 50-100 nmol.
-
-
Observation:
-
Record scratching bouts (hind paw directed at injection site) for 30 minutes.
-
-
Validation:
-
JNJ-7777120 treated mice should display significantly fewer scratching bouts compared to vehicle-treated mice.
-
Part 3: Experimental Logic Visualization
The following diagram illustrates the decision matrix for validating H4R targets using this specific compound pair.
Figure 2: The "Checkmate" validation logic. Reversal of the JNJ-28610244-induced effect by JNJ-7777120 is the required standard for proving H4R causality.
References
-
Perecko, T., et al. (2014). "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils." Journal of Leukocyte Biology.
-
Thurmond, R. L., et al. (2004). "A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties." Journal of Pharmacology and Experimental Therapeutics.
-
Dunford, P. J., et al. (2007). "Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus." Journal of Allergy and Clinical Immunology.
-
MedChemExpress. "JNJ-28610244 Product Information."
-
Tocris Bioscience. "JNJ 7777120 Product Information."
Sources
- 1. JNJ-10191584 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. The histamine H4 receptor mediates inflammation and pruritus in Th2-dependent dermal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Is Protective in a Rat Model of Transient Cerebral Ischemia [frontiersin.org]
- 5. The Histamine H4 Receptor Participates in the Neuropathic Pain-Relieving Activity of the Histamine H3 Receptor Antagonist GSK189254 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: JNJ-28610244 versus JNJ-28307474 in Functional Assays
Executive Summary: The Agonist vs. The Antagonist
This guide details the functional comparison between JNJ-28610244 and JNJ-28307474 , two critical molecular probes used to interrogate the Histamine H4 Receptor (H4R) .[1]
Unlike a comparison of two similar drug candidates, these compounds serve opposing physiological roles in experimental design:
-
JNJ-28610244 is a potent, selective H4R Agonist .[2] It is used to induce H4R-mediated signaling (e.g., chemotaxis, calcium flux, pruritus).
-
JNJ-28307474 is a high-affinity H4R Antagonist . It is used to block or reverse the effects of histamine or JNJ-28610244, thereby validating that an observed phenotype is indeed H4R-dependent.
Bottom Line: In a functional assay, JNJ-28610244 provides the "Gas" (signal activation), while JNJ-28307474 provides the "Brakes" (signal inhibition).
Mechanistic Profiling & Signaling Pathways
The Target: Histamine H4 Receptor (H4R)
The H4R is a G-protein coupled receptor (GPCR) primarily coupled to the G
-
Primary Pathway: Inhibition of adenylyl cyclase (decreased cAMP).
-
Secondary Pathway: Activation of MAPK (ERK1/2) and mobilization of intracellular calcium (
), often requiring G subunits or specific cellular contexts (e.g., co-expression with chimeric G-proteins like G ).
Mechanism of Action Diagram
The following diagram illustrates the opposing actions of JNJ-28610244 and JNJ-28307474 within the H4R signaling cascade.
Caption: JNJ-28610244 drives the Gi/o cascade leading to calcium flux and chemotaxis, while JNJ-28307474 competitively inhibits this activation.[1][3][4]
Comparative Technical Specifications
The following data consolidates binding affinities (
| Feature | JNJ-28610244 | JNJ-28307474 |
| Primary Role | Agonist (Activator) | Antagonist (Inhibitor) |
| Chemical Class | Isothiourea derivative | Benzimidazole derivative |
| Binding Affinity ( | ~ 20 – 60 nM | 4.9 nM (High Affinity) |
| Functional Potency | ||
| Selectivity | >50-fold vs H1, H2, H3 | >1000-fold vs H1, H2, H3 |
| In Vivo Application | Induces pruritus (scratching), inflammation | Reduces inflammation, blocks pruritus |
| Solubility | DMSO (>10 mM) | DMSO (>10 mM) |
Key Insight: JNJ-28307474 is a significantly tighter binder (
Validated Experimental Protocols
To accurately compare or utilize these compounds, researchers typically employ Calcium Flux (for rapid signaling) or Chemotaxis (for physiological function).
Protocol A: Calcium Flux Assay (FLIPR/FlexStation)
Note: Since H4R is Gi-coupled, native calcium signals are weak. This assay works best in cells co-expressing the chimeric G-protein G
Reagents:
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.
-
Dye: Fluo-4 NW or Calcium 6 (Molecular Devices).
-
Agonist Stock: JNJ-28610244 (10 mM in DMSO).
-
Antagonist Stock: JNJ-28307474 (10 mM in DMSO).
Step-by-Step Workflow:
-
Cell Seeding: Plate H4R-G
-HEK293 cells at 50,000 cells/well in a black-wall/clear-bottom 96-well plate. Incubate overnight. -
Dye Loading: Remove media and add 100
L of Dye Loading Solution. Incubate for 45 mins at 37°C, then 15 mins at RT. -
Antagonist Pre-Incubation (Crucial Step):
-
Add JNJ-28307474 (varying concentrations, e.g., 0.1 nM to 1
M) to the cells. -
Incubate for 15–30 minutes to allow equilibrium binding.
-
Control: Add Vehicle (DMSO) to Agonist-only wells.
-
-
Agonist Injection:
-
Place plate in FLIPR/FlexStation.
-
Inject JNJ-28610244 at
concentration (typically ~200 nM) to stimulate the system.
-
-
Data Acquisition: Measure fluorescence (
) for 120 seconds. -
Analysis:
-
Agonist Mode: Plot JNJ-28610244 concentration vs. RFU (Relative Fluorescence Units) to determine
. -
Antagonist Mode: Plot JNJ-28307474 concentration vs. % Inhibition of the JNJ-28610244 response to determine
.
-
Protocol B: Neutrophil Chemotaxis (Transwell)
This assay measures the functional migration of immune cells, a key physiological output of H4R activation.
-
Preparation: Isolate human neutrophils from whole blood. Resuspend in RPMI-1640 + 0.1% BSA.
-
Chamber Setup: Use a 96-well Transwell system (3
m or 5 m pore size). -
Lower Chamber (Chemoattractant):
-
Positive Control: Histamine (1
M). -
Experimental Agonist: JNJ-28610244 (100 nM – 10
M). -
Negative Control: Buffer only.
-
-
Upper Chamber (Cells + Antagonist):
-
Pre-incubate neutrophils with JNJ-28307474 (1
M) or Vehicle for 20 mins. -
Load 100
L of cell suspension ( cells/mL) into the upper insert.
-
-
Migration: Incubate for 1–2 hours at 37°C / 5%
. -
Quantification: Remove inserts. Quantify cells in the lower chamber using ATP luminescence (CellTiter-Glo) or flow cytometry.
-
Expected Result: JNJ-28610244 should induce migration. JNJ-28307474 should completely abolish this migration.
-
Experimental Workflow Diagram
The following diagram outlines the logical flow for a "Checkmate" experiment—using the antagonist to validate the agonist's specificity.
Caption: Validation workflow demonstrating how JNJ-28307474 confirms the specificity of JNJ-28610244-induced signals.
References
-
Thurmond, R. L., et al. (2004). "A potent and selective histamine H4 receptor antagonist JNJ-7777120."[5] Journal of Pharmacology and Experimental Therapeutics. Link
-
Yu, F., et al. (2010). "Pharmacological characterization of oxime agonists of the histamine H4 receptor." Journal of Pharmacology and Experimental Therapeutics. (Describes JNJ-28610244 characterization). Link
-
Perecko, T., et al. (2014). "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils."[1] Journal of Leukocyte Biology. (Direct comparison of JNJ-28610244 agonist activity vs JNJ-28307474 antagonist activity). Link
-
BenchChem. "JNJ-28610244 Product Information." (Chemical properties and CAS verification). Link
Sources
- 1. JNJ-28307474 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Novel inhibitors | DC Chemicals [dcchemicals.com]
- 3. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Validating H4R as a Therapeutic Target: The Strategic Use of JNJ-28610244
Core Directive: The "Agonist Challenge" Strategy
In drug discovery, validating a receptor as a therapeutic target requires proving that its specific activation drives the disease phenotype. For the Histamine H4 Receptor (H4R), this validation has historically been plagued by the lack of selective tools. Traditional agonists like Histamine and 4-Methylhistamine (4-MeHA) cross-react with H1, H2, or H3 receptors, creating "noise" that masks true H4R biology.
JNJ-28610244 (CAS: 1251462-28-8) represents the definitive tool for this "Agonist Challenge." Unlike its predecessors, it is a highly selective H4R agonist . By using JNJ-28610244 to induce a pathological response (e.g., pruritus, chemotaxis) and subsequently blocking it with a selective antagonist (e.g., JNJ-7777120), researchers can establish a self-validating causal link between H4R and the disease state.
This guide details how to deploy JNJ-28610244 to rigorously validate H4R in inflammatory and pruritic indications.
Compound Profile: JNJ-28610244
JNJ-28610244 is a non-imidazole, oxime-based H4R agonist.[1] Its structural distinctness from histamine eliminates the promiscuity often seen with imidazole-based ligands.
| Property | Specification |
| Pharmacological Class | Selective Histamine H4 Receptor Agonist |
| CAS Number | 1251462-28-8 |
| Chemical Structure | Oxime derivative (Non-imidazole) |
| Potency ( | 7.3 (~50 nM binding affinity) |
| Functional Potency ( | 7.0 (~100 nM) |
| Selectivity | >100-fold vs. H1, H2, and H3 receptors |
| Primary Signaling |
Mechanism of Action
Upon binding, JNJ-28610244 stabilizes the active conformation of H4R, triggering
-
Inhibition of Adenylyl Cyclase: Reduction in intracellular cAMP.
-
Calcium Mobilization: Release of intracellular
stores (critical for mast cell degranulation). -
Kinase Activation: Phosphorylation of p38 MAPK, driving chemotaxis and cytokine release.
Comparative Analysis: Why JNJ-28610244?
The choice of agonist dictates the integrity of your data. Using 4-Methylhistamine (4-MeHA) carries a high risk of false positives due to H2 receptor activation (e.g., gastric acid secretion, smooth muscle relaxation). JNJ-28610244 isolates the H4 signal.[1]
Table 1: Performance Comparison of H4R Agonists
| Feature | JNJ-28610244 | 4-Methylhistamine (4-MeHA) | Histamine |
| H4R Affinity ( | ~50 nM | ~50–60 nM | ~4 nM |
| H2R Activity | Negligible | High Agonism (Potent H2 agonist) | High Agonism |
| H3R Activity | Negligible | Moderate Affinity | High Affinity |
| In Vivo Utility | High (Specific H4 induction) | Low (Confounded by H2 effects) | None (Systemic shock/H1 effects) |
| Chemical Class | Non-imidazole (Oxime) | Imidazole | Imidazole |
| Validation Verdict | Gold Standard for specific H4R activation. | Obsolete for selective H4 work; requires H2 blockers. | Unusable for specific target validation. |
Expert Insight: When using 4-MeHA, researchers must co-administer an H2 antagonist (e.g., Ranitidine) to mask off-target effects. JNJ-28610244 eliminates this variable, simplifying the experimental design and reducing drug-drug interaction risks.
Experimental Protocols for Target Validation
A. In Vitro: Calcium Flux Assay (Functional Validation)
Objective: Confirm H4R functional expression in transfected cells (e.g., HEK-293-H4R) or primary eosinophils.
Principle:
Protocol:
-
Cell Prep: Harvest cells (
cells/mL) in loading buffer (HBSS + 20 mM HEPES + 0.1% BSA). -
Dye Loading: Incubate with Calcium-6 or Indo-1 AM (
) for 45 min at 37°C.-
Note: Add Probenecid (2.5 mM) to prevent dye leakage.
-
-
Baseline: Measure fluorescence for 30s to establish a stable baseline.
-
Challenge (Agonist): Inject JNJ-28610244 (Final conc: 10 nM – 10
).-
Expectation: Rapid, transient increase in fluorescence.
-
-
Validation (Antagonist Block): In parallel wells, pre-incubate with JNJ-7777120 (1
) for 15 min before agonist injection.-
Success Criteria: JNJ-7777120 must completely ablate the signal induced by JNJ-28610244.
-
B. In Vivo: Pruritus (Scratch) Model
Objective: Validate H4R as a driver of itch (e.g., in atopic dermatitis).
Causality: JNJ-28610244 induces scratching
Protocol:
-
Animals: Male BALB/c mice (6–8 weeks). Acclimate for 1 hour.
-
Preparation: Shave the rostral back skin 24h prior.
-
Antagonist Pre-treatment (Group A): Administer JNJ-7777120 (20 mg/kg, s.c. or p.o.) 30 min before challenge.
-
Control (Group B): Administer Vehicle (PBS/Methylcellulose).
-
-
Agonist Challenge: Intradermal (i.d.) injection of JNJ-28610244 (100 nmol in 50
PBS) into the shaved area. -
Observation: Immediately record scratching bouts for 30 minutes.
-
Definition: A "bout" is a series of scratches with the hind paw directed at the injection site.
-
-
Data Analysis:
-
Group B (Agonist only) should show high scratch counts (~40–80 bouts).
-
Group A (Antagonist + Agonist) should show statistically significant reduction (>70% inhibition).
-
Visualizing the Validation Logic
Diagram 1: The "Agonist Challenge" Signaling Pathway
This diagram illustrates how JNJ-28610244 activates the pathway and where the antagonist intervenes to prove causality.
Caption: JNJ-28610244 selectively engages H4R to drive downstream effectors. Specificity is confirmed if JNJ-7777120 blocks this flow.
Diagram 2: Experimental Workflow for Target Validation
A step-by-step visual guide to the self-validating experimental system.
Caption: The validation loop: Induction of phenotype by JNJ-28610244 and subsequent rescue by antagonist confirms H4R liability.
References
-
Thurmond, R. L., et al. (2004). "A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties."[2] Journal of Pharmacology and Experimental Therapeutics.
-
Lim, H. D., et al. (2005). "Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist." Journal of Pharmacology and Experimental Therapeutics.
-
Dib, K., et al. (2014). "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils." Journal of Leukocyte Biology.
-
Coruzzi, G., et al. (2012). "Pharmacological characterization of the histamine H4 receptor in the rat." European Journal of Pharmacology.
-
Dunford, P. J., et al. (2007). "Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus." Journal of Allergy and Clinical Immunology.
Sources
Publish Comparison Guide: Cross-Reactivity & Selectivity of JNJ-28610244
Product Focus: JNJ-28610244 (Selective Histamine H4 Receptor Agonist) Primary Target: Human Histamine H4 Receptor (hH4R) CAS Number: 1251462-28-8[1]
Executive Summary: The Precision Tool for H4R Activation
JNJ-28610244 stands as a critical pharmacological tool for distinguishing Histamine H4 Receptor (H4R) signaling from the closely related H3 receptor (H3R) and other histamine subtypes. Unlike the endogenous ligand Histamine (which activates H1, H2, H3, and H4) or early generation agonists like 4-methylhistamine (which retains significant H2/H3 cross-reactivity), JNJ-28610244 exhibits a >1000-fold selectivity window for H4R.[2]
This guide details the cross-reactivity profile of JNJ-28610244, validating its use as the "gold standard" agonist for probing H4R-mediated immune modulation, specifically in chemotaxis, pruritus (itch), and neutrophil regulation.
Target Profile & Cross-Reactivity Analysis
Primary Affinity and Potency
JNJ-28610244 is a full agonist at the human H4 receptor. Its binding affinity is in the nanomolar range, sufficient for robust cellular activation without requiring concentrations that risk off-target binding.
| Receptor Target | Parameter | Value | Interpretation |
| Histamine H4 (Human) | Ki | 53 nM | High Affinity (Primary Target) |
| Histamine H4 (Human) | pEC50 | 7.0 - 7.3 | Potent Functional Agonist |
| Histamine H4 (Rat) | Ki | ~200 nM | Moderate Affinity (Species difference exists) |
Selectivity & Cross-Reactivity Profile
The defining feature of JNJ-28610244 is its "clean" profile against other histamine receptors. Most H4 ligands struggle with H3 homology (~37% sequence identity, higher in the binding pocket). JNJ-28610244 overcomes this.
| Off-Target Receptor | Affinity (Ki) | Selectivity Ratio (vs H4) | Clinical/Experimental Implication |
| Histamine H1 | > 10,000 nM | > 1000-fold | No sedation or vascular permeability effects at effective doses. |
| Histamine H2 | > 10,000 nM | > 1000-fold | No gastric acid secretion or cardiac chronotropic effects. |
| Histamine H3 | > 10,000 nM | > 1000-fold | CRITICAL: Does not trigger CNS autoreceptor inhibition or neurotransmitter modulation. |
| Muscarinic M1-M3 | Negligible | N/A | Low risk of anticholinergic side effects in vivo. |
Technical Insight: The >1000-fold selectivity over H3R is the key differentiator. Older tools like (R)-α-methylhistamine are H3 agonists that cross-react with H4. JNJ-28610244 allows researchers to attribute observed effects (e.g., itch, inflammation) exclusively to H4R activation.
Comparative Performance: JNJ-28610244 vs. Alternatives
The following table compares JNJ-28610244 against other common H4R modulators.
| Compound | Role | H4R Affinity (Ki) | H3R Cross-Reactivity | Recommended Use Case |
| JNJ-28610244 | Selective Agonist | 53 nM | Negligible (>10 µM) | Specific activation of H4R in complex tissues. |
| Histamine | Endogenous Agonist | ~5-10 nM | High (Equipotent at H1-H4) | General reference; useless for defining receptor contribution. |
| 4-Methylhistamine | Agonist | ~50 nM | Moderate (~100-fold selective) | Older standard; often activates H2R at high doses.[3][4] |
| VUF-8430 | Agonist | ~30 nM | Moderate (Partial H3 agonist) | Good potency, but less selective than JNJ-28610244. |
| JNJ-7777120 | Antagonist | 4.5 nM | Low (>1000-fold selective) | Essential Control: Use to block JNJ-28610244 to prove H4 specificity. |
Visualization: Selectivity Landscape
The diagram below illustrates the isolation of H4R signaling achieved by JNJ-28610244 compared to the "noise" of non-selective agents.
Caption: JNJ-28610244 isolates H4R signaling, whereas Histamine and older analogs cross-react with H1/H2/H3.
Experimental Protocols & Validation
To rigorously validate H4R-mediated effects, a "Paired Agonist-Antagonist" system is required. The following protocol demonstrates how to use JNJ-28610244 to modulate neutrophil function, a classic H4R bioassay.
Mechanistic Context
In human neutrophils, H4R activation does not stimulate degranulation directly but inhibits adhesion-dependent degranulation (specifically Mac-1 mediated). This is a Gi/o-coupled pathway involving p38 MAPK modulation.
Caption: JNJ-28610244 activates H4R to negatively regulate Mac-1 dependent p38 MAPK phosphorylation, inhibiting degranulation.[2]
Protocol: Inhibition of Adhesion-Dependent Degranulation
Objective: Measure the specific H4R-mediated suppression of lactoferrin release.[2]
Reagents:
-
Agonist: JNJ-28610244 (Stock: 10 mM in DMSO).
-
Antagonist (Control): JNJ-7777120 (Stock: 10 mM in DMSO).
-
Cells: Isolated human neutrophils (PMNs).
-
Surface: Fibrinogen-coated plates (to engage Mac-1).
Step-by-Step Workflow:
-
Isolation: Purify PMNs from whole blood using density gradient centrifugation. Resuspend in HBSS.
-
Pre-incubation (Agonist): Incubate PMNs with JNJ-28610244 (0.1 – 10 µM) for 15 minutes at 37°C.
-
Note: 10 µM is the maximal efficacy dose for this specific assay due to lower receptor reserve in neutrophils compared to eosinophils.
-
-
Antagonist Check (Optional): In a separate set, pre-incubate with JNJ-7777120 (10 µM) for 15 min before adding JNJ-28610244. This should block the effect.
-
Activation: Plate cells onto fibrinogen-coated wells. Incubate for 30 minutes to allow adhesion (Mac-1 activation).
-
Supernatant Collection: Centrifuge plates briefly; collect supernatant.
-
Quantification: Measure Lactoferrin (degranulation marker) via ELISA.
-
Result Interpretation:
-
Vehicle Control: High Lactoferrin (Adhesion triggers degranulation).
-
JNJ-28610244 Treated: Reduced Lactoferrin (H4R signaling inhibits the release).
-
JNJ-28610244 + JNJ-7777120: High Lactoferrin (Antagonist restores degranulation).
-
References
-
Dib, K., et al. (2014). "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils."[1] Journal of Leukocyte Biology, 96(3), 411-419.
-
Lim, H.D., et al. (2005). "Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist."[4] Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310-1321.[3]
-
Thurmond, R.L., et al. (2004). "A potent and selective histamine H4 receptor antagonist JNJ 7777120."[5] Journal of Pharmacology and Experimental Therapeutics, 309(1), 404-413.
-
Yu, F., et al. (2010). "Pharmacological characterization of the histamine H4 receptor agonist JNJ 28610244."[6][7][8] Poster Presentation/Data Sheet, MedChemExpress/Janssen R&D.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Guide: Advanced Tools for Studying H4 Receptor Activation
Executive Summary: The Specificity Paradox
The Histamine H4 Receptor (H4R) represents a critical frontier in immunopharmacology, distinct from the neurological H3R and the vascular/gastric H1R/H2R. However, studying H4R activation is plagued by a "specificity paradox": the endogenous ligand, histamine, is promiscuous, and early pharmacological tools (like 4-methylhistamine) exhibit significant cross-reactivity with H2R.
This guide objectively compares the performance of second-generation agonists against traditional tools and outlines self-validating experimental protocols. It is designed to help you select the correct chemical probe and assay platform to isolate H4R function without confounding artifacts from H2 or H3 receptors.
Part 1: Comparative Analysis of Pharmacological Tools
The Agonist Landscape
To study activation, one cannot rely solely on Histamine due to its nanomolar affinity for all four receptor subtypes. The choice of agonist depends heavily on the model system (human vs. rodent) and the need to exclude H2R-mediated cAMP effects.
Table 1: Comparative Profile of H4R Agonists
| Compound | H4R Affinity ( | Selectivity Profile | Functional Potency ( | Primary Utility | Limitations |
| Histamine | 5–10 | Non-selective (H1-H4) | 8.0 | Baseline Reference | Activates all HRs; useless for complex tissue. |
| 4-Methylhistamine | 40–50 | >100x vs H1/H3; Poor vs H2 | 7.4 | Classical Reference | Major H2R cross-reactivity. False positives in cAMP assays. |
| VUF-8430 | ~30 | High vs H1/H2; Moderate vs H3 | 7.5 | H2-Free Activation | Activates H3R. Best for immune cells lacking H3R. |
| Imetit | 2.7 | H3/H4 Selective | 8.5 | High Potency | No discrimination between H3 and H4. |
| Clobenpropit | 5–40 | H3 Antagonist / H4 Agonist | Partial | Differentiation Tool | Unique profile allows separation of H3 (blocked) and H4 (activated). |
Critical Insight: Clobenpropit is often misclassified solely as an H3 antagonist. In H4R-expressing systems, it acts as a partial agonist. This "dual personality" makes it a powerful tool to distinguish H3 from H4 effects in tissues expressing both: if Clobenpropit activates the response, it is likely H4-mediated; if it blocks histamine, it is likely H3-mediated.
The Antagonist Validation Check
No activation study is complete without reversal by a selective antagonist.
Table 2: The "Gold Standard" Antagonists
| Compound | Selectivity | Application Note | |
| JNJ-7777120 | 4.5 | >1000x vs H1-H3 | The Industry Standard. Mandatory control for all H4R experiments. Warning: Short half-life in vivo. |
| Thioperamide | ~20 | Non-selective (H3/H4) | Use only to block both H3/H4 simultaneously. |
Part 2: Strategic Assay Selection
The H4R couples to
Decision Logic for Assay Platforms
Figure 1: Decision tree for selecting the appropriate H4R activation readout. [35S]GTPγS is preferred for pharmacological characterization (Ki determination), while Calcium Flux is preferred for high-throughput screening.
Part 3: Detailed Experimental Protocols
Protocol A: [35S]GTPγS Binding (The Proximal Standard)
Why this works: H4R activation catalyzes the exchange of GDP for GTP on the G
Materials:
-
Membranes from H4R-transfected cells (e.g., HEK293-H4R) or eosinophils.
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 10 µM GDP, 10 µg/mL Saponin.
-
Ligand: VUF-8430 or Histamine (10^-10 to 10^-5 M).
-
Radioligand: [35S]GTPγS (~0.1 nM).
Step-by-Step Workflow:
-
GDP Loading (Critical): Pre-incubate membranes (5–10 µg protein/well) in Assay Buffer containing 10 µM GDP for 15 minutes at 25°C. Explanation: High GDP concentrations suppress basal G-protein activity, increasing the signal-to-noise ratio for the agonist.
-
Ligand Addition: Add the test agonist (e.g., VUF-8430) and the radioligand ([35S]GTPγS) simultaneously.
-
Incubation: Incubate for 60 minutes at 25°C.
-
Termination: Filter rapidly through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure bound radioactivity via liquid scintillation counting.
Validation Criteria:
-
JNJ-7777120 (10 µM) must completely reverse the signal generated by the agonist.
Protocol B: Chimeric Calcium Flux (The "Gqi5 Trick")
Why this works: Native H4R (Gi-coupled) does not mobilize Calcium. By co-transfecting a chimeric G-protein (
Materials:
-
Cell Line: HEK293 stably expressing Human H4R + Gqi5 chimera .
-
Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).
-
Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid .
Step-by-Step Workflow:
-
Dye Loading: Incubate cells with Calcium dye for 45 minutes at 37°C. Note: Probenecid is mandatory to prevent the dye from being pumped out of the cells by anion transporters.
-
Baseline Measurement: Measure fluorescence for 10 seconds to establish a stable baseline.
-
Agonist Injection: Inject VUF-8430 or 4-Methylhistamine.[6]
-
Readout: Monitor fluorescence increase for 90–120 seconds.
-
Specificity Check: Pre-incubate a parallel well with JNJ-7777120 (1 µM) for 15 minutes. The calcium spike should be abolished.
Part 4: Scientific Integrity & Species Variation
The "Mouse Trap" (Species Ortholog Differences)
One of the most common failures in H4R research is assuming human pharmacology applies to rodent models.
-
Affinity Shift: 4-Methylhistamine and VUF-8430 have significantly lower affinity for Rat and Mouse H4R compared to Human H4R.
-
The Fix: When working with murine models (e.g., pruritus or inflammation models), you must increase agonist concentrations by 5–10 fold to achieve comparable occupancy, or utilize UR-PI376 , which retains better potency across species.
Signal Transduction Pathway Visualization
Understanding the pathway is essential for troubleshooting. If cAMP assays fail, check the Adenylyl Cyclase stimulation step (Forskolin).
Figure 2: H4R Signaling Cascade.[1][2][7] Note that H4R primarily signals via Gi/o, leading to cAMP reduction and Gβγ-mediated chemotaxis.
References
-
Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. Journal of Pharmacology and Experimental Therapeutics.
-
Lim, H. D., et al. (2006). Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology.[8][9]
-
Jablonowski, J. A., et al. (2003). The first potent and selective non-imidazole human histamine H4 receptor antagonists.[8] Journal of Medicinal Chemistry.
-
Liu, C., et al. (2001). Cloning and pharmacological characterization of a fourth histamine receptor (H4) expressed in bone marrow. Molecular Pharmacology.
-
Hofstra, C. L., et al. (2003). Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells. Journal of Pharmacology and Experimental Therapeutics.
Sources
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Histamine H4 Receptor Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Comparison of human, mouse, rat, and guinea pig histamine H4 receptors reveals substantial pharmacological species variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JNJ 7777120 | Histamine H4 Receptors | Tocris Bioscience [tocris.com]
- 9. rndsystems.com [rndsystems.com]
Publish Comparison Guide: Reproducibility of JNJ-28610244 Effects Across Cell Models
Executive Summary: The H4R Agonist Landscape
JNJ-28610244 is a highly potent, selective agonist of the Histamine H4 Receptor (H4R) . Unlike the ubiquitous H1 and H2 receptors, H4R expression is tightly restricted to hematopoietic cells (eosinophils, neutrophils, mast cells, T-cells) and specific tissue compartments (keratinocytes).
Consequently, the "reproducibility" of JNJ-28610244 is not an intrinsic property of the compound but is strictly context-dependent , relying on:
-
Receptor Density: The abundance of surface H4R, which varies significantly between primary donors and differentiated cell lines.
-
G-Protein Coupling: The availability of G
i/o subunits to transduce the signal. -
Differentiation State: In myeloid models like PLB-985, efficacy is binary—absent in undifferentiated cells and potent in differentiated granulocytes.
This guide analyzes the reproducibility of JNJ-28610244 across three distinct biological systems: Engineered Cell Lines (High Precision), Differentiated Myeloid Models (Physiological Balance), and Primary Human Leukocytes (Clinical Relevance).
Comparative Analysis: JNJ-28610244 vs. Alternatives
To validate JNJ-28610244 effects, researchers must benchmark it against the endogenous ligand (Histamine) and the standard reference agonist (4-Methylhistamine).
Table 1: Pharmacological Profile & Selectivity
| Feature | JNJ-28610244 | 4-Methylhistamine | Histamine (Endogenous) |
| Primary Target | Histamine H4 Receptor | H4R (and H2R weak) | H1R, H2R, H3R, H4R |
| Selectivity | >1000-fold vs H1/H2/H3 | >100-fold vs H1/H3 | Non-selective |
| Potency (pEC50) | ~7.0 - 7.3 | ~7.4 | ~8.0 |
| Binding Affinity (Ki) | ~53 nM | ~50 nM | ~5-10 nM |
| Experimental Role | Selective Probe: Isolates H4R function without H1/H2 interference. | Reference Agonist: often used, but less selective than JNJ-28610244. | Control: Defines "Maximal Response" ( |
| Reproducibility | High: Synthetic stability and specificity reduce off-target noise. | Moderate: Potential H2R cross-talk at high concentrations. | Low: Activates multiple pathways simultaneously. |
Key Insight: While Histamine is more potent, its lack of selectivity makes it unsuitable for dissecting specific H4R-mediated pathways (e.g., chemotaxis vs. degranulation) in complex tissues. JNJ-28610244 provides the necessary specificity to attribute observed effects solely to H4R.
Reproducibility Matrix: Cell Line Performance
The following matrix details how JNJ-28610244 performs across different cellular contexts.
A. Engineered Systems (HEK-293 / CHO-K1 Transfectants)
-
Utility: High-throughput screening,
determination, Calcium flux assays.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Reproducibility: Excellent .
-
Mechanism: Co-transfection with G
15/16 promiscuous G-proteins allows H4R (normally G i) to trigger Calcium release ( -like response). -
Caveat: Artificial signaling environment. Does not reflect downstream physiological events like chemotaxis.
B. Differentiated Myeloid Models (PLB-985 / HL-60)[2]
-
Utility: Studying neutrophil biology (degranulation, oxidative burst) in a genetically tractable system.[1]
-
Reproducibility: Moderate (Protocol Dependent) .
-
Critical Factor: These cells are H4R-negative in their undifferentiated state. They must be differentiated (e.g., DMSO or Nutridoma) to upregulate H4R.
-
Validation: Reproducibility fails if differentiation efficiency (< 75% CD11b+ cells) is low.
C. Primary Human Eosinophils & Neutrophils
-
Utility: Clinical translation, shape change assays, chemotaxis.
-
Reproducibility: Low (Donor Variability) .[2]
-
Challenge: H4R expression levels vary by donor atopic status (e.g., allergic donors often have higher H4R).
-
Solution: Always normalize JNJ-28610244 response to the donor's maximal Histamine response (% of Histamine Max).
Mechanistic Visualization: H4R Signaling Pathway
The diagram below illustrates the signal transduction pathway activated by JNJ-28610244. Note the bifurcation: G
Validated Experimental Protocols
Protocol A: PLB-985 Differentiation & Validation
Use this protocol to generate a reproducible "neutrophil-like" model for H4R studies.
1. Cell Maintenance:
-
Maintain PLB-985 cells in RPMI-1640 + 10% FBS.[3]
-
Passage twice weekly; do not allow density to exceed
cells/mL.
2. Differentiation Induction:
-
Day 0: Resuspend cells at
cells/mL in Differentiation Medium (RPMI + 2.5% FBS + 0.5% DMF + 1% Nutridoma-SP). -
Incubation: Culture for 5–6 days without changing medium.
3. Validation (Critical Step):
-
Flow Cytometry: Stain for CD11b (Mac-1).
-
Success Criteria: >75% of cells must be CD11b positive.
-
H4R Check: Perform qPCR for HRH4 mRNA or surface stain if antibody is validated (Note: Commercial H4R antibodies have high variability; functional validation via Calcium flux is preferred).
Protocol B: Calcium Flux Assay (Functional Validation)
This assay confirms JNJ-28610244 activity in transfected cells or differentiated PLB-985.
1. Dye Loading:
-
Harvest cells (
/mL) in assay buffer (HBSS + 20 mM HEPES). -
Load with Fluo-4 AM or Fura-2 (2 µM) for 30 min at 37°C.
-
Wash 2x to remove extracellular dye.
2. Baseline Establishment:
-
Measure fluorescence for 30 seconds to establish a stable baseline.
3. Agonist Addition:
-
Inject JNJ-28610244 (Final concentration: 10 nM – 10 µM).
-
Positive Control: Histamine (10 µM).[4]
-
Negative Control: Vehicle (DMSO).
4. Specificity Check:
-
Pre-incubate a parallel sample with JNJ-7777120 (10 µM) for 15 min.
-
Add JNJ-28610244.[5] Result: The calcium peak should be completely abolished.
Troubleshooting Reproducibility Issues
| Observation | Probable Cause | Corrective Action |
| No response in PLB-985 | Insufficient differentiation. | Extend differentiation to Day 6; verify CD11b expression; ensure Nutridoma is fresh. |
| High background signal | Constitutive receptor activity or cell stress. | Reduce serum starvation time; handle cells gently (avoid vortexing). |
| Variable response in Primary Neutrophils | Donor variability / rapid apoptosis. | Process blood <1 hour post-draw; use endotoxin-free reagents; normalize data to Histamine |
| Lack of Selectivity | High concentration (>10 µM). | At high doses, JNJ-28610244 may cross-react with H3R. Titrate dose down to <1 µM. |
References
-
H4R Agonist Characterization: Dib, K., et al. (2014).[5] "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils." Journal of Leukocyte Biology.
-
PLB-985 Differentiation Model: Pedruzzi, E., et al. (2002).[6][7] "Differentiation of PLB-985 myeloid cells into mature neutrophils, shown by degranulation...". British Journal of Haematology.[7]
-
H4R Ligand Selectivity: Lim, H.D., et al. (2005).[8] "Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist." Journal of Pharmacology and Experimental Therapeutics.
-
H4R Antagonist (JNJ-7777120): Jablonowski, J.A., et al. (2003).[8] "The first potent and selective non-imidazole human histamine H4 receptor antagonists." Journal of Medicinal Chemistry.
-
Calcium Flux Methodology: Revvity Application Note. (2019). "Fast kinetic calcium flux imaging using the Opera Phenix Plus high-content screening system."
Sources
- 1. Neutrophil-like cells derived from the HL-60 cell-line as a genetically-tractable model for neutrophil degranulation [escholarship.org]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Priming of Neutrophils and Differentiated PLB-985 Cells by Pathophysiological Concentrations of TNF-α Is Partially Oxygen Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Differentiation of PLB-985 myeloid cells into mature neutrophils, shown by degranulation of terminally differentiated compartments in response to N-formyl peptide and priming of superoxide anion production by granulocyte-macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of JNJ-28610244 with 4-methylhistamine
Subject: JNJ-28610244 vs. 4-Methylhistamine
Executive Summary: The "Dirty" Standard vs. The Precision Tool
For over two decades, 4-methylhistamine (4-MeH) has served as the reference agonist for the Histamine H4 Receptor (H4R). However, its utility is severely compromised by a critical flaw: significant cross-reactivity with the H2 receptor (H2R). In complex biological systems expressing both receptors—such as neutrophils, mast cells, and gastric tissue—data derived from 4-MeH is often confounded by H2R-mediated cAMP accumulation, necessitating the co-administration of H2 antagonists like ranitidine.
JNJ-28610244 represents the "next-generation" class of pharmacological tools. It matches the high affinity of 4-MeH but eliminates the H2R liability. This guide dissects the molecular performance of both compounds, demonstrating why JNJ-28610244 is the superior choice for definitive H4R target validation.
Molecular Profile & Selectivity
The following data highlights the critical "Selectivity Window." While both compounds bind H4R with nanomolar affinity, JNJ-28610244 maintains a silent profile at H2R, whereas 4-MeH is a full agonist.
Table 1: Head-to-Head Pharmacological Profile
| Feature | 4-Methylhistamine (4-MeH) | JNJ-28610244 | Implication |
| Primary Target | Histamine H4 Receptor | Histamine H4 Receptor | Both are potent H4R binders.[1][2] |
| H4R Affinity ( | ~50 nM ( | ~50 nM ( | Equivalent binding strength. |
| H4R Potency ( | 7.4 (Full Agonist) | 7.0 (Full Agonist) | 4-MeH is slightly more potent in vitro.[4] |
| H2R Activity | Full Agonist ( | Inactive (> 10 µM) | CRITICAL: 4-MeH activates H2R; JNJ does not. |
| H3R Activity | Low Affinity ( | Low Affinity | Negligible for both in most models. |
| Chemical Class | Imidazole derivative | Non-imidazole (Indole/Pyrimidine based) | JNJ avoids imidazole-associated metabolic issues. |
Analyst Insight: The ~100-fold selectivity of 4-MeH for H4 over H2 is often insufficient in systems with high H2R reserve (e.g., gastric mucosa or specific leukocyte subsets), leading to false positives. JNJ-28610244 removes this variable entirely.
Mechanistic Signaling Pathways
To understand the experimental divergence, one must visualize the signaling cascade. H4R is
Using 4-MeH without blockade activates both pathways, creating a "tug-of-war" on intracellular cAMP levels.
Figure 1: JNJ-28610244 activates only the Gi/o pathway. 4-MeH activates both Gi/o and Gs (via H2R), causing conflicting cAMP signals.
Experimental Workflow: The "Selectivity Trap"
When designing assays for chemotaxis, calcium flux, or degranulation, the choice of agonist dictates the complexity of the protocol.
Figure 2: Using 4-MeH requires additional blocking steps to ensure data integrity. JNJ-28610244 simplifies the workflow.
Detailed Protocol: Comparative Calcium Flux Assay
This protocol validates H4R activity in recombinant cells (e.g., HEK293-H4R) or native leukocytes (eosinophils/neutrophils).
Objective: Measure intracellular calcium mobilization (
Reagents Required:
-
Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty acid-free).
-
Calcium Dye: Fluo-4 AM or Fura-2 AM.
-
Agonist A: JNJ-28610244 (Stock: 10 mM in DMSO).
-
Agonist B: 4-methylhistamine (Stock: 10 mM in water/DMSO).
-
Antagonist (Control): JNJ-7777120 (Selective H4R antagonist).[2][3][4][5][6][7]
-
Blocker (For 4-MeH arm): Ranitidine (10 µM).
Step-by-Step Methodology:
-
Cell Preparation:
-
Harvest cells and wash 2x with Assay Buffer.
-
Adjust density to
cells/mL.
-
-
Dye Loading:
-
Incubate cells with Fluo-4 AM (2 µM) for 30-45 minutes at 37°C in the dark.
-
Critical: If using 4-MeH in native cells (neutrophils), split the batch. Treat Batch A with Ranitidine (10 µM) during the dye loading phase to block H2R. Batch B (JNJ group) requires no blocker.
-
-
Baseline Establishment:
-
Wash cells to remove excess dye. Resuspend in Assay Buffer.
-
Aliquot into 96-well black-wall plates.
-
Measure baseline fluorescence (Ex: 494nm, Em: 516nm) for 30 seconds.
-
-
Agonist Challenge:
-
Inject JNJ-28610244 (Final conc: 1 nM – 10 µM dose-response).[5]
-
Inject 4-MeH (Final conc: 1 nM – 10 µM dose-response).
-
-
Data Acquisition:
-
Record fluorescence in real-time for 120-180 seconds. H4R calcium transients are typically rapid (peaking at 20-40s).
-
-
Validation (Self-Check):
-
Pre-treat a control well with JNJ-7777120 (1 µM) .
-
A true H4R signal from either agonist must be completely abolished by JNJ-7777120. If 4-MeH signal persists in the presence of JNJ-7777120, it indicates H2R contamination (if Ranitidine was omitted).
-
Critical Analysis & Recommendations
When to use 4-Methylhistamine:
-
Legacy Comparisons: When replicating studies from pre-2010 literature to ensure direct comparability of
values. -
Cost: 4-MeH is generally cheaper and widely available as a generic reagent.
-
Requirement: You must co-administer an H2 antagonist (Ranitidine/Famotidine) if H2 receptors are present.
When to use JNJ-28610244:
-
Primary Screening: When screening for H4R function in complex tissue homogenates or primary immune cells.
-
In Vivo Models: JNJ-28610244 is superior for in vivo pruritus or inflammation models because it avoids systemic H2 effects (e.g., gastric acid secretion, vascular dilation) that can confound behavioral readouts like scratching.
-
Signal Transduction Studies: Specifically when investigating Mac-1 dependent MAPK activation, where H2R cross-talk can alter phosphorylation states.
References
-
Lim, H. D., et al. (2005).[4][8][9] Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Dib, K., et al. (2014). The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils.[10] Journal of Leukocyte Biology. Retrieved from [Link]
-
Lim, H. D., et al. (2009).[1] Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology. Retrieved from [Link]
-
Thurmond, R. L., et al. (2014).[8][9] The histamine H4 receptor: from orphan to the clinic. Frontiers in Pharmacology. Retrieved from [Link]
Sources
- 1. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Profiling of histamine H4 receptor agonists in native human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 9. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Part 1: Executive Summary & Core Directive
Immediate Action Required: JNJ-28610244 is a high-affinity Histamine H4 Receptor (H4R) Agonist (pKi 7.3). Unlike standard buffers or low-potency reagents, this compound is biologically active at nanomolar concentrations.
The Core Directive is Absolute: Under no circumstances shall JNJ-28610244 be disposed of via sanitary sewer drains or standard municipal trash.
All waste streams containing >0.1% of this compound must be treated as Hazardous Pharmaceutical Waste and routed for High-Temperature Incineration to ensure the complete thermal destruction of the pharmacophore.
Part 2: Scientific Context & Hazard Identification
To ensure compliance, you must understand the causality behind these protocols.
1. The Mechanism of Hazard (The "Why") JNJ-28610244 functions by selectively activating the H4 receptor, primarily found on hematopoietic cells (eosinophils, neutrophils, T-cells).
-
Environmental Risk: If released into the water table, stable H4R agonists can disrupt the immune signaling of aquatic organisms.
-
Potency: With a pKi of 7.3, this molecule binds its target with high affinity. Standard chemical deactivation (e.g., 10% bleach) is not validated to destroy the specific heterocyclic structure of JNJ-28610244 and may result in toxic byproducts.
2. Physical Properties & Stability
-
State: Solid (typically off-white/yellow powder).
-
Solubility: Soluble in DMSO (>10 mg/mL); limited solubility in water.
-
Stability: Stable under normal laboratory conditions; resistant to hydrolysis. This persistence necessitates incineration.[1]
Visualizing the Biological Hazard Pathway
The following diagram illustrates why drain disposal is catastrophic for this compound class.
Figure 1: The Environmental Fate of Improperly Disposed H4R Agonists.
Part 3: Detailed Disposal Protocols
This protocol uses a Self-Validating System : Every step requires a check (Mass Balance or Visual Verification) before moving to the next.
A. Solid Waste (Pure Compound & Contaminated Solids)
Applicability: Expired powder, weighing boats, contaminated gloves, spill cleanup materials.
| Step | Action | Technical Rationale |
| 1 | Segregation | Place all solids into a Yellow Trace Chemotherapy/RCRA waste bag (or equivalent regional hazard color). Do not use Red Biohazard bags unless infectious agents are also present. |
| 2 | Double Containment | Seal the primary bag and place it inside a rigid, puncture-proof container labeled "Incineration Only - H4R Agonist" . |
| 3 | Mass Balance Check | Critical: Record the mass disposed. Ensure (Stock Received) - (Stock Used) ≈ (Mass Disposed). If there is a discrepancy >5%, investigate potential contamination of the workspace. |
| 4 | Final Disposal | Hand over to EHS for High-Heat Incineration (>1000°C) . |
B. Liquid Waste (Mother Liquors & Stock Solutions)
Applicability: DMSO stocks, cell culture media >1µM, HPLC effluent.
-
Collection: Collect all liquid waste in a dedicated High-Density Polyethylene (HDPE) carboy.
-
Note: Glass is acceptable but poses a breakage risk.
-
-
Labeling: Label clearly: "NON-HALOGENATED ORGANIC WASTE - CONTAINS JNJ-28610244."
-
No Dilution: Do not attempt to dilute the waste to "safe levels." Accumulation prevents dilution from being an effective safety strategy.
-
Solvent Compatibility: Ensure the carboy is compatible with the solvent used (e.g., DMSO, Methanol).
C. Trace Waste (Glassware & Sharps)
Applicability: Pipette tips, needles, vials.
-
Sharps: Dispose of in a rigid sharps container labeled for Chemical Incineration .
-
Glassware Wash:
-
Rinse glassware with Methanol or DMSO (solubilizes the lipophilic compound) into the liquid waste carboy.
-
Perform a secondary rinse with soap and water (can go to drain only after organic rinse).
-
Validation: The first rinse removes 99% of the compound.
-
Part 4: Decontamination & Spill Response
If JNJ-28610244 is spilled (Solid or Liquid):
-
PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If powder is aerosolized, use an N95 or P100 respirator.
-
Containment:
-
Solid: Cover with wet paper towels (to prevent dust) and wipe up.
-
Liquid: Use absorbent pads.
-
-
Solubilization Wipe:
-
JNJ-28610244 is lipophilic. Water alone will not clean the surface; it will merely spread the compound.
-
Protocol: Wipe the area with a 70% Ethanol or Isopropanol soaked pad.
-
-
Verification: Dispose of all cleanup materials as Solid Hazardous Waste (see Part 3A).
Operational Workflow: The Decision Matrix
Figure 2: Operational Decision Matrix for Waste Segregation.
Part 5: Regulatory Framework & Compliance
This guide aligns with the following regulatory standards. Adherence protects your facility from liability.
-
EPA RCRA (Resource Conservation and Recovery Act): JNJ-28610244 should be managed as a Non-Listed Hazardous Waste (unless specifically P/U listed in your state), but best practice dictates treating it with the severity of a P-listed compound due to biological potency.
-
OSHA 29 CFR 1910.1450: Laboratory Standard for handling hazardous chemicals.
-
Global Harmonized System (GHS): Treat as Category 4 (Acute Toxicity) until specific LD50 data proves otherwise.
Final Scientist's Note: Safety in the laboratory is not about fear; it is about control . By following the incineration pathway, you ensure that the potent biological signal of JNJ-28610244 ends within your facility, protecting the external ecosystem.
References
-
U.S. Environmental Protection Agency (EPA). (2022).[2] Management of Pharmaceutical Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER). Retrieved from [Link]
Sources
Operational Safety Guide: Handling JNJ-28610244 (H4R Agonist)
Executive Summary & Compound Identity
JNJ-28610244 is a potent, selective Histamine H4 Receptor (H4R) Agonist [1, 2].[1][2][3] Unlike antagonists that block receptor activity, this compound activates the receptor, mimicking histamine with high affinity (pKi ~7.3) [3].
Critical Safety Distinction: Do not confuse this compound with JNJ-61186372 (Lazertinib) or industrial solvents manufactured by JNJ Industries. JNJ-28610244 is a bioactive research tool that modulates immune responses, specifically chemotaxis and cytokine release in eosinophils, mast cells, and T-cells [4].
Operational Directive: Due to its ability to trigger potent biological signaling at nanomolar concentrations, JNJ-28610244 must be handled as a High Potency Bioactive Compound (HPBC) . All protocols below assume the compound is in its neat powder form or high-concentration stock solution (DMSO).
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for personnel handling JNJ-28610244. These requirements are based on the "Precautionary Principle" for bioactive ligands with undefined occupational exposure limits (OEL).
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Respiratory | N95 / P100 Respirator | Mandatory if outside Fume Hood. Rationale: As a dry powder, aerosolization risks are high. Inhalation can trigger rapid systemic immune modulation via pulmonary absorption. |
| Dermal (Hands) | Double Nitrile Gloves | Outer: 5 mil Nitrile (Standard). Inner: 4 mil Nitrile (Contrast Color). Rationale: DMSO (the primary solvent) permeates skin rapidly, carrying the dissolved agonist into the bloodstream. Double gloving provides a breakthrough buffer. |
| Ocular | Chemical Splash Goggles | Standard: ANSI Z87.1+ Rationale: Safety glasses are insufficient against liquid splashes during reconstitution. Direct ocular contact may induce localized inflammation or irritation. |
| Body | Tyvek® Lab Coat / Apron | Closed-front, long sleeves. Rationale: Prevents accumulation of powder on street clothes. Cotton lab coats are porous and retain chemical residues. |
Biological Risk Visualization: Why Safety Matters
To understand the necessity of strict PPE, one must understand the cellular cascade triggered by JNJ-28610244. Accidental exposure does not just cause "irritation"; it activates specific G-protein coupled pathways involved in immune cell migration.
Figure 1: JNJ-28610244 Signaling Pathway
Caption: JNJ-28610244 binds to the H4 receptor, activating Gi/o proteins. This inhibits cAMP and mobilizes Calcium (
Operational Protocol: Handling & Reconstitution
This protocol is designed to minimize the "Open Handling" of the dry substance.
Phase A: Preparation (Engineering Controls)
-
Workspace: All weighing and solvent addition must occur inside a Chemical Fume Hood or Class II Biosafety Cabinet .
-
Airflow Check: Verify face velocity is between 80–100 fpm.
-
Materials: Pre-stage DMSO, vortex mixer, and micropipettes inside the hood to prevent breaking the containment plane.
Phase B: Solubilization (Step-by-Step)
Goal: Create a stable stock solution (typically 10 mM or 3.5 mg/mL) [5].
-
Weighing:
-
If possible, purchase pre-weighed vials to avoid handling bulk powder.
-
If weighing is required, use an analytical balance inside the hood.
-
Technique: Use an antistatic gun on the spatula to prevent powder scattering (electrostatic dispersion is common with organic salts).
-
-
Solvent Addition (DMSO):
-
JNJ-28610244 is hydrophobic. Add DMSO (Dimethyl Sulfoxide) directly to the vial.
-
Calculation: For 1 mg of JNJ-28610244 (MW: ~300-350 g/mol range, verify specific batch MW), add appropriate DMSO volume to reach 10 mM.
-
-
Dissolution:
-
Cap the vial tightly.[4]
-
Vortex for 30 seconds.
-
Visual Check: Ensure no particulate matter remains. The solution should be clear.
-
-
Storage:
Phase C: Waste Disposal
-
Liquids: Collect all DMSO waste containing JNJ-28610244 in a container labeled "Bioactive Chemical Waste - High Potency."
-
Solids: Pipette tips, vials, and gloves used during the process must be disposed of in Hazardous Waste Incineration bags. Do not use regular trash.
Emergency Response Plan
Scenario 1: Skin Contact (DMSO Solution)
-
Immediate Action: Do not scrub. DMSO facilitates skin absorption.
-
Rinse: Flush with cool water for 15 minutes.
-
Medical: Report the incident. Monitor for systemic signs (flushing, rapid heartbeat, or inflammation) due to H4R activation.
Scenario 2: Spillage (Powder)
-
Evacuate: Clear the immediate area of personnel.
-
PPE: Don N95 respirator and double gloves.
-
Containment: Cover spill with a damp paper towel (to prevent dust generation).
-
Cleanup: Wipe up using a soap/water solution.[4] Dispose of all materials as hazardous chemical waste.
References
-
MedChemExpress. "JNJ 28610244 Product Information."[6] MedChemExpress.com. Accessed October 2023. Link
-
BenchChem. "JNJ 28610244: A Guide to Histamine H4 Receptor Target Validation."[3] BenchChem.com. Accessed October 2023. Link
-
Dib, K., et al. "The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils." Journal of Leukocyte Biology, 2014.[6] Link
-
National Institutes of Health (NIH). "The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders." Pharmacology & Therapeutics, 2007. Link
-
MedChemExpress. "Handling Instructions for JNJ-39758979 (Analogous H4R Ligand Protocols)." MedChemExpress.com. Link
Sources
- 1. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Restricted [jnjmedicalconnect.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
